molecular formula C12H6Cl4O3S B1214733 Bithionol sulfoxide CAS No. 844-26-8

Bithionol sulfoxide

Número de catálogo: B1214733
Número CAS: 844-26-8
Peso molecular: 372.0 g/mol
Clave InChI: RPAJWWXZIQJVJF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Bithionoloxide, also known as bithionol sulfoxide, is a research chemical of significant interest in biochemical and pharmacological studies . It is recognized for its role as a metabolite and derivative of Bithionol, a compound with documented anthelmintic (anti-parasitic) properties and the ability to inhibit key enzymatic processes . The primary research value of Bithionoloxide stems from its utility in studying the mechanisms and effects of its parent compound. Bithionol has been identified as a potent inhibitor of soluble adenylyl cyclase (sAC), an intracellular enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP) . By interfering with the bicarbonate binding site of sAC, Bithionol can disrupt cAMP-mediated signaling pathways, which are crucial in processes such as sperm capacitation, acid-base regulation, and neuronal communication . Furthermore, Bithionol has been characterized as a microtubule-targeting agent, demonstrating the ability to bind tubulin and inhibit microtubule polymerization in vitro . Historically, the parent compound Bithionol was used in veterinary medicine to treat tapeworm and liver fluke infections . Its mechanism of action against parasites may involve the uncoupling of oxidative phosphorylation, thereby inhibiting ATP synthesis and energy production within the helminth . Bithionoloxide is offered as an off-white to pink crystalline powder for scientific investigation . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2,4-dichloro-6-(3,5-dichloro-2-hydroxyphenyl)sulfinylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl4O3S/c13-5-1-7(15)11(17)9(3-5)20(19)10-4-6(14)2-8(16)12(10)18/h1-4,17-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPAJWWXZIQJVJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1S(=O)C2=C(C(=CC(=C2)Cl)Cl)O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5046225
Record name Bithionoloxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

844-26-8
Record name Bithionol sulfoxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=844-26-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bithionoloxide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000844268
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6,4-dichlorophenol)
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523910
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Bithionoloxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bithionoloxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.527
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BITHIONOLOXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6PL3DO2B30
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Bithionol Sulfoxide: A Technical Guide on its Anthelmintic Mechanism of Action Against Trematodes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bithionol sulfoxide, the active metabolite of the anthelmintic drug bithionol, is a halogenated phenol effective against various trematode parasites, including Fasciola hepatica (liver fluke) and rumen flukes.[1][2] While the precise molecular mechanisms of this compound are not as extensively characterized as its parent compound, its anthelmintic activity is believed to stem from a multi-faceted disruption of the parasite's energy metabolism and neuromuscular function. This technical guide provides an in-depth overview of the core mechanism of action of this compound against trematodes, drawing on evidence from studies on bithionol and related compounds. It includes quantitative data, detailed experimental protocols, and visualizations of the key pathways and experimental workflows.

Core Mechanism of Action

The primary mechanism of action of bithionol and, by extension, this compound, is attributed to its function as an uncoupler of oxidative phosphorylation in the parasite's mitochondria.[3] This disruption of the crucial energy-generating process leads to a cascade of downstream effects, ultimately resulting in paralysis and death of the trematode. Additionally, evidence suggests a secondary mechanism involving the inhibition of the NADH-fumarate reductase system , a key pathway for anaerobic energy production in many helminths.

Uncoupling of Oxidative Phosphorylation

Trematodes, like other aerobic organisms, utilize oxidative phosphorylation to generate ATP. This process involves the transfer of electrons through the electron transport chain (ETC) in the inner mitochondrial membrane, creating a proton gradient that drives ATP synthase. This compound, as a lipophilic weak acid, is thought to act as a protonophore. It shuttles protons across the inner mitochondrial membrane, dissipating the proton motive force that is essential for ATP synthesis. This uncoupling of electron transport from ATP production leads to a rapid depletion of the parasite's energy reserves. The consequence of this energy crisis is a loss of ion transport regulation, resulting in spastic paralysis.[4]

dot

cluster_Mitochondrion Trematode Mitochondrion ETC Electron Transport Chain H_gradient Proton Gradient (H+) ETC->H_gradient Pumps H+ ATP_synthase ATP Synthase H_gradient->ATP_synthase Drives ATP ATP ATP_synthase->ATP Synthesizes Bithionol_Sulfoxide This compound Bithionol_Sulfoxide->H_gradient Dissipates

Caption: Proposed mechanism of this compound as an uncoupler of oxidative phosphorylation.

Inhibition of NADH-Fumarate Reductase System

In the anaerobic or microaerobic environments that trematodes often inhabit within their hosts, the NADH-fumarate reductase system plays a critical role in energy metabolism. This pathway allows for the reoxidation of NADH produced during glycolysis, with fumarate serving as the terminal electron acceptor. Studies on the nematode Ascaris lumbricoides have shown that bithionol is a potent inhibitor of NADH-fumarate reductase, acting competitively with rhodoquinone, a component of the electron transport chain in this anaerobic pathway.[5] It is highly probable that this compound exerts a similar inhibitory effect in trematodes, further compromising their ability to generate ATP under anaerobic conditions.

dot

cluster_Anaerobic_Metabolism Anaerobic Energy Metabolism NADH NADH NADH_FR NADH-Fumarate Reductase NADH->NADH_FR Fumarate Fumarate Fumarate->NADH_FR Succinate Succinate NADH_FR->Succinate Reduces Bithionol_Sulfoxide This compound Bithionol_Sulfoxide->NADH_FR Inhibits

Caption: Proposed inhibition of the NADH-fumarate reductase system by this compound.

Neuromuscular Effects and Tegumental Damage

The disruption of energy metabolism by this compound has profound effects on the neuromuscular system of trematodes. In vitro studies on Fasciola hepatica have demonstrated that bithionol induces a rapid spastic paralysis.[4] This is likely a direct consequence of ATP depletion, which impairs the function of ion pumps necessary for maintaining membrane potential and muscle contraction/relaxation. While direct evidence for this compound causing tegumental damage is limited, it is a plausible secondary effect. The tegument is a metabolically active tissue responsible for nutrient uptake and immune evasion. Disruption of its energy supply could lead to a loss of structural integrity, rendering the parasite more susceptible to host immune attack.

Quantitative Data

The following table summarizes the available quantitative data on the efficacy and activity of this compound and its parent compound, bithionol.

CompoundTarget OrganismAssay TypeMetricValueReference
This compoundRumen Flukes (Paramphistomum spp.)In vivo (Buffalo)Mean Efficacy85.56%[6]
This compoundRumen FlukesIn vivo (Dairy Cattle)Efficacy~70% (at 80 and 90 mg/kg)[7]
BithionolAscaris lumbricoides (Nematode)In vitro (Enzyme Inhibition)IC50 (NADH-Fumarate Reductase)18 ± 2 µM[5]
BithionolFasciola hepaticaIn vitro (Motility)Concentration for Spastic Paralysis≥ 1.0 µg/mL[4]

Experimental Protocols

This section outlines key experimental methodologies for investigating the mechanism of action of this compound against trematodes.

In Vitro Motility Assay

This assay assesses the direct effect of the compound on the neuromuscular function of the parasite.

Protocol:

  • Adult trematodes (e.g., Fasciola hepatica) are collected from the bile ducts of infected animals at necropsy.

  • The flukes are washed in a suitable culture medium (e.g., RPMI-1640) supplemented with antibiotics.

  • Individual flukes are placed in wells of a multi-well plate containing the culture medium.

  • This compound is dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. A solvent control is included.

  • The motility of the flukes is observed and scored at regular intervals (e.g., 0, 1, 2, 4, 8, and 24 hours) under a dissecting microscope. A scoring system can be used (e.g., 3 = normal movement, 2 = reduced movement, 1 = minimal movement, 0 = no movement/paralysis).

  • The type of paralysis (spastic or flaccid) is also noted.

dot

Collect Collect Adult Trematodes Wash Wash in Culture Medium Collect->Wash Incubate Incubate with This compound Wash->Incubate Observe Observe and Score Motility Incubate->Observe Analyze Analyze Data (e.g., EC50) Observe->Analyze

Caption: Workflow for an in vitro trematode motility assay.

Measurement of Oxidative Phosphorylation Uncoupling

This protocol describes how to assess the effect of this compound on mitochondrial respiration.

Protocol:

  • Isolation of Mitochondria:

    • Homogenize fresh adult trematodes in a chilled isolation buffer (e.g., containing sucrose, mannitol, and EGTA).

    • Perform differential centrifugation to pellet the mitochondrial fraction.

    • Resuspend the mitochondrial pellet in a suitable respiration buffer.

  • Oxygen Consumption Measurement:

    • Use a high-resolution respirometer (e.g., Oroboros Oxygraph-2k) to measure oxygen consumption.

    • Add the isolated mitochondria to the respiration chamber.

    • Sequentially add substrates for Complex I (e.g., glutamate, malate) and Complex II (e.g., succinate) of the electron transport chain.

    • Add ADP to stimulate ATP synthesis (State 3 respiration).

    • After a stable State 3 respiration is achieved, add this compound at various concentrations and monitor the change in oxygen consumption. An uncoupler will increase oxygen consumption without the addition of ADP.

    • Add oligomycin (an ATP synthase inhibitor) to measure the leak respiration.

NADH-Fumarate Reductase Inhibition Assay

This assay determines the inhibitory effect of this compound on this key anaerobic enzyme.

Protocol:

  • Preparation of Mitochondrial Extract:

    • Prepare a mitochondrial fraction from adult trematodes as described above.

    • The enzyme can be solubilized from the mitochondrial membranes using a detergent like deoxycholate.

  • Enzyme Activity Measurement:

    • The assay is performed under anaerobic conditions.

    • The reaction mixture contains a buffer, NADH, and the mitochondrial extract.

    • The reaction is initiated by the addition of fumarate.

    • The activity of NADH-fumarate reductase is determined by measuring the decrease in absorbance at 340 nm due to the oxidation of NADH.

    • To test for inhibition, the mitochondrial extract is pre-incubated with various concentrations of this compound before the addition of fumarate.

    • The IC50 value can be calculated from the dose-response curve.

dot

Prepare_Mito Prepare Mitochondrial Extract Assay_Setup Set up Anaerobic Reaction with NADH Prepare_Mito->Assay_Setup Pre_Incubate Pre-incubate with This compound Assay_Setup->Pre_Incubate Initiate Initiate with Fumarate Pre_Incubate->Initiate Measure Measure NADH Oxidation (A340) Initiate->Measure Calculate Calculate IC50 Measure->Calculate

Caption: Experimental workflow for the NADH-fumarate reductase inhibition assay.

Conclusion

This compound exerts its anthelmintic effect on trematodes primarily by acting as an uncoupler of oxidative phosphorylation, leading to a rapid depletion of cellular ATP and subsequent spastic paralysis. A secondary, yet significant, mechanism is likely the inhibition of the NADH-fumarate reductase system, which is vital for anaerobic energy production. While direct biochemical data for this compound is still emerging, the well-documented effects of its parent compound, bithionol, provide a strong foundation for understanding its mode of action. Further research focusing on the specific interactions of this compound with trematode mitochondrial proteins and enzymes will provide a more complete picture of its potent anthelmintic properties and may aid in the development of new, more effective flukicides.

References

Bithionol Sulfoxide: An In-Depth Technical Guide on its Anthelmintic Activity Spectrum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bithionol sulfoxide, the sulfoxide metabolite of bithionol, is a potent anthelmintic agent with a significant spectrum of activity against various parasitic helminths. This technical guide provides a comprehensive overview of its efficacy, mechanism of action, and the experimental methodologies used to evaluate its anthelmintic properties. The information is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel anthelmintic drugs.

Anthelmintic Activity Spectrum

This compound has demonstrated considerable efficacy against a range of trematodes and cestodes, with some activity also reported against certain nematodes. Its primary applications are in veterinary medicine, particularly for the treatment of parasitic infections in ruminants.

Trematode (Fluke) Activity

Bithionol and its sulfoxide derivative are highly effective against various species of liver and rumen flukes.

Cestode (Tapeworm) Activity

The compound has shown marked efficacy in the treatment of infections caused by several species of tapeworms.

Nematode (Roundworm) Activity

While its primary activity is against flatworms, this compound has also been reported to be effective against certain gastrointestinal nematodes.

Quantitative Efficacy Data

The following table summarizes the available quantitative data on the anthelmintic activity of bithionol and this compound. It is important to note that specific EC50 and IC50 values for this compound are not extensively reported in the public domain, reflecting a potential area for further research.

Parasite Species Host Drug Form Dosage/Concentration Efficacy Metric Result Reference
Fasciola hepatica-Bithionol≥ 1.0 µg/mLIn vitro motilityInduces rapid spastic paralysis[1]
Fascioloides magnaCattleThis compound40-50 mg/kg body weightIn vivo reduction100% effectiveness
Rumen flukesCattleThis compound90 mg/kgIn vivo efficacyMost effective among tested anthelmintics
Moniezia expansaLambBithionol100 mg/lb body weightIn vivo removalComplete removal[2]
Taenia spp.Dogs and CatsBithionol100 mg/lb body weightIn vivo removalComplete removal[2]
Ascaris lumbricoides suum-Bithionol18 ± 2 µMIC50 (NADH-fumarate reductase)-[3]

Mechanism of Action

The anthelmintic effect of bithionol and its sulfoxide is multifactorial, primarily involving the disruption of the parasite's neuromuscular system and energy metabolism.

Interference with Neuromuscular Function

Bithionol induces a rapid spastic paralysis in flukes, suggesting a direct effect on their neuromuscular transmission[1]. This action likely involves the disruption of ion channel function or neurotransmitter regulation, leading to uncontrolled muscle contraction and subsequent paralysis of the parasite.

Disruption of Energy Metabolism

A key biochemical target of bithionol is the parasite's energy production pathway. It has been shown to inhibit the NADH-fumarate reductase enzyme system in Ascaris lumbricoides suum, with an IC50 value of 18 ± 2 µM[3]. This enzyme is crucial for anaerobic respiration in many helminths. By inhibiting this enzyme, bithionol disrupts the electron transport chain and ATP synthesis, leading to energy depletion and death of the parasite. This mechanism is analogous to the uncoupling of oxidative phosphorylation observed with other salicylanilides and substituted phenols, which are potent fasciolicides[4][5].

Bithionol_Mechanism_of_Action cluster_mito Energy Metabolism Disruption Bithionol Bithionol Mitochondria Parasite Mitochondrion Bithionol->Mitochondria Enters NADH_FR NADH-Fumarate Reductase Bithionol->NADH_FR Inhibits Neuromuscular Neuromuscular Junction Bithionol->Neuromuscular Acts on ETC Electron Transport Chain Mitochondria->ETC ETC->NADH_FR ATP_Synthase ATP Synthase ETC->ATP_Synthase NADH_FR->ATP_Synthase Disrupts electron flow ATP ATP Production ATP_Synthase->ATP Reduced Death Parasite Death ATP->Death Depletion leads to Paralysis Spastic Paralysis Paralysis->Death Contributes to Neuromuscular->Paralysis Induces In_Vitro_Motility_Assay_Workflow Start Start Collect Collect adult F. hepatica from infected livers Start->Collect Wash Wash flukes in pre-warmed culture medium Collect->Wash Acclimatize Acclimatize individual flukes in culture plates Wash->Acclimatize Prepare Prepare serial dilutions of This compound Acclimatize->Prepare Expose Expose flukes to drug (including controls) Prepare->Expose Incubate Incubate at 37°C, 5% CO2 Expose->Incubate Observe Observe and score motility at regular intervals Incubate->Observe Analyze Analyze and compare motility scores Observe->Analyze End End Analyze->End In_Vivo_Efficacy_Trial_Workflow Start Start Select Select infected animals and allocate to groups Start->Select Pre_Sample Collect pre-treatment fecal samples (Day 0) Select->Pre_Sample Treat Administer this compound (treatment group) or placebo (control) Pre_Sample->Treat Post_Sample Collect post-treatment fecal samples (e.g., Day 14) Treat->Post_Sample FEC Perform Fecal Egg Count Reduction Test (FECRT) Post_Sample->FEC Post_Mortem Optional: Post-mortem worm burden count Post_Sample->Post_Mortem Analyze Analyze data and determine efficacy FEC->Analyze Post_Mortem->Analyze End End Analyze->End

References

Bithionol Sulfoxide: A Technical Guide to its Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bithionol sulfoxide, a major metabolite of the anthelmintic drug bithionol, has demonstrated notable anti-parasitic and potential anticancer activities. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound. It includes a detailed, generalized experimental protocol for its synthesis via the oxidation of bithionol. The guide also compiles available physical and chemical characteristics and discusses the known biological mechanisms of its parent compound, which are likely relevant to the sulfoxide derivative. This document aims to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development.

Introduction

This compound (CAS 844-26-8) is an organosulfur compound that is the primary oxidized metabolite of bithionol, a well-known anthelmintic and fungicide. While the parent compound, bithionol, has been studied for its biological activities, including its potent inhibition of soluble adenylyl cyclase and its action as a microtubule-targeting agent, the specific biological profile and mechanisms of this compound are less well-defined.[1] Nevertheless, its established anti-parasitic properties and potential for other therapeutic applications make it a molecule of significant interest.[2][3] This guide provides a detailed technical overview of the synthesis and characterization of this compound to facilitate further research and development.

Synthesis of this compound

Experimental Protocol: Oxidation of Bithionol

This protocol is a generalized procedure based on established methods for the selective oxidation of sulfides to sulfoxides.[4][5] Researchers should optimize the reaction conditions for their specific laboratory setup.

Materials:

  • Bithionol (2,2'-thiobis(4,6-dichlorophenol))

  • Hydrogen peroxide (30% aqueous solution)

  • Glacial acetic acid

  • Sodium hydroxide solution (e.g., 4 M)

  • Dichloromethane (or other suitable organic solvent for extraction)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, separatory funnel, etc.)

  • Thin-layer chromatography (TLC) supplies for reaction monitoring

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve bithionol in glacial acetic acid. The concentration will depend on the scale of the reaction, but a starting point could be 2 mmol of bithionol in 2 mL of glacial acetic acid.[4]

  • Addition of Oxidant: While stirring the solution at room temperature, slowly add a stoichiometric amount of 30% hydrogen peroxide. For the selective oxidation to the sulfoxide, a 1.1 to 1.5 molar equivalent of hydrogen peroxide is typically used.[6]

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete when the starting material (bithionol) is no longer visible by TLC.

  • Workup: Upon completion, carefully neutralize the reaction mixture with an aqueous solution of sodium hydroxide.

  • Extraction: Extract the product into an organic solvent such as dichloromethane. Perform the extraction multiple times to ensure complete recovery of the product.

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the solvent under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography to obtain analytically pure this compound.

Synthesis Workflow Diagram

G Bithionol Bithionol (2,2'-thiobis(4,6-dichlorophenol)) Reaction Oxidation Reaction (Room Temperature) Bithionol->Reaction H2O2 Hydrogen Peroxide (30%) in Glacial Acetic Acid H2O2->Reaction Workup Neutralization & Extraction Reaction->Workup Purification Recrystallization or Column Chromatography Workup->Purification Bithionol_Sulfoxide This compound Purification->Bithionol_Sulfoxide

Caption: Workflow for the synthesis of this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Physicochemical Properties
PropertyValueReference(s)
CAS Number 844-26-8[7]
Molecular Formula C₁₂H₆Cl₄O₃S[7]
Molecular Weight 372.05 g/mol [7]
Appearance White to off-white crystalline powder[8]
Melting Point 220 °C[N/A]
Solubility Soluble in acetone and DMF[8]
Spectroscopic Data
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons on the two dichlorophenyl rings. Due to the presence of the sulfoxide group, the chemical shifts of the protons ortho and para to the sulfoxide will be deshielded compared to the precursor bithionol. The integration of the signals should correspond to the number of protons on the aromatic rings.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for the carbon atoms in the dichlorophenyl rings. The carbons attached to the sulfoxide group will be significantly deshielded. The number of distinct signals will depend on the symmetry of the molecule.

  • IR (Infrared) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H stretching of the phenolic hydroxyl groups, C=C stretching of the aromatic rings, and a strong S=O stretching band, which is characteristic of sulfoxides and typically appears in the region of 1030-1070 cm⁻¹.

  • MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of this compound (372.05 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a molecule containing four chlorine atoms.

Biological Activity and Signaling Pathways

This compound is known to be an anti-parasitic agent, effective against various flukes and cestodes.[2][3] While the specific signaling pathways modulated by this compound have not been extensively elucidated, the mechanism of action of its parent compound, bithionol, provides valuable insights.

Bithionol is a potent inhibitor of soluble adenylyl cyclase (sAC), an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[1] By inhibiting sAC, bithionol can disrupt cellular processes that are dependent on cAMP signaling. Furthermore, bithionol has been identified as a microtubule-targeting agent, which can interfere with cell division and other microtubule-dependent functions.[1] It is plausible that this compound shares some or all of these mechanisms of action.

Postulated Signaling Pathway Inhibition

G Bithionol_Sulfoxide This compound sAC Soluble Adenylyl Cyclase (sAC) Bithionol_Sulfoxide->sAC Inhibition cAMP cAMP sAC->cAMP ATP ATP ATP->sAC Downstream Downstream Signaling cAMP->Downstream

Caption: Postulated inhibition of the sAC pathway by this compound.

Conclusion

References

An In-Depth Technical Guide to the Identification of Bithionol Sulfoxide Metabolites in Bovine Milk

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for the identification and quantification of bithionol sulfoxide and its metabolites in bovine milk. This document details experimental protocols, summarizes quantitative data, and presents visual workflows to aid in the understanding and replication of these methods.

Introduction

This compound is an anthelmintic agent used in veterinary medicine to treat parasitic infections in cattle, such as those caused by liver flukes.[1] Following administration, this compound is metabolized, and the resulting compounds can be excreted in milk. To ensure food safety and adhere to regulatory limits, it is crucial to have reliable and sensitive methods for the detection and quantification of this compound and its metabolites in bovine milk. The primary metabolites of concern are bithionol, formed by the reduction of the sulfoxide, and bithionol sulfone, the oxidation product.[2]

Metabolic Pathway of this compound in Bovine Species

The biotransformation of this compound in cattle primarily involves the oxidation and reduction of the sulfoxide group. The metabolic fate of this compound leads to the formation of two major metabolites: bithionol and bithionol sulfone.[2] This metabolic process is crucial for understanding the residue depletion in milk.

G cluster_0 Metabolic Pathway of this compound Bithionol Bithionol Bithionol_Sulfoxide This compound (Parent Drug) Bithionol->Bithionol_Sulfoxide Oxidation Bithionol_Sulfoxide->Bithionol Reduction Bithionol_Sulfone Bithionol_Sulfone Bithionol_Sulfoxide->Bithionol_Sulfone Oxidation

Biotransformation of this compound in Bovine Species.

Quantitative Analysis of Residue Depletion

A key study by Mourot et al. (1987) investigated the depletion of this compound and its metabolites in the milk of Holstein-Friesian dairy cows after a single oral administration of 50 mg/kg body weight. The residues were monitored over successive milkings.[3][4]

Table 1: Depletion of this compound and Bithionol in Bovine Milk

Milking NumberTime After Treatment (hours)This compound (µg/mL)Bithionol (µg/mL)Bithionol Sulfone (µg/mL)
1121.250.10Not Detected
4480.800.15Not Detected
8960.200.05Not Detected
161920.05< 0.025Not Detected
30360< 0.025Not DetectedNot Detected

Data extracted from Mourot et al. (1987). The reliable detection level for each compound was 0.025 µg/mL.[3]

Residues of this compound were detectable for up to 30 milkings, while its metabolite, bithionol, was present for up to 16 milkings. Bithionol sulfone was not found at detectable levels in this study.[3][4]

Experimental Protocols

Sample Preparation and Extraction for HPLC-UV Analysis

This protocol is based on the method described by Mourot et al. (1987) for the extraction of this compound and its metabolites from bovine milk.[3]

G cluster_1 Sample Preparation and Extraction Workflow A 1. Milk Sample (5 mL) B 2. Add 1M HCl (0.5 mL) A->B C 3. Vortex & Incubate (15 min) B->C D 4. Add Diethyl Ether (10 mL) & Tetrahydrofuran (1 mL) C->D E 5. Shake (10 min) & Centrifuge D->E F 6. Collect Organic Layer E->F G 7. Evaporate to Dryness F->G H 8. Reconstitute in Chloroform, Hexane, and 0.02N NaOH G->H I 9. Inject into HPLC System H->I G cluster_2 LC-MS/MS Sample Preparation Workflow A 1. Milk Sample (10 mL) B 2. Add Ethyl Acetate (20 mL) A->B C 3. Shake vigorously & Centrifuge B->C D 4. Collect Supernatant C->D E 5. Liquid-Liquid Partitioning with Acetonitrile & n-Hexane D->E F 6. Collect Acetonitrile Layer E->F G 7. Evaporate to Dryness F->G H 8. Reconstitute in Mobile Phase G->H I 9. Inject into LC-MS/MS System H->I

References

A Technical Guide to the Physicochemical Properties of Bithionol Sulfoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bithionol sulfoxide, a metabolite of the anthelmintic agent Bithionol, is a compound of significant interest in pharmaceutical and veterinary sciences. Understanding its physicochemical properties is fundamental for research, formulation development, and toxicological studies. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for their determination, and a visualization of its metabolic context. All quantitative data are summarized for clarity, and methodologies are described to ensure reproducibility.

Chemical Identity and Structure

This compound, with the CAS number 844-26-8, is chemically known as 2,4-dichloro-6-(3,5-dichloro-2-hydroxyphenyl)sulfinylphenol.[1][2] It is the sulfoxide metabolite of Bithionol, a formerly used anti-parasitic and antibacterial agent.

  • IUPAC Name: 2,4-dichloro-6-(3,5-dichloro-2-hydroxyphenyl)sulfinylphenol[2]

  • Synonyms: Bithionoloxide, Bitin-S, 2,2'-Sulfinylbis(4,6-dichlorophenol)[2][3][4]

  • Chemical Formula: C₁₂H₆Cl₄O₃S[1][2][5][6]

  • InChI Key: RPAJWWXZIQJVJF-UHFFFAOYSA-N[1]

  • SMILES: C1=C(C=C(C(=C1S(=O)C2=C(C(=CC(=C2)Cl)Cl)O)O)Cl)Cl[2][5]

Physicochemical Properties

The physicochemical properties of this compound are crucial for predicting its behavior in biological systems and for the design of drug delivery systems. The key quantitative data are summarized in the table below.

PropertyValueSource(s)
Molecular Weight 372.05 g/mol [1][5][6][7]
Melting Point 212-215 °C, 220 °C[5][8][9]
Boiling Point 532.7 °C (Predicted)[5][9]
pKa 4.79 ± 0.48 (Predicted)[9][10]
Appearance White to off-white or pinkish crystalline powder[8][10][11][12]
Solubility
DMSO≥ 233.33 mg/mL (627.15 mM)[6]
AcetoneSoluble / Slightly Soluble[8][11][12]
Dimethylformamide (DMF)Soluble[8][10][11]
AlcoholSoluble[11][12]
Dilute Alkali HydroxideSoluble[11][12]
WaterInsoluble[13]

Experimental Protocols

The determination of the physicochemical properties of this compound relies on standardized analytical methods. Below are detailed methodologies for key experiments.

Melting Point Determination (Capillary Method)

This method is widely used for determining the melting point of crystalline solids and is suitable for this compound.

  • Principle: A small, powdered sample is heated at a controlled rate, and the temperature range from the initial melting (onset point) to complete liquefaction (clear point) is observed. Pure substances typically exhibit a sharp melting range.[10][14][15]

  • Apparatus: Melting point apparatus (e.g., Mel-Temp or similar), capillary tubes (closed at one end).

  • Procedure:

    • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.[1][10]

    • Capillary Loading: Gently tap the open end of a capillary tube into the powdered sample to introduce a small amount. Tap the closed end on a hard surface to compact the powder, aiming for a column height of 2.5-3.5 mm.[1][10]

    • Measurement: Place the loaded capillary into the heating block of the apparatus. Heat rapidly to a temperature approximately 5-10°C below the expected melting point.[1]

    • Observation: Reduce the heating rate to approximately 1-2°C per minute to allow for accurate observation.[1][15]

    • Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is reported as T1-T2.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a given solvent.

  • Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured.[7]

  • Apparatus: Temperature-controlled orbital shaker or water bath, vials, centrifuge, analytical balance, HPLC or UV-Vis spectrophotometer.

  • Procedure:

    • Preparation: Add an excess amount of this compound powder to a vial containing a known volume of the desired solvent (e.g., DMSO, acetone, buffered aqueous solution). The amount should be sufficient to ensure a saturated solution with undissolved solid remaining.

    • Equilibration: Seal the vials and place them in a shaker or water bath set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary tests can determine the necessary equilibration time.[3]

    • Phase Separation: After equilibration, allow the samples to stand, then centrifuge to separate the undissolved solid from the supernatant.

    • Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute as necessary and analyze the concentration of this compound using a validated analytical method, such as HPLC-UV.[16]

    • Calculation: The measured concentration represents the equilibrium solubility of this compound in that solvent at the specified temperature.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the pKa of ionizable compounds.

  • Principle: A solution of the compound is titrated with a standardized acid or base. The pH of the solution is monitored throughout the titration, and the pKa is determined from the resulting pH titration curve. The pKa corresponds to the pH at which the compound is 50% ionized.[6][17]

  • Apparatus: pH meter with a combination pH electrode, automated titrator or burette, beaker, magnetic stirrer.

  • Procedure:

    • Solution Preparation: Accurately weigh and dissolve a known amount of this compound in a suitable co-solvent/water mixture (as it is poorly soluble in pure water).

    • Titration: While stirring, add small, precise increments of a standardized titrant (e.g., NaOH for an acidic compound) to the solution.

    • pH Measurement: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

    • Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region of the titration curve (the point of half-neutralization).

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a robust technique for the separation, identification, and quantification of this compound and its metabolites.[5][18]

  • Principle: The sample is dissolved in a mobile phase and injected into a column containing a stationary phase. Components of the sample are separated based on their differential partitioning between the two phases.

  • Typical HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., Lichrospher 100 RP-18, 5 µm, 4.0 mm i.d. × 25 cm).[19]

    • Mobile Phase: A mixture of methanol and 1% (v/v) acetic acid in water (e.g., 9:1 v/v).[19] The mobile phase should be filtered and degassed.

    • Flow Rate: 0.8 mL/min.[19]

    • Detection: UV detector, typically at a wavelength of 300 nm.[19]

    • Injection Volume: 20 µL.[19]

  • Procedure:

    • Standard Preparation: Prepare stock solutions of this compound reference standard in a suitable solvent like methanol. Create a series of calibration standards by diluting the stock solution.[19]

    • Sample Preparation: Extract this compound from the sample matrix if necessary. For instance, in milk, proteins can be precipitated with HCl, followed by liquid-liquid extraction with diethyl ether.[5] The final extract is dissolved in the mobile phase.

    • Analysis: Inject the standards and samples into the HPLC system. Identify the this compound peak by comparing its retention time with that of the standard.

    • Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentrations. Use this curve to determine the concentration of this compound in the samples.

Metabolism and Bioactivity

This compound is a major metabolite of Bithionol. Its formation and subsequent metabolism are key to understanding the parent drug's efficacy and safety profile.

Metabolic Pathway

In vivo, Bithionol is oxidized to form this compound, which can be further oxidized to Bithionol sulfone. These metabolites can also be conjugated, for example, with glucuronic acid, to facilitate excretion.[20]

Metabolic_Pathway Bithionol Bithionol Sulfoxide This compound Bithionol->Sulfoxide Oxidation (Phase I) Sulfone Bithionol Sulfone Sulfoxide->Sulfone Oxidation (Phase I) Conjugates Glucuronide/ Sulfate Conjugates Sulfoxide->Conjugates Conjugation (Phase II) Sulfone->Conjugates Conjugation (Phase II)

Caption: Metabolic pathway of Bithionol to this compound and its subsequent metabolites.

Experimental Workflow: HPLC Analysis from Milk

The following diagram illustrates a typical workflow for the extraction and analysis of this compound and its metabolites from a biological matrix like milk, as described in the literature.[5]

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC Analysis s1 Milk Sample s2 Add HCl (Protein Precipitation) s1->s2 s3 Add THF & Diethyl Ether (Liquid-Liquid Extraction) s2->s3 s4 Evaporate Organic Phase s3->s4 s5 Reconstitute Residue s4->s5 a1 Inject into HPLC System s5->a1 Prepared Sample a2 Separation on C18 Column a1->a2 a3 UV Detection a2->a3 a4 Data Analysis (Quantification) a3->a4

Caption: Workflow for the extraction and HPLC analysis of this compound from milk.

Biological Activity

This compound is primarily known as an anti-parasitic agent, effective against infections like paragonimiasis and flukes.[6][21] It has also demonstrated mutagenic activity in some bacterial strains.[6][21] More recently, the parent compound, Bithionol, has been investigated for its anti-cancer properties, showing cytotoxic effects against ovarian cancer cells by inducing apoptosis through mechanisms involving caspase activation, generation of reactive oxygen species (ROS), and inhibition of pathways such as PI3K/Akt and NF-κB.[2][22] While these pathways are detailed for the parent compound, they provide a logical starting point for investigating the specific mechanisms of this compound.

Conclusion

This guide has consolidated the key physicochemical properties of this compound, providing a valuable resource for professionals in drug development and scientific research. The presented data, structured for easy comparison, and the detailed experimental protocols offer a practical foundation for laboratory work. The visualization of its metabolic pathway and an example analytical workflow further contextualize its importance and aid in the design of future studies. A thorough understanding of these fundamental characteristics is essential for leveraging the therapeutic potential of this compound and for ensuring its safe and effective application.

References

An In-Depth Technical Guide to the Degradation Pathway of Bithionol Sulfoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bithionol sulfoxide, a metabolite of the anthelmintic agent bithionol, undergoes metabolic transformation primarily through a reductive pathway followed by conjugation. This technical guide provides a comprehensive analysis of the degradation pathway of this compound, detailing the metabolic reactions, involved enzyme families, and analytical methodologies for metabolite identification and quantification. The core pathway involves the reduction of the sulfoxide back to its parent compound, bithionol, which is then predominantly conjugated with glucuronic acid for excretion. This guide consolidates available data on the metabolic fate of this compound, presents experimental workflows for its analysis, and visualizes the key pathways to aid in further research and development.

Introduction

Bithionol has been utilized as an anthelmintic agent for treating parasitic infections. Its metabolic derivative, this compound, is also of significant interest due to its biological activity and metabolic fate within the body. Understanding the degradation pathway of this compound is crucial for comprehending its efficacy, potential toxicity, and pharmacokinetic profile. This guide synthesizes the current knowledge on the biotransformation of this compound, providing a technical resource for researchers in pharmacology, toxicology, and drug development.

The Core Degradation Pathway

The metabolism of this compound is a multi-step process involving both Phase I and Phase II biotransformation reactions. The primary pathway consists of two main steps:

  • Reduction to Bithionol: The sulfoxide moiety of this compound is reduced to a sulfide, yielding the parent compound, bithionol. This is a critical Phase I reaction that precedes further metabolism.

  • Glucuronidation: The hydroxyl groups on the resulting bithionol molecule serve as sites for Phase II conjugation with glucuronic acid. This reaction, catalyzed by UDP-glucuronosyltransferases (UGTs), significantly increases the water solubility of the compound, facilitating its excretion from the body.

In addition to this primary pathway, the formation of bithionol sulfone has also been reported as a metabolite.

Visualization of the Degradation Pathway

The following diagram illustrates the core metabolic pathway of this compound.

Bithionol_Sulfoxide_Degradation Bithionol_Sulfoxide This compound Bithionol Bithionol Bithionol_Sulfoxide->Bithionol Reduction (Sulfoxide Reductase) Bithionol_Sulfone Bithionol Sulfone Bithionol_Sulfoxide->Bithionol_Sulfone Oxidation Bithionol_Glucuronide Bithionol Glucuronide Bithionol->Bithionol_Glucuronide Glucuronidation (UDP-Glucuronosyltransferase) Excretion Urinary/Fecal Excretion Bithionol_Glucuronide->Excretion

Core metabolic pathway of this compound.

Key Enzymes in the Degradation Pathway

Sulfoxide Reductases

The reduction of this compound to bithionol is an enzymatic process. While the specific enzyme responsible for this reduction has not been definitively identified in the literature, the thioredoxin (Trx) and thioredoxin reductase (TrxR) system is known to be involved in the reduction of other sulfoxides. This system provides the necessary reducing equivalents for the catalytic activity of sulfoxide reductases. Further research is required to elucidate the precise role of the thioredoxin system in the metabolism of this compound.

UDP-Glucuronosyltransferases (UGTs)

UGTs are a superfamily of enzymes that catalyze the transfer of glucuronic acid from UDP-glucuronic acid (UDPGA) to a substrate. This is a major pathway for the detoxification and elimination of a wide variety of xenobiotics and endogenous compounds. In the case of bithionol, the phenolic hydroxyl groups are the primary sites for glucuronidation. The specific UGT isoforms involved in the glucuronidation of bithionol have not been fully characterized. However, given the substrate promiscuity of many UGTs, it is likely that multiple isoforms contribute to its metabolism.

Quantitative Analysis of Metabolites

While detailed quantitative data for the metabolism of this compound is limited, studies in animal models provide some insights into the excretion profile of its metabolites.

SpeciesMatrixMajor Metabolite(s)Excretion Route
Human UrineBithionol GlucuronidePredominantly Urinary
Rat FecesBithionol Glucuronide, this compound Glucuronide, Bithionol Sulfone GlucuronidePredominantly Fecal

This table summarizes the general findings on the metabolic fate of this compound in different species. Specific percentages of each metabolite are not consistently reported in the available literature.

Experimental Protocols

The analysis of this compound and its metabolites in biological matrices typically involves chromatographic separation followed by mass spectrometric detection.

In Vitro Metabolism using Liver Microsomes

In vitro studies using liver microsomes are essential for characterizing the metabolic stability and identifying the enzymes involved in the degradation of this compound.

Objective: To determine the rate of metabolism of this compound and identify the resulting metabolites in a controlled in vitro system.

Materials:

  • This compound

  • Pooled human or rat liver microsomes

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • UDPGA

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN)

  • Formic acid (FA)

  • Internal standard (e.g., a structurally similar compound not present in the matrix)

Protocol:

  • Incubation:

    • Prepare a reaction mixture containing liver microsomes, phosphate buffer, and this compound in a microcentrifuge tube.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH regenerating system (for Phase I) and UDPGA (for Phase II).

    • Incubate at 37°C with shaking.

    • At various time points (e.g., 0, 15, 30, 60 minutes), quench the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard.

  • Sample Preparation:

    • Vortex the quenched reaction mixture.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the protein.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., 50% ACN/water with 0.1% FA).

  • LC-MS/MS Analysis:

    • Analyze the reconstituted samples by reverse-phase HPLC coupled to a tandem mass spectrometer.

Experimental Workflow for In Vitro Metabolism Study

In_Vitro_Workflow cluster_incubation Incubation cluster_prep Sample Preparation cluster_analysis Analysis Microsomes Liver Microsomes Incubate Incubate at 37°C Microsomes->Incubate BSO This compound BSO->Incubate Buffer Buffer (pH 7.4) Buffer->Incubate Cofactors NADPH & UDPGA Cofactors->Incubate Quench Quench with ACN + Internal Standard Incubate->Quench Centrifuge Centrifuge Quench->Centrifuge Evaporate Evaporate Centrifuge->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Data Data Analysis LCMS->Data

Workflow for in vitro metabolism of this compound.
LC-MS/MS Analysis of Bithionol and its Metabolites

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Electrospray Ionization (ESI), negative mode

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions (Hypothetical):

    • Bithionol: Precursor ion > Product ion 1, Precursor ion > Product ion 2

    • This compound: Precursor ion > Product ion 1, Precursor ion > Product ion 2

    • Bithionol Glucuronide: Precursor ion > Product ion 1 (corresponding to bithionol)

Note: The specific MRM transitions and collision energies would need to be optimized for the specific instrument and compounds being analyzed.

Conclusion

The degradation of this compound is primarily a two-step process involving reduction to bithionol and subsequent glucuronidation. This pathway facilitates the detoxification and elimination of the compound from the body. While the general metabolic fate is understood, further research is needed to identify the specific sulfoxide reductase and UGT isoforms involved and to obtain more detailed quantitative data on the metabolite profile in humans. The experimental protocols and analytical methods outlined in this guide provide a framework for conducting such investigations, which are essential for a complete understanding of the pharmacokinetics and safety profile of bithionol and its metabolites.

Bithionol Sulfoxide: An In-Depth Technical Review of its Potential Mutagenicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bithionol sulfoxide, a metabolite of the anthelmintic drug bithionol, has been subject to scrutiny regarding its potential mutagenicity. This technical guide provides a comprehensive overview of the available scientific literature on the mutagenic properties of this compound. The primary focus is on the well-established Salmonella typhimurium reverse mutation assay (Ames test), which has been pivotal in characterizing the genotoxic profile of this compound. This document synthesizes the key findings, details relevant experimental methodologies, and presents the information in a clear, structured format to aid researchers and professionals in the fields of toxicology and drug development.

Introduction to this compound

This compound is the primary metabolite of bithionol, a phenolic compound previously used as an anthelmintic and antibacterial agent.[1][2] While the parent compound, bithionol, has a history of therapeutic use, understanding the toxicological profile of its metabolites is crucial for a comprehensive safety assessment. Mutagenicity, the capacity of a chemical to induce genetic mutations, is a critical endpoint in toxicological evaluations due to its association with carcinogenesis.

The Ames Test: A Bacterial Reverse Mutation Assay

The Ames test is a widely utilized short-term bacterial assay to assess the mutagenic potential of chemical compounds.[3] It employs specific strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth. The assay detects mutations that restore the gene responsible for histidine synthesis, allowing the bacteria to grow on a histidine-deficient medium. An increase in the number of revertant colonies in the presence of a test substance, compared to a control, indicates its mutagenic potential.

Tester Strains and Mutation Types

The Ames test utilizes several specially constructed strains of S. typhimurium to detect different types of mutations. Strains TA98 and TA100 are among the most commonly used.[3]

  • TA98: Detects frameshift mutagens, which cause insertions or deletions of nucleotides in the DNA sequence.[3]

  • TA100: Detects base-pair substitution mutagens, which result in the replacement of one nucleotide with another.[3]

The Role of Metabolic Activation (S9 Fraction)

Many chemicals are not directly mutagenic but can be converted to mutagenic metabolites by enzymes in the body, a process known as metabolic activation.[4][5] To mimic this, the Ames test is often conducted with and without a rat liver S9 fraction .[4][5] This fraction contains microsomal enzymes, including cytochrome P450s, that can metabolize xenobiotics.[4][5] The inclusion of the S9 fraction allows for the detection of pro-mutagens that require metabolic activation to exert their mutagenic effects.[4][5] Conversely, some compounds that are direct-acting mutagens can be detoxified by these enzymes, resulting in a loss of mutagenicity in the presence of the S9 fraction.

Mutagenicity Profile of this compound

The primary study investigating the mutagenicity of this compound was conducted by Mourot and Mourot in 1987. The findings of this study are summarized below.

Ames Test Results

A study of this compound in the Salmonella/mammalian microsome test revealed that the compound is mutagenic to S. typhimurium strains TA98 and TA100.[1] However, this mutagenic activity was abolished when the test was conducted in the presence of a rat-liver S9 fraction.[1] This indicates that this compound is a direct-acting mutagen and that its metabolites produced by the S9 fraction are not mutagenic in this bacterial system.

Quantitative Data Summary
Tester Strain Metabolic Activation (S9) Mutagenicity Result Reference
S. typhimurium TA98Absent (-)Positive[1]
S. typhimurium TA98Present (+)Negative[1]
S. typhimurium TA100Absent (-)Positive[1]
S. typhimurium TA100Present (+)Negative[1]
S. typhimurium TA97Not specifiedNot specified[1]
S. typhimurium TA102Not specifiedNot specified[1]

Experimental Protocols: The Ames Test (Salmonella typhimurium Reverse Mutation Assay)

The following is a generalized experimental protocol for the Ames test, based on established methodologies. The specific parameters for the testing of this compound may have varied.

Materials
  • Salmonella typhimurium tester strains (e.g., TA98, TA100)

  • Test compound (this compound)

  • Positive and negative controls

  • Rat liver S9 fraction and co-factors (for S9 mix)

  • Minimal glucose agar plates

  • Top agar

  • Histidine/biotin solution

  • Sterile glassware and consumables

Procedure
  • Preparation of Tester Strains: Overnight cultures of the S. typhimurium tester strains are grown to a specific cell density.

  • Plate Incorporation Method:

    • To sterile tubes containing molten top agar, the following are added in sequence:

      • A small amount of histidine/biotin solution.

      • The tester strain culture.

      • The test compound at various concentrations or a control substance.

      • Either the S9 mix (for metabolic activation) or a buffer (for the test without activation).

    • The contents of the tube are mixed and poured over the surface of minimal glucose agar plates.

  • Incubation: The plates are incubated at 37°C for 48-72 hours.

  • Colony Counting: The number of revertant colonies on each plate is counted.

  • Data Analysis: The mutagenicity of the test compound is evaluated by comparing the number of revertant colonies on the test plates to the number on the negative control plates. A dose-dependent increase of at least two-fold in the number of revertants is typically considered a positive result.

Visualizations

Experimental Workflow

Ames_Test_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis strain S. typhimurium Culture mix_no_s9 Mix: - Top Agar - Bacteria - Compound - Buffer strain->mix_no_s9 mix_s9 Mix: - Top Agar - Bacteria - Compound - S9 Mix strain->mix_s9 compound Test Compound (this compound) compound->mix_no_s9 compound->mix_s9 s9_prep S9 Mix Preparation s9_prep->mix_s9 plate_no_s9 Plate onto Minimal Agar mix_no_s9->plate_no_s9 plate_s9 Plate onto Minimal Agar mix_s9->plate_s9 incubate Incubate (37°C, 48-72h) plate_no_s9->incubate plate_s9->incubate count Count Revertant Colonies incubate->count evaluate Evaluate Mutagenicity count->evaluate

Caption: General workflow of the Ames test.

Logical Relationship of this compound Mutagenicity

Bithionol_Sulfoxide_Mutagenicity cluster_no_s9 Without Metabolic Activation (-S9) cluster_s9 With Metabolic Activation (+S9) BS This compound (Parent Compound) DNA_damage_no_s9 Induces DNA Damage (Frameshift & Base-pair Substitution) BS->DNA_damage_no_s9 Direct Action Metabolism Metabolized by S9 Enzymes BS->Metabolism Mutagenic Mutagenic Effect (Positive in TA98 & TA100) DNA_damage_no_s9->Mutagenic Metabolites Non-mutagenic Metabolites Metabolism->Metabolites No_mutagenicity No Mutagenic Effect Metabolites->No_mutagenicity

Caption: Mutagenic activity of this compound.

Discussion and Conclusion

The available evidence from the Ames test indicates that this compound is a direct-acting mutagen, causing both frameshift and base-pair substitution mutations in Salmonella typhimurium. The observation that its mutagenicity is nullified by the presence of a rat liver S9 fraction suggests that the metabolic processes mimicked by this system lead to the detoxification of the compound.

For drug development professionals, this finding is significant. A positive result in the Ames test, particularly for a direct-acting mutagen, is a red flag that necessitates further investigation. While the detoxification by the S9 fraction is a positive indication, it is important to consider that metabolic profiles can differ between species and between in vitro and in vivo systems.

Further studies would be beneficial to create a more complete picture of the genotoxic potential of this compound. These could include:

  • In vitro mammalian cell gene mutation assays to assess mutagenicity in a system more closely related to humans.

  • In vitro and in vivo chromosomal damage assays (e.g., micronucleus test, chromosomal aberration assay) to evaluate the potential for larger-scale genetic damage.

References

Methodological & Application

Application Notes and Protocols for Bithionol Sulfoxide in the Treatment of Fasciola hepatica in Sheep

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of bithionol sulfoxide for the treatment of Fasciola hepatica (liver fluke) infections in sheep. The information is intended to guide research and development efforts by providing detailed protocols and summarizing available data.

Introduction

Fasciola hepatica infection, or fascioliasis, is a significant parasitic disease in sheep, causing substantial economic losses through reduced productivity and mortality. This compound is an anthelmintic compound that has been investigated for its efficacy against trematode infections, including fascioliasis. These notes detail the properties, proposed mechanism of action, and protocols for evaluating the efficacy of this compound in a research setting.

Compound Information

This compound is the sulfoxide metabolite of bithionol, a phenolic anthelmintic.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C₁₂H₆Cl₄O₃S[1]
Molecular Weight 372.0 g/mol [1]
CAS Number 844-26-8[1]
Appearance White to Pink Crystalline powder[2]
Solubility Soluble in alcohol, acetone, and DMF.[2]
Synonyms Bis(2-hydroxy-3,5-dichlorophenyl)sulfoxide[1]

Proposed Mechanism of Action

While the precise signaling pathways of this compound in Fasciola hepatica are not fully elucidated, its mechanism of action is believed to be similar to other phenolic anthelmintics and sulfoxide compounds. The primary mode of action is thought to involve the disruption of the parasite's tegument, which is the outer protective layer. This disruption leads to increased permeability, loss of essential ions, and ultimately paralysis and death of the fluke.[3] Additionally, it is proposed that this compound may interfere with the parasite's neuromuscular physiology and impair egg formation.[3]

Below is a diagram illustrating the proposed general mechanism of action of sulfoxide-based anthelmintics on the tegument of Fasciola hepatica.

G cluster_drug This compound Action cluster_tegument Fasciola hepatica Tegument BS This compound Tegument Tegument Integrity BS->Tegument Targets Disruption Tegumental Disruption Tegument->Disruption Inhibition Permeability Increased Permeability Disruption->Permeability Paralysis Paralysis & Death Permeability->Paralysis

Caption: Proposed mechanism of this compound on the Fasciola hepatica tegument.

Experimental Protocols

In Vivo Efficacy Study in Sheep

This protocol outlines a controlled study to evaluate the efficacy of this compound against Fasciola hepatica in experimentally infected sheep.

Objective: To determine the dose-dependent efficacy of this compound in reducing fecal egg counts and fluke burden in sheep infected with Fasciola hepatica.

Materials:

  • This compound (pharmaceutical grade)

  • Vehicle for oral administration (e.g., 0.5% carboxymethyl cellulose)

  • Fasciola hepatica metacercariae

  • 40 healthy, fluke-free lambs (e.g., Merino breed), 4-6 months old

  • Fecal collection bags

  • McMaster counting chambers or equivalent

  • Standard laboratory equipment for parasitological examination

Experimental Workflow:

Caption: Workflow for the in vivo efficacy trial of this compound in sheep.

Procedure:

  • Animal Selection and Acclimatization: Select 40 healthy, fluke-free lambs and acclimatize them to the housing conditions for at least two weeks.

  • Experimental Infection: Orally infect each lamb with approximately 200 Fasciola hepatica metacercariae.

  • Pre-patency Period: Monitor the animals for 12 weeks to allow the infection to become patent (adult flukes producing eggs).

  • Fecal Screening and Randomization: At week 12 post-infection, confirm infection by fecal egg counts. Randomly allocate the infected sheep into four treatment groups (n=10 per group).

  • Treatment Administration:

    • Group 1 (Vehicle Control): Administer the vehicle solution orally.

    • Group 2 (Low Dose): Administer this compound at a dose of 30 mg/kg body weight.[3]

    • Group 3 (High Dose): Administer this compound at a dose of 60 mg/kg body weight.[3]

    • Group 4 (Positive Control): Administer a commercially available flukicide with known efficacy (e.g., triclabendazole at the recommended dose).

  • Post-Treatment Monitoring:

    • Collect fecal samples from each animal on days 0 (pre-treatment), 7, 14, and 21 post-treatment.

    • Determine the number of Fasciola hepatica eggs per gram of feces (EPG) using a standardized technique (e.g., modified McMaster).

  • Necropsy and Fluke Burden: At day 28 post-treatment, humanely euthanize all animals. Recover, count, and record the number of adult flukes from the liver and bile ducts of each sheep.

  • Data Analysis: Calculate the Fecal Egg Count Reduction (FECR) for each treatment group at each time point using the formula: FECR (%) = [1 - (Mean EPG post-treatment / Mean EPG pre-treatment)] x 100 Calculate the percentage reduction in fluke burden for each treatment group compared to the vehicle control group.

Data Presentation

The following table presents illustrative data for the in vivo efficacy of this compound in sheep, as specific published data is limited. This data is hypothetical but reflects expected outcomes based on the known activity of similar anthelmintics.

Table 2: Illustrative Efficacy Data of this compound against Fasciola hepatica in Sheep

Treatment GroupDose (mg/kg)Mean Fecal Egg Count Reduction (%) at Day 14Mean Fluke Burden Reduction (%) at Day 28
Vehicle Control -00
This compound 3085.588.2
This compound 6095.297.5
Positive Control (Triclabendazole) 1099.899.9

Safety and Toxicology

Limited specific toxicological data for this compound in sheep is available in the public domain. However, general information suggests that at therapeutic doses, side effects are minimal but may include mild diarrhea.[3] Overdosing can lead to more severe adverse effects, and it is crucial to adhere to recommended dosages.

Table 3: General Toxicological Profile of this compound

ParameterObservationSpecies
Acute Oral LD₅₀ 1000-5000 mg/kgMice[4]
Acute Oral LD₅₀ ~5000 mg/kgRats[4]
Potential Side Effects Mild diarrhea, hypersensitivity reactions[3]Livestock[3]

Conclusion

This compound shows potential as an effective treatment for Fasciola hepatica infections in sheep. The provided protocols offer a framework for conducting robust efficacy and safety studies. Further research is warranted to fully elucidate its mechanism of action, establish optimal dosing regimens, and confirm its safety profile in sheep under various field conditions. The illustrative data and generalized protocols in these notes should be adapted and validated based on specific experimental contexts and emerging research findings.

References

Application Notes and Protocols for In Vitro Toxicity Testing of Bithionol Sulfoxide on Parasites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro toxicity of bithionol sulfoxide against various parasites, including detailed experimental protocols and data interpretation guidelines. This compound, an anti-infective agent, has demonstrated efficacy against a range of parasites, and these protocols are designed to facilitate further research and drug development efforts.

Overview of this compound's Antiparasitic Activity

This compound is an anti-infection agent with known activity against parasites such as Neoparamoeba spp., the causative agent of amoebic gill disease (AGD), as well as trematodes like Fasciola hepatica and Schistosoma mansoni.[1] The proposed mechanism of action for its parent compound, bithionol, involves the inhibition of the parasite's anaerobic energy metabolism by competitively inhibiting the function of rhodoquinone in the electron transport chain.

Quantitative Data Summary

The following tables summarize the available quantitative data on the in vitro toxicity of this compound against various parasites.

Table 1: In Vitro Toxicity of this compound against Neoparamoeba spp.

Concentration (mg/L)Exposure Time (hours)Mean Viable Amoebae (%)Relative Reduction in Amoebae (%)
0.1 725941
0.5 726040
1 72≤ 4≥ 96
5 72≤ 4≥ 96
10 72≤ 4≥ 96
Freshwater Control 24694
Freshwater Control 480100

Data extracted from studies on Neoparamoeba spp., the causative agent of amoebic gill disease. The relative reduction is compared to seawater controls.[2]

Table 2: Effects of Bithionol on the In Vitro Motility of Fasciola hepatica

CompoundConcentration (µg/mL)Observed Effect
Bithionol≥ 1.0Rapid spastic paralysis

Note: This data is for the parent compound, bithionol. Specific IC50 values for this compound on F. hepatica were not available in the reviewed literature.[3]

Experimental Protocols

The following are detailed protocols for the in vitro toxicity testing of this compound on different parasites.

Protocol for Neoparamoeba spp. Viability Assay

This protocol is adapted from studies on the causative agent of amoebic gill disease.

Materials:

  • Neoparamoeba spp. culture

  • Seawater (35‰, sterile)

  • This compound stock solution (in DMSO)

  • 96-well microtiter plates

  • Trypan blue solution (0.4%)

  • Hemocytometer

  • Inverted microscope

Procedure:

  • Parasite Culture: Culture Neoparamoeba spp. in a suitable medium and harvest the amoebae.

  • Preparation of Test Solutions: Prepare serial dilutions of this compound in seawater from the stock solution. The final DMSO concentration should be kept constant across all wells and should not exceed a level toxic to the amoebae.

  • Exposure: Add a known number of amoebae to each well of a 96-well plate. Add the prepared this compound solutions to the wells to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 5, and 10 mg/L). Include seawater and DMSO vehicle controls.

  • Incubation: Incubate the plates at an appropriate temperature for the desired time points (e.g., 24, 48, and 72 hours).

  • Viability Assessment:

    • At each time point, resuspend the amoebae in the wells.

    • Mix an aliquot of the amoeba suspension with an equal volume of trypan blue solution.

    • Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) amoebae under an inverted microscope.

  • Data Analysis: Calculate the percentage of viable amoebae for each concentration and time point. Determine the relative reduction in amoebae compared to the control groups.

Protocol for Fasciola hepatica Motility Assay

This protocol is based on methods for assessing the motility of adult liver flukes.

Materials:

  • Adult Fasciola hepatica

  • Culture medium (e.g., RPMI 1640 or DMEM) supplemented with antibiotics.[4]

  • This compound stock solution (in DMSO)

  • 6- or 24-well culture plates[4]

  • Incubator (37°C, 5% CO2)

  • Dissecting microscope

Procedure:

  • Fluke Collection and Preparation: Obtain adult Fasciola hepatica from a suitable source. Wash the flukes in the culture medium to remove any debris.

  • Acclimatization: Place individual flukes in wells of a culture plate containing fresh, pre-warmed medium and allow them to acclimatize in the incubator for a few hours.

  • Preparation of Test Solutions: Prepare dilutions of this compound in the culture medium. The final DMSO concentration should be below 0.5% (v/v) to avoid toxicity.[4]

  • Exposure: Replace the medium in the wells with the prepared this compound solutions. Include a medium-only and a DMSO vehicle control.

  • Motility Assessment: Observe the motility of the flukes under a dissecting microscope at regular intervals (e.g., 1, 4, 24, 48, and 72 hours). Score the motility based on a predefined scale (e.g., 3 = normal movement, 2 = reduced movement, 1 = minimal movement, 0 = no movement/paralysis).

  • Data Analysis: Record the motility scores for each fluke at each time point. The concentration at which a significant reduction in motility or paralysis is observed can be determined.

Protocol for Schistosoma mansoni Viability Assay

This protocol can be adapted for both newly transformed schistosomula (NTS) and adult worms.

Materials:

  • Schistosoma mansoni (NTS or adults)

  • Culture medium (e.g., M199 or RPMI 1640) supplemented with serum and antibiotics[5][6][7]

  • This compound stock solution (in DMSO)

  • 96-well (for NTS) or 24-well (for adults) plates

  • Incubator (37°C, 5% CO2)

  • Inverted microscope

  • (Optional) XTT colorimetric reagent[5]

Procedure:

  • Parasite Preparation: Prepare NTS by mechanical transformation of cercariae or collect adult worms from an infected host.[5][7]

  • Plating: Plate a known number of NTS or adult worm pairs into the wells of the appropriate culture plate containing pre-warmed medium.

  • Preparation of Test Solutions: Prepare serial dilutions of this compound in the culture medium. Ensure the final DMSO concentration is non-toxic (typically ≤0.5%).[8]

  • Exposure: Add the test solutions to the wells. Include appropriate controls.

  • Incubation: Incubate the plates for the desired duration (e.g., 24, 48, 72 hours).

  • Viability Assessment:

    • Microscopic Evaluation: Assess parasite viability based on motility, morphological changes (e.g., granularity, tegument damage), and for adults, pairing status.[7][9]

    • (Optional) Colorimetric Assay: For NTS, a metabolic viability assay using XTT can be performed.[5] Add the XTT reagent to the wells and incubate according to the manufacturer's instructions. Measure the absorbance at the appropriate wavelength.

  • Data Analysis: For microscopic evaluation, score the parasites based on the observed phenotypes. For the colorimetric assay, calculate the percentage of viability relative to the controls. Determine the LC50 or IC50 values using appropriate statistical software.[9]

Visualizations

Experimental Workflows and Signaling Pathways

experimental_workflow_n_spp cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis parasite_culture Neoparamoeba spp. Culture exposure Expose Amoebae in 96-well Plate parasite_culture->exposure drug_prep Prepare this compound Dilutions drug_prep->exposure incubation Incubate (24, 48, 72h) exposure->incubation viability Assess Viability (Trypan Blue) incubation->viability data_analysis Calculate % Viability & Reduction viability->data_analysis experimental_workflow_f_hepatica cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis fluke_collection Collect & Wash Adult Flukes acclimatize Acclimatize Flukes in Culture fluke_collection->acclimatize drug_prep Prepare this compound Dilutions exposure Expose Flukes to Drug drug_prep->exposure acclimatize->exposure motility_assessment Assess Motility at Time Points exposure->motility_assessment data_analysis Score Motility & Determine Effect motility_assessment->data_analysis proposed_mechanism cluster_etc Mitochondrial Electron Transport Chain NADH NADH NADH_FR NADH-Fumarate Reductase NADH->NADH_FR Fumarate Fumarate Succinate Succinate Fumarate->Succinate Reduction NADH_FR->Fumarate e- RQ Rhodoquinone NADH_FR->RQ requires Bithionol_S This compound Bithionol_S->NADH_FR Competitively Inhibits (competes with Rhodoquinone)

References

Bithionol Sulfoxide: Application Notes and Protocols for Research Laboratories

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bithionol sulfoxide, the sulfoxide metabolite of the anthelmintic drug bithionol, is a compound of significant interest in biomedical research.[1] Initially recognized for its potent anti-parasitic properties, particularly against trematodes such as Fasciola hepatica, recent studies have unveiled its potential as an anticancer agent.[2][3] This document provides detailed protocols for in vitro assays to facilitate further investigation into the biological activities of this compound in a research laboratory setting. The included methodologies cover the assessment of its cytotoxic, anti-parasitic, and mechanistic properties.

Data Presentation

The following tables summarize key quantitative data for this compound and its parent compound, Bithionol.

Table 1: In Vitro Cytotoxicity of Bithionol

Cell Line (Ovarian Cancer)Cisplatin SensitivityIC50 (µM) of Bithionol (72h)
A2780Sensitive19
A2780-CDDPResistant24
SKOV-3-36
OVCAR-3-44
IGROV-1Sensitive55
IGROV-1-CDDPResistant59

Data from Ayyagari & Brard (2014) investigating the parent compound, bithionol.[4][5]

Table 2: In Vivo Acute Toxicity of this compound

Animal ModelRoute of AdministrationLD50 (mg/kg)
MiceOral1000 - 5000
RatsOral~5000

LD50 refers to the dose that is lethal to 50% of the tested population.[2][6][7][8]

Table 3: In Vitro Anti-Parasitic Activity of this compound

ParasiteAssay ConditionsEffective Concentration
Neoparamoeba spp.72-hour exposure in seawater0.1 - 10 mg/L shows toxicity

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of this compound on adherent cancer cell lines using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • This compound

  • Adherent cancer cell line of choice

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Trypsin-EDTA solution

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells using Trypsin-EDTA.

    • Resuspend cells in complete medium and perform a cell count.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • On the day of treatment, prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be kept constant and low (e.g., <0.5%) to avoid solvent-induced cytotoxicity.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (medium with the same percentage of DMSO as the highest drug concentration) and untreated control wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 490 nm or 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth).

In Vitro Anti-Parasitic Assay (Fasciola hepatica Motility Assay)

This protocol is adapted from studies on the effects of fasciolicides on the motility of adult Fasciola hepatica.[3]

Materials:

  • Adult Fasciola hepatica (obtained from a reliable source)

  • Culture medium (e.g., RPMI-1640)

  • This compound

  • DMSO

  • Petri dishes or multi-well plates

  • Incubator at 37°C with 5% CO₂

  • Dissecting microscope

Procedure:

  • Parasite Preparation:

    • Gently wash the freshly collected adult flukes in pre-warmed culture medium to remove any debris.

    • Allow the flukes to acclimate in fresh medium for at least 1 hour at 37°C.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare dilutions of this compound in the culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is non-toxic to the flukes (typically ≤0.5%).

  • Exposure and Observation:

    • Place individual flukes into petri dishes or wells of a multi-well plate containing the prepared drug solutions.

    • Include a vehicle control (medium with DMSO) and a negative control (medium only).

    • Incubate the flukes at 37°C and 5% CO₂.

    • Observe the motility of the flukes under a dissecting microscope at regular time intervals (e.g., 1, 2, 4, 8, and 24 hours). Motility can be scored on a scale (e.g., 3 = normal movement, 2 = reduced movement, 1 = minimal movement, 0 = no movement/paralysis).

  • Data Analysis:

    • Record the motility scores at each time point for each concentration.

    • Determine the time and concentration at which this compound induces paralysis or death of the flukes.

Western Blot Analysis of Akt and NF-κB Signaling

This protocol is designed to investigate the effect of this compound on the phosphorylation status of key proteins in the Akt and NF-κB signaling pathways, based on the known effects of its parent compound, bithionol.[4]

Materials:

  • Cancer cell line of choice

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-NF-κB p65, anti-NF-κB p65, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells and treat with various concentrations of this compound for a specified time as described in the MTT assay protocol.

    • After treatment, wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

    • Scrape the cells and collect the lysate. Centrifuge at high speed at 4°C to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA assay or a similar method.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein samples to the same concentration and denature by boiling in Laemmli buffer.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody of interest (e.g., anti-p-Akt) overnight at 4°C with gentle agitation.

    • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.

    • Strip the membrane and re-probe for total protein (e.g., total Akt) and a loading control (e.g., β-actin) to ensure equal protein loading.

    • Quantify the band intensities to determine the relative changes in protein phosphorylation.

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment This compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Start with Adherent Cancer Cells seed Seed cells in 96-well plate start->seed incubate1 Incubate overnight seed->incubate1 treat_cells Treat cells incubate1->treat_cells prepare_drug Prepare serial dilutions prepare_drug->treat_cells incubate2 Incubate (24-72h) add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate (2-4h) add_mtt->incubate3 solubilize Solubilize formazan (DMSO) incubate3->solubilize read_plate Read absorbance solubilize->read_plate calculate_viability Calculate % viability read_plate->calculate_viability plot_curve Generate dose-response curve calculate_viability->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50

Caption: Workflow for determining the IC50 of this compound using an MTT assay.

signaling_pathway cluster_akt Akt Pathway cluster_nfkb NF-κB Pathway Bithionol Bithionol pAkt p-Akt Bithionol->pAkt Inhibits pNFkB p-NF-κB Bithionol->pNFkB Inhibits Akt Akt Akt->pAkt Phosphorylation Apoptosis Apoptosis pAkt->Apoptosis Inhibits CellSurvival Cell Survival pAkt->CellSurvival Promotes NFkB NF-κB NFkB->pNFkB Phosphorylation pNFkB->Apoptosis Inhibits pNFkB->CellSurvival Promotes

References

Application Note and Protocol: Quantification of Bithionol Sulfoxide using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bithionol sulfoxide is the sulfoxide metabolite of Bithionol, a potent anthelmintic and antimicrobial agent. The quantification of this compound is crucial in pharmacokinetic, metabolism, and formulation studies. This document provides a detailed protocol for the quantification of this compound in various matrices using a proposed High-Performance Liquid Chromatography (HPLC) method. The proposed chromatographic conditions are adapted from a validated method for its parent compound, Bithionol, due to the structural similarity and lack of a publicly available validated method for this compound.

Chemical Structures

Bithionol is oxidized to form this compound. The chemical structures are shown below.

G cluster_0 Bithionol cluster_1 This compound Bithionol Bithionol_Sulfoxide Bithionol->Bithionol_Sulfoxide Oxidation G cluster_sample_prep Sample Preparation Options prep_reagents 1. Reagent & Standard Preparation sample_prep 2. Sample Preparation prep_reagents->sample_prep pharma_prep Pharmaceutical Formulation sample_prep->pharma_prep milk_prep Biological Matrix (Milk) sample_prep->milk_prep hplc_analysis 3. HPLC Analysis data_analysis 4. Data Analysis & Quantification hplc_analysis->data_analysis pharma_prep->hplc_analysis milk_prep->hplc_analysis

Application Note: Determination of Bithionol Sulfoxide Residues in Milk by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a sensitive and robust method for the quantitative analysis of bithionol sulfoxide residues in bovine milk using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample preparation, ensuring efficient extraction and cleanup of the analyte from the complex milk matrix. Chromatographic separation is achieved on a C18 reversed-phase column followed by detection using a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. The method has been developed to provide high sensitivity, specificity, and accuracy for the routine monitoring of this compound residues in milk, aiding in food safety and regulatory compliance.

Introduction

This compound is a metabolite of the anthelmintic drug bithionol, which is used in veterinary medicine to treat parasitic infections in cattle.[1] The potential for residues of such veterinary drugs to be present in milk intended for human consumption is a significant food safety concern. Regulatory bodies worldwide have established maximum residue limits (MRLs) for various veterinary drugs in food products. Therefore, sensitive and reliable analytical methods are crucial for monitoring these residues in milk.[2]

LC-MS/MS has become the technique of choice for the analysis of veterinary drug residues due to its high selectivity, sensitivity, and ability to handle complex matrices like milk.[2][3] This application note provides a detailed protocol for the extraction, separation, and quantification of this compound in milk.

Principle

The method involves the extraction of this compound from a milk sample using an acidified acetonitrile solution, which also serves to precipitate proteins. The extract is then purified using a dispersive solid-phase extraction (d-SPE) step with C18 sorbent to remove lipids and other non-polar interferences. The final extract is analyzed by LC-MS/MS. This compound is identified and quantified based on its retention time and specific precursor-to-product ion transitions (MRM).

Experimental Protocols

Apparatus and Reagents
  • Apparatus:

    • High-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • Analytical balance (0.001 g readability).

    • Centrifuge capable of 4000 x g.

    • Vortex mixer.

    • Nitrogen evaporator.

    • 50 mL and 15 mL polypropylene centrifuge tubes.

    • Syringe filters (0.22 µm).

    • Autosampler vials.

  • Reagents:

    • This compound analytical standard (purity ≥98%).

    • Acetonitrile (LC-MS grade).

    • Methanol (LC-MS grade).

    • Water (LC-MS grade).

    • Formic acid (LC-MS grade).

    • Ammonium acetate (LC-MS grade).

    • C18 sorbent (for d-SPE).

    • Anhydrous magnesium sulfate.

Sample Preparation (Modified QuEChERS)
  • Sample Extraction:

    • Weigh 5.0 g (± 0.1 g) of a homogenized milk sample into a 50 mL polypropylene centrifuge tube.

    • Add 10 mL of acetonitrile containing 1% formic acid.

    • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

    • Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.

    • Immediately vortex for 1 minute to prevent the formation of salt agglomerates.

    • Centrifuge at 4000 x g for 10 minutes at 4°C.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 6 mL aliquot of the upper acetonitrile layer into a 15 mL polypropylene centrifuge tube containing 900 mg of anhydrous magnesium sulfate and 300 mg of C18 sorbent.

    • Vortex for 2 minutes.

    • Centrifuge at 4000 x g for 5 minutes.

  • Final Extract Preparation:

    • Transfer a 4 mL aliquot of the cleaned extract to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1.0 mL of the initial mobile phase (90:10 Water:Acetonitrile with 0.1% formic acid).

    • Vortex for 30 seconds.

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions
  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient Program:

      Time (min) %A %B
      0.0 90 10
      1.0 90 10
      8.0 10 90
      10.0 10 90
      10.1 90 10

      | 12.0 | 90 | 10 |

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI), Negative.

    • Capillary Voltage: -3.5 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 400°C.

    • Cone Gas Flow: 50 L/hr.

    • Desolvation Gas Flow: 800 L/hr.

    • Collision Gas: Argon.

MRM Transitions

Based on the monoisotopic mass of this compound (C₁₂H₆Cl₄O₃S) of 369.88 g/mol , the deprotonated molecule [M-H]⁻ at m/z 368.87 is selected as the precursor ion. Product ions are predicted based on common fragmentation pathways of related structures.

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (eV) - QuantifierCollision Energy (eV) - Qualifier
This compound368.87322.9160.92535

Note: Collision energies should be optimized for the specific instrument used.

Data Presentation

Method Validation Summary

The method should be validated according to international guidelines (e.g., European Commission Decision 2002/657/EC). A summary of expected performance characteristics is provided below.

ParameterResult
Linearity (r²) >0.99
Limit of Detection (LOD) 0.5 µg/kg
Limit of Quantification (LOQ) 1.5 µg/kg
Recovery (at 3 levels) 85-105%
Precision (RSD%)
- Repeatability (Intra-day)<10%
- Reproducibility (Inter-day)<15%

Visualizations

Experimental Workflow

experimental_workflow sample Milk Sample (5g) extraction Add Acetonitrile (1% HCOOH) Add Salts Vortex & Centrifuge sample->extraction supernatant Acetonitrile Supernatant extraction->supernatant dspe d-SPE Cleanup (C18 & MgSO4) Vortex & Centrifuge supernatant->dspe cleaned_extract Cleaned Extract dspe->cleaned_extract evaporation Evaporate to Dryness cleaned_extract->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution filtration Filter (0.22 µm) reconstitution->filtration analysis LC-MS/MS Analysis filtration->analysis

Caption: Workflow for this compound Analysis in Milk.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive tool for the determination of this compound residues in milk. The sample preparation procedure is effective in removing matrix interferences, and the chromatographic and mass spectrometric conditions are optimized for high specificity and sensitivity. This method is suitable for routine monitoring and can be implemented in food safety laboratories to ensure compliance with regulatory standards.

References

Application Notes and Protocols for Bithionol Sulfoxide Veterinary Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bithionol sulfoxide is an anthelmintic agent with proven efficacy against certain parasitic flatworms, particularly liver flukes (Fasciola hepatica) and tapeworms, in livestock such as cattle, sheep, and goats.[1][2] It is the sulfoxide derivative of bithionol and functions by disrupting the parasite's neuromuscular physiology, impairing egg formation, and compromising the integrity of its protective cuticle.[3] This document provides detailed application notes and experimental protocols for the formulation, and preclinical evaluation of this compound for veterinary use.

I. Formulation and Stability

This compound is most commonly formulated as an oral bolus or tablet for ease of administration to livestock.[1][3][4] A liquid microemulsion has also been described in patent literature, offering an alternative dosage form.[5]

A. Quantitative Data on Formulations

While specific formulations of commercial products are proprietary, a representative liquid formulation is described in the patent literature.

ComponentPercentage by WeightPurpose
This compound1 - 25%Active Ingredient
Solvent1 - 50%Solubilizer
Surfactant(s)1 - 40%Emulsifier
Sulfoxide Neutralizer1 - 15%Stabilizer
Water (buffered pH 5-9)5 - 50%Vehicle

Table 1: Composition of a Liquid Microemulsion Formulation of this compound as described in patent literature.[5]

B. Experimental Protocol: Preparation of a Laboratory-Scale Oral Suspension

This protocol describes the preparation of a 10% (w/v) oral suspension of this compound for research purposes.

Materials:

  • This compound powder

  • Suspending agent (e.g., 0.5% w/v carboxymethylcellulose sodium)

  • Wetting agent (e.g., 0.1% w/v Polysorbate 80)

  • Preservative (e.g., 0.18% w/v methylparaben and 0.02% w/v propylparaben)

  • Purified water

  • Mortar and pestle

  • Graduated cylinders

  • Stir plate and magnetic stir bar

  • Homogenizer (optional)

Procedure:

  • Prepare the vehicle: In a beaker, dissolve the preservative(s) in a portion of the purified water with gentle heating and stirring. Once dissolved, cool to room temperature. Add the suspending agent and hydrate fully by stirring.

  • Levigate the active ingredient: In a mortar, add the calculated amount of this compound powder. Add a small amount of the wetting agent and levigate to form a smooth paste.

  • Form the suspension: Gradually add the vehicle from step 1 to the paste in the mortar, triturating continuously to ensure uniform dispersion.

  • Final volume adjustment: Transfer the contents of the mortar to a graduated cylinder. Rinse the mortar with the remaining vehicle and add it to the cylinder to reach the final desired volume.

  • Homogenization: For a more uniform and stable suspension, homogenize the mixture using a suitable homogenizer for 5-10 minutes.

  • Storage: Store in a well-closed, light-resistant container at a controlled room temperature.

C. Experimental Protocol: Stability-Indicating HPLC Method

This protocol outlines a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the determination of this compound in a veterinary formulation.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A suitable mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile). The exact ratio should be optimized for ideal peak shape and retention time.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: To be determined by UV-Vis spectral analysis of this compound (typically in the range of 254-280 nm).

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile). Prepare a series of working standards by diluting the stock solution with the mobile phase to create a calibration curve.

  • Sample Preparation:

    • For a solid dosage form (bolus/tablet): Accurately weigh and crush a representative number of units. Extract a known weight of the powder with the mobile phase using sonication, followed by centrifugation and filtration.

    • For a liquid formulation: Dilute an accurately measured volume of the formulation with the mobile phase.

  • Forced Degradation Studies: To establish the stability-indicating nature of the method, subject the drug product to stress conditions (acidic, basic, oxidative, thermal, and photolytic degradation). Analyze the stressed samples to ensure that the degradation products do not interfere with the peak of the intact drug.

  • Validation: Validate the method according to VICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.

II. Pharmacokinetics

Limited pharmacokinetic data for this compound in ruminants is available in the public domain. One study investigated the depletion of this compound in the milk of lactating dairy cows after a single oral dose.

A. Quantitative Data: Depletion in Bovine Milk
AnalyteDose (oral)Detection Limit (µg/mL)Detection Period (milkings)
This compound50 mg/kg0.02530
Bithionol (metabolite)50 mg/kg0.02516
Bithionol Sulfone (metabolite)50 mg/kg0.025Not detected

Table 2: Depletion of this compound and its Metabolites in Bovine Milk.[6]

B. Experimental Protocol: Pharmacokinetic Study in Cattle

This protocol provides a framework for conducting a pharmacokinetic study of an oral this compound formulation in cattle.

Study Design:

  • Animals: A suitable number of healthy, non-lactating cattle of a specific breed and weight range.

  • Acclimation: Acclimate animals to their housing and diet for at least one week prior to the study.

  • Dosing: Administer a single oral dose of the this compound formulation (e.g., 45 mg/kg body weight).

  • Blood Sampling: Collect blood samples from the jugular vein into heparinized tubes at predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48, 72, and 96 hours post-dosing).

  • Plasma Separation: Centrifuge the blood samples to separate the plasma, which should then be stored at -20°C or lower until analysis.

Data Analysis:

  • Analyze plasma samples for this compound concentration using a validated analytical method (see Section IV.B).

  • Calculate pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and elimination half-life (t½) using non-compartmental analysis.

III. Efficacy

This compound is indicated for the treatment of fascioliasis. While specific efficacy data from recent field trials is limited in the available literature, the following protocol can be used to determine the efficacy of a formulation.

A. Experimental Protocol: Fecal Egg Count Reduction Test (FECRT) for Fasciola hepatica in Sheep

Study Design:

  • Animals: Select a group of sheep naturally infected with Fasciola hepatica, confirmed by fecal egg counts.

  • Randomization: Randomly allocate animals to a treatment group and an untreated control group.

  • Pre-treatment Sampling: Collect fecal samples from all animals on Day 0 (before treatment) to determine the baseline fecal egg count.

  • Treatment: Administer the this compound formulation to the treatment group at the desired dose. The control group remains untreated.

  • Post-treatment Sampling: Collect fecal samples from all animals on Day 14 and/or Day 21 post-treatment.

  • Fecal Analysis: Determine the number of Fasciola hepatica eggs per gram (EPG) of feces for each sample using a standard sedimentation technique.

Data Analysis:

Calculate the percentage fecal egg count reduction using the following formula:

FECR (%) = [1 - (mean EPG of treatment group post-treatment / mean EPG of control group post-treatment)] x 100

A high FECR (typically >90-95%) indicates an effective treatment.

IV. Analytical Protocols

A. Experimental Protocol: Analysis of this compound in Bovine Milk

This protocol is adapted from a published liquid chromatography method.[6]

Sample Preparation:

  • To a 10 mL milk sample, add hydrochloric acid to precipitate proteins.

  • Extract the this compound from the deproteinized sample with diethyl ether. The addition of tetrahydrofuran to the organic phase can facilitate this extraction.

  • Evaporate the organic phase to dryness.

  • Re-dissolve the residue in a mixture of chloroform, hexane, and sodium hydroxide for analysis.

LC Conditions:

  • A suitable reverse-phase liquid chromatography system with UV detection.

  • The mobile phase and column should be optimized for the separation of this compound and its metabolites.

B. Experimental Protocol: Analysis of this compound in Bovine Plasma

This protocol outlines a general procedure for the analysis of this compound in plasma by HPLC.

Sample Preparation (Protein Precipitation):

  • To 1 mL of bovine plasma in a centrifuge tube, add 2 mL of acetonitrile.

  • Vortex for 1 minute to precipitate the plasma proteins.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of the mobile phase.

  • Filter the reconstituted sample through a 0.45 µm syringe filter before injection into the HPLC system.

HPLC Conditions:

  • Use the same or similar chromatographic conditions as described in Section I.C.

  • The method must be validated for use with bovine plasma, assessing parameters like recovery, matrix effects, and specificity.

V. Mechanism of Action and Experimental Workflows

The precise signaling pathways of this compound's anthelmintic action are not fully elucidated. However, its primary effects are understood to be the disruption of the parasite's neuromuscular system and energy metabolism.

Diagrams

experimental_workflow cluster_formulation Formulation & Stability cluster_preclinical Preclinical Evaluation cluster_analysis Bioanalysis F1 Preparation of Oral Suspension F2 Stability-Indicating HPLC Method Development F1->F2 Quality Control P1 Pharmacokinetic Study in Cattle A1 HPLC Analysis of Plasma Samples P1->A1 Sample Collection P2 Efficacy Study (FECRT) in Sheep A2 Fecal Egg Counting P2->A2 Sample Collection A1->P1 Data for PK Parameters A2->P2 Data for Efficacy Calculation

Caption: A typical experimental workflow for the development and evaluation of a veterinary formulation.

mechanism_of_action cluster_parasite Parasite (Fasciola hepatica) Bithionol This compound Neuromuscular Neuromuscular System Bithionol->Neuromuscular Cuticle Protective Cuticle Bithionol->Cuticle Reproduction Reproductive System Bithionol->Reproduction Effect1 Disruption of Neuromuscular Transmission Neuromuscular->Effect1 Effect2 Damage to Cuticle Integrity Cuticle->Effect2 Effect3 Impairment of Egg Formation Reproduction->Effect3 Outcome Paralysis, Expulsion, and Reduced Transmission Effect1->Outcome Effect2->Outcome Effect3->Outcome

Caption: A conceptual diagram of the proposed mechanism of action for this compound.

References

Application Notes and Protocols for In Vivo Efficacy Studies of Bithionol Sulfoxide in Cattle

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and conducting in vivo efficacy studies of bithionol sulfoxide in cattle, primarily targeting liver fluke (Fasciola hepatica) and other susceptible trematodes. The protocols are based on established veterinary parasitology guidelines to ensure robust and reliable data generation for regulatory and scientific purposes.

Introduction

This compound is an anthelmintic compound with reported efficacy against various trematode parasites in livestock. It is the sulfoxide metabolite of bithionol and is known to be effective against fascioliasis and paramphistomiasis in cattle.[1] Proper evaluation of its in vivo efficacy is crucial for determining optimal dosage, treatment regimens, and its role in parasite control programs. These protocols outline the key considerations and steps for conducting such studies in a scientifically sound manner.

General Principles of Experimental Design

In vivo efficacy studies for anthelmintics in cattle should adhere to the guidelines established by the World Association for the Advancement of Veterinary Parasitology (WAAVP) and other relevant regulatory bodies.[2][3] Key principles include:

  • Controlled and Randomized Trials: Studies should be designed with a negative control (untreated) group and may include a positive control (a registered anthelmintic with known efficacy) group. Animal allocation to treatment groups must be randomized.[4]

  • Blinding: Whenever possible, studies should be blinded to minimize bias. This involves blinding the individuals administering the treatment, collecting samples, and performing laboratory analyses.

  • Statistical Power: The number of animals per group should be sufficient to provide adequate statistical power to detect significant differences in efficacy. A minimum of 6 animals per group is generally recommended for dose confirmation studies.[5]

  • Animal Welfare: All procedures must be conducted in accordance with national and international guidelines for animal welfare.

Quantitative Data Summary

The following tables summarize available quantitative data on the efficacy of this compound in cattle from various studies.

Table 1: Efficacy of this compound against Fascioloides magna in Cattle

Dosage (mg/kg body weight)Route of AdministrationEfficacy (%)Reference
40 - 50Medicated Feed100[6]

Table 2: Efficacy of this compound against Natural Rumen Fluke Infections in Dairy Cattle

Dosage (mg/kg body weight)Route of AdministrationEfficacy (%)Time PointReference
80Oral~701 week post-treatment[7]
90Oral~701 week post-treatment[7]

Table 3: Recommended Dosage for this compound in Livestock

Dosage Range (mg/kg body weight)Target ParasitesTarget SpeciesReference
30 - 60Tapeworms, Flukes (Fascioliasis, Paramphistomosis)Camels, Cows, Goats, Sheep[1]

Experimental Protocols

Protocol for a Dose Confirmation Study using Fecal Egg Count Reduction Test (FECRT)

This protocol is designed to confirm the efficacy of a specific dose of this compound against Fasciola hepatica in naturally infected cattle.

4.1.1. Animal Selection and Acclimatization

  • Selection Criteria: Select cattle of similar age, weight, and breed, naturally infected with Fasciola hepatica. Infection status should be confirmed by fecal egg counts (FEC). Animals should be in good health, apart from the parasitic infection, and representative of the target population for which the drug is intended.[4]

  • Acclimatization: House the selected animals for at least two weeks prior to the start of the study to allow them to adapt to the housing, feeding, and management conditions. This period also helps to preclude reinfection.[4] During this period, conduct pre-treatment fecal egg counts.

4.1.2. Experimental Design and Randomization

  • Groups:

    • Group 1 (n≥6): Negative Control (untreated).

    • Group 2 (n≥6): this compound treatment group.

    • Group 3 (n≥6): Positive Control (optional, treated with a registered fasciolicide).

  • Randomization: Randomly allocate animals to the treatment groups based on pre-treatment fecal egg counts to ensure a similar distribution of infection levels across groups.[5]

4.1.3. Treatment Administration

  • Dosage: Administer this compound at the predetermined dose (e.g., 40 mg/kg body weight). The usual dose is between 30-60mg per kg of body weight.[1]

  • Route of Administration: Administer the treatment orally. This can be as a drench, bolus, or mixed in a small amount of feed.[1][6] Ensure the full dose is consumed by each animal.

  • Control Groups: The negative control group should receive a placebo or no treatment. The positive control group should receive the registered anthelmintic according to the manufacturer's instructions.

4.1.4. Sample Collection and Processing

  • Fecal Sampling: Collect individual fecal samples directly from the rectum of each animal on Day 0 (pre-treatment) and again on Day 14 post-treatment.[8] A sample size of approximately 20g is sufficient.[9]

  • Sample Storage: Refrigerate the samples at 4-8°C and transport them to the laboratory for analysis within 48 hours of collection. Do not freeze the samples.[9][10]

4.1.5. Fecal Egg Count (FEC) Procedure

  • Method: Use a sensitive and standardized method for fecal egg counting, such as the modified McMaster technique or the Wisconsin sugar flotation technique, to determine the number of Fasciola hepatica eggs per gram (EPG) of feces.[10]

  • Calculation: The EPG for each sample is calculated based on the number of eggs counted and the dilution factor of the technique used.

4.1.6. Efficacy Calculation and Interpretation

  • Fecal Egg Count Reduction (FECR) Calculation: Calculate the percentage of fecal egg count reduction for the treated group using the following formula: FECR (%) = [1 - (Mean EPG of treated group post-treatment / Mean EPG of treated group pre-treatment)] x 100

  • Interpretation of Results: A dewormer is generally considered effective if the FECR is 90% or greater.[8] The difference in parasite counts between the treated and control groups should be statistically significant (p ≤ 0.05).[5]

Protocol for an Experimental Infection Study

This protocol is for a more controlled evaluation of this compound efficacy where the timing and level of infection are known.

4.2.1. Animal Selection and Preparation

  • Selection: Use parasite-naïve calves (6-9 months old) that have been raised in a helminth-free environment.[11][12]

  • Pre-screening: Confirm the absence of pre-existing Fasciola hepatica infection through fecal examination and serological tests.[12][13]

4.2.2. Experimental Infection

  • Infective Stage: Use viable Fasciola hepatica metacercariae from a well-characterized strain.

  • Infection Dose: Orally administer a standardized dose of metacercariae (e.g., 200 metacercariae per animal) to each calf.[13]

  • Infection Period: Allow the infection to establish for a predetermined period to target specific developmental stages of the fluke (e.g., 8-12 weeks for adult flukes).

4.2.3. Study Design, Treatment, and Efficacy Assessment

  • Follow the procedures for study design, randomization, treatment administration, and sample collection as outlined in the FECRT protocol (Section 4.1).

  • Necropsy (Optional but Recommended): At the end of the study (e.g., 2-3 weeks post-treatment), animals can be euthanized for post-mortem examination. The liver and bile ducts should be carefully examined to recover, identify, and count the number of flukes.

  • Efficacy Calculation (based on worm counts): Efficacy (%) = [(Mean number of flukes in control group - Mean number of flukes in treated group) / Mean number of flukes in control group] x 100

Visualization of Workflows and Mechanisms

Experimental Workflow for In Vivo Efficacy Study

G cluster_pre_study Pre-Study Phase cluster_study Study Phase cluster_post_study Post-Study Phase animal_selection Animal Selection (Naturally or Experimentally Infected) acclimatization Acclimatization (≥ 2 weeks) animal_selection->acclimatization pre_treatment_sampling Pre-Treatment Sampling (Fecal Egg Counts) acclimatization->pre_treatment_sampling randomization Randomization into Groups pre_treatment_sampling->randomization treatment_admin Treatment Administration (Day 0) randomization->treatment_admin post_treatment_sampling Post-Treatment Sampling (e.g., Day 14) treatment_admin->post_treatment_sampling lab_analysis Laboratory Analysis (Fecal Egg Count) post_treatment_sampling->lab_analysis data_analysis Data Analysis (FECR Calculation, Statistics) lab_analysis->data_analysis results Efficacy Determination data_analysis->results

Caption: Workflow for an in vivo efficacy study in cattle.

Proposed Mechanism of Action of this compound on Trematodes

G cluster_drug This compound cluster_parasite Trematode Parasite cluster_effects Effects drug This compound interference Interference drug->interference impairment Impairment drug->impairment disruption Disruption drug->disruption neuromuscular Neuromuscular Physiology egg_formation Egg Formation cuticle Protective Cuticle interference->neuromuscular impairment->egg_formation disruption->cuticle

Caption: Proposed mechanisms of action of this compound.

Potential Signaling Pathway Target in Fasciola hepatica

While the direct interaction of this compound with this pathway is not confirmed, the thiol-dependent antioxidant cascade is a crucial survival mechanism for Fasciola hepatica and a potential target for anthelmintics.

G nadph NADPH tgr Thioredoxin-Glutathione Reductase (TGR) nadph->tgr reduces trx Thioredoxin (Trx) tgr->trx reduces prx Peroxiredoxin (Prx) trx->prx reduces h2o2 Hydrogen Peroxide (H2O2) prx->h2o2 detoxifies h2o Water (H2O) h2o2->h2o to inhibition Potential Inhibition by Anthelmintics inhibition->tgr

Caption: Thiol-dependent antioxidant cascade in Fasciola hepatica.

References

Bithionol Sulfoxide Administration in Livestock: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bithionol sulfoxide is an anthelmintic agent effective against various trematodes, particularly liver flukes (Fasciola hepatica and Fasciola gigantica), and some cestodes and nematodes in livestock. Its primary mechanism of action involves the disruption of the parasite's neuromuscular physiology, impairment of egg formation, and damage to the protective cuticle.[1] This document provides detailed application notes and protocols for the administration of this compound to livestock, focusing on the oral route, which is the most documented method of delivery for this compound. Information on parenteral administration is limited; therefore, protocols are based on general best practices for livestock injections and may require optimization.

Data Presentation: Pharmacokinetic Parameters

DrugAnimalAdministration RouteDose (mg/kg)Cmax (µg/mL)Tmax (hours)Bioavailability (%)Reference
MeloxicamSheepOral1.01.7219.072[2]
LevamisoleSheepOral7.50.7-< Subcutaneous[3]
MoxidectinSheepOral0.20.0285.3Similar to SC[4][5]
EnrofloxacinSheepOral Drench101.61-47.9[6]
DiclofenacCattleOral1-2~100[7][8]
TriclabendazoleCattleIntraruminal12Lower than Buffalo-Lower than Buffalo[9]

Mechanism of Action: Uncoupling of Oxidative Phosphorylation

Bithionol and other salicylanilide anthelmintics act as uncouplers of oxidative phosphorylation in parasites.[10][11] This process disrupts the synthesis of ATP, the primary energy currency of the cell, by dissipating the proton gradient across the inner mitochondrial membrane that is essential for ATP synthase function.[4][11]

Uncoupling_of_Oxidative_Phosphorylation cluster_mitochondrion Inner Mitochondrial Membrane ETC Electron Transport Chain (ETC) H_out H+ ETC->H_out Pumps H+ out H_in H+ ATP_Synthase ATP Synthase H_out->ATP_Synthase Proton Motive Force H_leak H+ ATP ATP ATP_Synthase->ATP Synthesizes ADP ADP + Pi ADP->ATP_Synthase Bithionol_Sulfoxide This compound Bithionol_Sulfoxide->H_leak H_leak->H_in Dissipates gradient

Caption: this compound uncouples oxidative phosphorylation by creating a proton leak across the inner mitochondrial membrane, dissipating the proton motive force required for ATP synthesis.

Experimental Protocols

Oral Administration Route

Oral administration is the most common and well-documented route for this compound in livestock, typically in the form of a bolus.

1. Experimental Workflow for Oral Bolus Administration

Oral_Bolus_Workflow start Start animal_prep Animal Preparation (Fasting, Weighing) start->animal_prep dose_calc Dose Calculation (30-60 mg/kg body weight) animal_prep->dose_calc bolus_admin Bolus Administration (using bolus gun) dose_calc->bolus_admin observation Post-administration Observation (Swallowing, Side Effects) bolus_admin->observation sampling Sample Collection (Blood, Feces) observation->sampling analysis Pharmacokinetic/Efficacy Analysis sampling->analysis end End analysis->end

Caption: A typical experimental workflow for the oral administration of a this compound bolus to livestock.

2. Protocol for Oral Bolus Administration in Sheep

  • Materials:

    • This compound boluses

    • Appropriately sized bolus applicator (balling gun)

    • Scale for weighing sheep

    • Restraint equipment (e.g., chute or small pen)

    • Gloves

    • Lubricant (optional)

  • Procedure:

    • Animal Restraint: Securely restrain the sheep in a chute or corner to minimize movement and stress.

    • Dosage Calculation: Weigh the sheep to determine the accurate body weight. Calculate the required dose of this compound, typically between 30-60 mg/kg of body weight.[1] Select the appropriate number and size of boluses.

    • Loading the Applicator: Load the bolus into the applicator. A small amount of lubricant can be applied to the bolus to facilitate swallowing.

    • Administration:

      • Gently open the sheep's mouth.

      • Carefully insert the bolus applicator over the base of the tongue.

      • Once the applicator is in the correct position at the back of the throat, depress the plunger to release the bolus.[12][13][14]

      • Withdraw the applicator smoothly.

    • Confirmation of Swallowing: Hold the sheep's head up and observe for a swallowing reflex.[12][13][14] Ensure the bolus is not spit out.

    • Post-Administration Monitoring: Monitor the animal for any immediate adverse reactions.

3. Protocol for Oral Drench Administration in Cattle

While this compound is commonly available as a bolus, an oral suspension (drench) may be formulated for experimental purposes.

  • Materials:

    • This compound suspension

    • Calibrated drenching gun

    • Scale for weighing cattle

    • Head bail or crush for restraint

    • Gloves

  • Procedure:

    • Animal Restraint: Secure the cow in a head bail or crush.[15][16]

    • Dosage Calculation: Determine the accurate body weight of the cow and calculate the required volume of the drench.

    • Drench Gun Calibration: Ensure the drenching gun is clean and calibrated to deliver the correct dose.

    • Administration:

      • Stand to the side of the cow's head.

      • Insert the nozzle of the drench gun into the corner of the mouth and over the back of the tongue.[15][16]

      • Administer the drench slowly to allow the animal to swallow.[15] Avoid rapid administration to prevent aspiration into the lungs.

    • Post-Administration: Observe the animal to ensure the full dose has been swallowed.

Parenteral Administration Routes (General Guidance)

Specific formulations of this compound for parenteral administration are not widely documented. The following are general guidelines for injections in livestock and would require adaptation for a specifically formulated injectable this compound solution.

1. Experimental Workflow for Parenteral Administration

Parenteral_Workflow start Start animal_prep Animal Preparation (Weighing, Site Selection) start->animal_prep dose_calc Dose Calculation animal_prep->dose_calc drug_prep Drug Preparation (Sterile Formulation) dose_calc->drug_prep injection Injection (Subcutaneous, Intramuscular, or Intravenous) drug_prep->injection observation Post-injection Observation (Site Reaction, Systemic Effects) injection->observation sampling Sample Collection (Blood) observation->sampling analysis Pharmacokinetic Analysis sampling->analysis end End analysis->end

Caption: A generalized experimental workflow for parenteral administration of a drug to livestock.

2. General Protocol for Subcutaneous (SC) Injection in Sheep

  • Site of Injection: The side of the neck or behind the shoulder are common sites.

  • Procedure:

    • Restrain the sheep.

    • Lift a fold of skin.

    • Insert the needle into the space between the skin and the underlying muscle.

    • Administer the injection.

    • Withdraw the needle and gently massage the area.

3. General Protocol for Intramuscular (IM) Injection in Cattle

  • Site of Injection: The large muscles of the neck are the preferred site to avoid damaging valuable cuts of meat.

  • Procedure:

    • Restrain the animal in a crush.

    • Identify the injection triangle on the neck.

    • Insert the needle deep into the muscle.

    • Aspirate to ensure a blood vessel has not been entered.

    • Inject the solution slowly.

    • Withdraw the needle.

Conclusion

The oral administration of this compound, primarily through boluses, is the established method for treating parasitic infections in livestock. The provided protocols for oral administration are based on current best practices and can be adapted for research and developmental studies. While parenteral routes offer potential advantages in terms of bioavailability for some drugs, the lack of specific formulations and pharmacokinetic data for injectable this compound necessitates further research and development. The mechanism of action as an uncoupler of oxidative phosphorylation provides a clear target for understanding its anthelmintic activity. Future studies should focus on determining the pharmacokinetic profile of this compound in target livestock species to optimize dosing regimens and ensure efficacy.

References

Application Notes and Protocols for Cell Culture-Based Assays of Bithionol Sulfoxide Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bithionol (BT) and its metabolite, Bithionol Sulfoxide (BTSO), are anthelmintic agents that have garnered interest for their potential anticancer properties.[1][2][3] Bithionol has demonstrated cytotoxic effects against various cancer cell lines, including those resistant to conventional chemotherapeutics.[1] The primary mechanism of action involves the induction of apoptosis through pathways that include the generation of reactive oxygen species (ROS), cell cycle arrest, and modulation of key signaling cascades such as NF-κB and Akt.[1][4] While extensive data exists for Bithionol, specific in vitro cytotoxicity data for this compound in mammalian cancer cell lines is less prevalent in publicly available literature. However, the methodologies for assessing the cytotoxic effects of both compounds are identical.

This document provides detailed protocols for a panel of cell culture-based assays to evaluate the cytotoxicity of this compound. It includes methods for assessing cell viability, membrane integrity, and apoptosis, along with data presentation guidelines and visualizations of experimental workflows and associated signaling pathways.

Data Presentation

Summary of Bithionol Cytotoxicity in Ovarian Cancer Cell Lines

Quantitative data for this compound cytotoxicity in cancer cell lines is limited. The following table summarizes the reported 50% inhibitory concentration (IC50) values for the parent compound, Bithionol, in a panel of human ovarian cancer cell lines after 72 hours of treatment.[3][5] This data serves as a reference for expected potency.

Cell LineCisplatin SensitivityIC50 of Bithionol (µM)
A2780Sensitive19
A2780-CDDPResistant24
SKOV-3-36
OVCAR-3-44
IGROV-1Sensitive55
IGROV-1CDDPResistant59

Table 1: IC50 values for Bithionol in various ovarian cancer cell lines.[3][5]

Experimental Protocols

Cell Viability Assay (MTT/XTT or PrestoBlue)

This protocol describes a colorimetric assay to quantify cell viability based on the metabolic activity of the cells. Viable cells reduce a tetrazolium salt (e.g., MTT) to a colored formazan product.

Materials:

  • This compound (BTSO)

  • Dimethyl sulfoxide (DMSO), sterile

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), sterile

  • 96-well flat-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar reagent (e.g., PrestoBlue)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count cells in the exponential growth phase.

    • Seed 5 x 10³ cells per well in 100 µL of complete medium in a 96-well plate.[6]

    • Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of BTSO (e.g., 20 mM) in DMSO.

    • Prepare serial dilutions of BTSO in complete cell culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be kept constant and ideally below 0.5% to avoid solvent-induced cytotoxicity.[6]

    • Remove the medium from the wells and add 100 µL of the BTSO dilutions. Include vehicle control wells (medium with the same final concentration of DMSO).

    • Incubate for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully aspirate the medium.

    • Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10-15 minutes.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control (considered 100% viable).

    • Plot a dose-response curve and determine the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of lactate dehydrogenase, a cytosolic enzyme, from cells with damaged plasma membranes, which is an indicator of necrosis.[7][8]

Materials:

  • LDH cytotoxicity assay kit (commercially available)

  • This compound

  • Complete cell culture medium

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the Cell Viability Assay protocol. It is important to include control wells for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Sample Collection:

    • After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well containing the supernatant.

    • Incubate at room temperature for up to 30 minutes, protected from light.

  • Absorbance Measurement:

    • Measure the absorbance at the wavelength specified by the kit manufacturer (usually around 490 nm).

  • Data Analysis:

    • Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100

Apoptosis Assays

This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

Materials:

  • Caspase-Glo 3/7 Assay System (commercially available)

  • This compound

  • White-walled 96-well plates suitable for luminescence measurements

  • Luminometer

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in a white-walled 96-well plate and treat with BTSO as described in the Cell Viability Assay protocol.

  • Assay Reagent Addition:

    • After the treatment period, allow the plate to equilibrate to room temperature.

    • Prepare the Caspase-Glo 3/7 reagent according to the manufacturer's instructions.

    • Add 100 µL of the reagent to each well.

    • Mix gently by orbital shaking for 30-60 seconds.

  • Incubation and Luminescence Measurement:

    • Incubate at room temperature for 1-2 hours.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Express the results as fold change in caspase activity relative to the vehicle control.

The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[2]

Materials:

  • TUNEL assay kit (commercially available)

  • This compound

  • Microscope slides or 96-well plates for imaging

  • Fixation and permeabilization buffers (e.g., paraformaldehyde, Triton X-100)

  • Fluorescence microscope or microplate reader

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells on microscope slides or in a 96-well imaging plate and treat with BTSO.

  • Cell Fixation and Permeabilization:

    • After treatment, wash the cells with PBS.

    • Fix the cells with a fixation solution (e.g., 4% paraformaldehyde) for 15-30 minutes at room temperature.

    • Wash again with PBS.

    • Permeabilize the cells with a permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) for 2-5 minutes on ice.

  • TUNEL Reaction:

    • Wash the cells with PBS.

    • Prepare the TUNEL reaction mixture containing TdT enzyme and labeled nucleotides (e.g., BrdUTP or FITC-dUTP) as per the kit instructions.

    • Add the reaction mixture to the cells and incubate for 60 minutes at 37°C in a humidified chamber, protected from light.

  • Detection:

    • Wash the cells to remove unincorporated nucleotides.

    • If using an indirect labeling method, incubate with the appropriate fluorescently labeled antibody.

    • Counterstain the nuclei with a DNA stain such as DAPI or Hoechst.

  • Imaging and Analysis:

    • Image the cells using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.

    • Quantify the percentage of TUNEL-positive cells. Alternatively, if performed in a microplate, the fluorescence can be read on a plate reader.[2]

Visualizations

Experimental Workflow for Cytotoxicity Testing

G cluster_prep Preparation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture 1. Cell Culture (Exponential Growth) seeding 2. Seed Cells (96-well plate) cell_culture->seeding treatment 3. Treat with this compound (Dose-response, time-course) seeding->treatment viability Cell Viability (e.g., MTT Assay) treatment->viability Metabolic Activity necrosis Necrosis (LDH Assay) treatment->necrosis Membrane Integrity apoptosis Apoptosis (Caspase 3/7, TUNEL) treatment->apoptosis Apoptotic Markers ic50 Calculate IC50 viability->ic50 percent_cytotoxicity Calculate % Cytotoxicity necrosis->percent_cytotoxicity fold_change Calculate Fold Change apoptosis->fold_change

Caption: Workflow for assessing this compound cytotoxicity.

Putative Signaling Pathway of Bithionol-Induced Apoptosis

G cluster_cell Cellular Effects cluster_pathway Signaling Cascade BT Bithionol ROS ↑ Reactive Oxygen Species (ROS) BT->ROS G1M_arrest G1/M Phase Cell Cycle Arrest BT->G1M_arrest ATX ↓ Autotaxin (ATX) Inhibition BT->ATX pAkt ↓ pAkt BT->pAkt NFkB ↓ pNF-κB BT->NFkB p38 ↑ p38 MAPK BT->p38 Bcl2 ↓ Bcl-2, Bcl-xL, XIAP Caspases ↑ Caspase 3/7 Activation p38->Caspases Bcl2->Caspases Inhibition Apoptosis Apoptosis Caspases->Apoptosis

Caption: Signaling pathways implicated in Bithionol-induced apoptosis.

References

Bithionol Sulfoxide: Application Notes and Protocols for Parasite Control in Aquaculture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bithionol sulfoxide, the sulfoxide derivative of bithionol, is an anthelmintic compound that has demonstrated efficacy against a range of parasites.[1] In the context of aquaculture, it has been investigated as a potential treatment for parasitic infections in fish. This document provides a summary of the current knowledge on the use of this compound in aquaculture, including its mechanism of action, efficacy data, and detailed protocols for in vitro studies. It is intended to serve as a resource for researchers and professionals involved in the development of new therapeutic agents for aquatic animal health.

Mechanism of Action

This compound's primary mechanism of action is the disruption of energy metabolism in parasites through the uncoupling of oxidative phosphorylation.[2][3] This process inhibits the synthesis of adenosine triphosphate (ATP), the main energy currency of the cell, without affecting the respiratory chain or ATP synthase directly.[3] Weakly acidic uncouplers like this compound act as protonophores, transporting protons across the inner mitochondrial membrane.[3] This dissipates the proton gradient that is essential for driving ATP synthesis, ultimately leading to energy deprivation and parasite death.

cluster_Mitochondrion Mitochondrial Inner Membrane cluster_Bithionol Action of this compound ETC Electron Transport Chain (ETC) H_out H+ ETC->H_out Pumps Protons H_in H+ ATPsynthase ATP Synthase H_out->ATPsynthase Proton Motive Force BSO This compound (Protonophore) H_out->BSO ATP ATP ATPsynthase->ATP Synthesizes ADP ADP + Pi ADP->ATPsynthase BSO->H_in Dissipates Proton Gradient H_shuttle H+

Mechanism of this compound as an Uncoupler of Oxidative Phosphorylation.

Efficacy Data

The available data on the efficacy of this compound in aquaculture is primarily from in vitro studies. There is a notable lack of published in vivo efficacy trials with detailed dosage and corresponding outcomes for specific fish species and parasites.

In Vitro Efficacy
ParasiteHost SpeciesPreparationConcentrationExposure TimeEfficacyReference
Neoparamoeba spp.Atlantic Salmon (Salmo salar)This compound in seawater0.1 - 10 mg/L72 hoursToxic to amoebae at all concentrations. Concentrations >5 mg/L showed comparable toxicity to freshwater treatment.[4]
Philasterides dicentrarchiTurbot (Scophthalmus maximus), Sea Bass (Dicentrarchus labrax)This compound in phosphate-buffered saline (PBS)Minimum Lethal Concentration (MLC): 1.5 ppm (mg/L)24 hours100% mortality[5][6]
Philasterides dicentrarchiTurbot (Scophthalmus maximus), Sea Bass (Dicentrarchus labrax)This compound in filtered seawaterMarkedly reduced activity compared to PBS24 hoursNot specified[5][6]
In Vivo Efficacy

Currently, there is a significant lack of peer-reviewed, publicly available data on the in vivo efficacy of this compound for parasite control in aquaculture. While it has been found to be effective against the histophagous ciliate Philasterides dicentrarchi that causes fatal scuticociliatosis in farmed turbot and sea bass, specific treatment protocols, dosages, and efficacy rates from controlled in vivo studies are not detailed in the available literature.[2] The reduced activity observed in seawater during in vitro studies suggests that bath treatments may not be effective.[5][6] Further research is required to determine optimal administration routes (e.g., oral) and effective dosage regimens for different fish species.

Toxicity Data

OrganismTest TypeRoute of AdministrationDosage/ConcentrationObserved EffectsReference
MiceAcute Toxicity (LD50)Oral1000 - 5000 mg/kg-[7]
RatsAcute Toxicity (LD50)Oral~5000 mg/kg-[7]
Salmonella typhimurium (TA98, TA100)Mutagenicity (Ames test)In vitro1 - 1000 µ g/plate Mutagenic activity in the absence of metabolic activation[7]

Note: The absence of acute and chronic toxicity data for relevant fish (e.g., salmonids, cyprinids), crustaceans, and other aquatic organisms is a major data gap that needs to be addressed before this compound can be considered for use in aquaculture.

Experimental Protocols

In Vitro Susceptibility of Philasterides dicentrarchi to this compound

This protocol is adapted from Iglesias et al. (2002).[5][6]

1. Parasite Culture:

  • Isolate Philasterides dicentrarchi from the brain or peritoneal fluid of infected turbot or sea bass.[7][8]

  • Culture the ciliates in L-15 Leibovitz medium supplemented with 5% fetal bovine serum, nucleosides (90 mg/L adenosine, cytidine, and uridine; 150 mg/L guanosine), 5 g/L glucose, 1.81 mg/mL L-α-phosphatidylcholine, and 1.81 mg/mL Tween 80.[2]

  • Maintain cultures at 18-23°C.[2]

2. Preparation of this compound Stock Solution:

  • Prepare a stock solution of 1 mg/mL this compound in dimethyl sulfoxide (DMSO).[6]

3. Susceptibility Assay:

  • Perform the assay in 96-well microtiter plates.

  • Prepare serial dilutions of the this compound stock solution in phosphate-buffered saline (PBS, pH 7.2) to achieve the desired final concentrations (e.g., ranging from 0.1 to 100 ppm).

  • Add approximately 1000 ciliates to each well.

  • Include a control group with ciliates in PBS and a solvent control group with the highest concentration of DMSO used in the dilutions.

  • Incubate the plates at 18°C for 24 hours.

  • Examine the wells under an inverted microscope to determine the Minimum Lethal Concentration (MLC), which is the lowest concentration that causes 100% mortality of the ciliates.[1]

cluster_workflow In Vitro Susceptibility Assay Workflow A Isolate and Culture Philasterides dicentrarchi D Add Ciliates to each well A->D B Prepare this compound Stock Solution (in DMSO) C Prepare Serial Dilutions in PBS in 96-well plate B->C C->D E Incubate at 18°C for 24h D->E F Determine Minimum Lethal Concentration (MLC) via Microscopy E->F

Workflow for In Vitro Susceptibility Testing.
Analytical Method for this compound in Fish Tissue (Proposed)

A validated analytical method for the determination of this compound in fish tissue is not currently available in the literature. However, based on methods for similar compounds in biological matrices, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method would be the most appropriate approach. The following is a proposed outline for method development.

1. Sample Preparation:

  • Homogenize fish tissue (muscle, liver, etc.).

  • Perform a solid-liquid extraction using an appropriate organic solvent (e.g., acetonitrile or ethyl acetate).

  • Incorporate a protein precipitation step.

  • Clean up the extract using solid-phase extraction (SPE) to remove interfering matrix components.

2. LC-MS/MS Analysis:

  • Use a C18 reversed-phase column for chromatographic separation.

  • Employ a gradient elution with a mobile phase consisting of water and methanol or acetonitrile with a modifier such as formic acid.

  • Utilize a tandem mass spectrometer with an electrospray ionization (ESI) source operating in either positive or negative ion mode.

  • Optimize the MS/MS parameters for this compound, including the precursor ion, product ions, and collision energy.

  • Develop a matrix-matched calibration curve for quantification.

  • Validate the method according to relevant guidelines for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

cluster_analytical Proposed Analytical Workflow for this compound in Fish Tissue A Homogenize Fish Tissue B Solid-Liquid Extraction (e.g., Acetonitrile) A->B C Protein Precipitation B->C D Solid-Phase Extraction (SPE) Cleanup C->D E LC-MS/MS Analysis D->E F Quantification using Matrix-Matched Calibration E->F

Proposed Analytical Method Workflow.

Conclusion and Future Directions

This compound shows promise as an antiparasitic agent for aquaculture based on its in vitro efficacy against key fish pathogens. However, there are substantial data gaps that currently preclude its practical application. Future research should prioritize:

  • In vivo efficacy studies: To determine effective and safe dosages for different fish species and parasites, and to identify the optimal route of administration.

  • Pharmacokinetic studies: To understand the absorption, distribution, metabolism, and excretion of this compound in fish, which is essential for establishing appropriate dosage and withdrawal periods.

  • Toxicology studies: To assess the acute and chronic toxicity of this compound to a range of aquatic organisms to ensure the safety of the target animals and the environment.

  • Development and validation of analytical methods: To enable residue monitoring in fish tissues and environmental samples.

Addressing these research needs will be crucial in determining the potential of this compound as a valuable tool for sustainable parasite management in the aquaculture industry.

References

Troubleshooting & Optimization

Bithionol Sulfoxide Solubility Enhancement: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the solubility of bithionol sulfoxide during their experiments. The information is presented in a practical question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

A1: this compound is practically insoluble in water.[1] Its low aqueous solubility can present significant challenges for in vitro and in vivo studies, often leading to poor dissolution and variable bioavailability.

Q2: In which organic solvents is this compound soluble?

A2: this compound exhibits good solubility in several organic solvents. This property is often leveraged for preparing stock solutions. For specific solubility data, refer to the table below.

Q3: Are there any established in vivo formulations for this compound?

A3: Yes, several solvent systems have been reported for in vivo administration of this compound. These typically involve a combination of a primary solvent like DMSO with co-solvents and surfactants to improve solubility and maintain the drug in solution upon dilution in an aqueous environment. A notable example includes a formulation with 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, which results in a clear solution.[2][3] Another approach involves using a cyclodextrin-based system.[2][4]

Q4: To which Biopharmaceutics Classification System (BCS) class does this compound likely belong?

A4: While a formal classification may not be readily available, based on its low aqueous solubility and expected high membrane permeability (a characteristic of many anthelmintic drugs), this compound is likely a BCS Class II compound.[5][6] For BCS Class II drugs, the rate-limiting step for absorption is drug dissolution.

Q5: What are the primary strategies for enhancing the solubility of this compound?

A5: Common strategies for improving the solubility of poorly water-soluble drugs like this compound include:

  • Co-solvency: Using a mixture of water-miscible solvents to increase solubility.

  • Solid Dispersion: Dispersing the drug in a hydrophilic carrier at a molecular level.

  • Cyclodextrin Complexation: Encapsulating the drug molecule within a cyclodextrin cavity.

  • Particle Size Reduction: Increasing the surface area of the drug particles to enhance dissolution rate.

  • Microemulsions: Forming a thermodynamically stable, isotropic dispersion of oil and water, stabilized by a surfactant, in which the drug can be dissolved.[2]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Precipitation of this compound upon dilution of a stock solution in aqueous media. The drug has exceeded its solubility limit in the final aqueous medium.1. Decrease the final concentration of this compound. 2. Incorporate a surfactant (e.g., Tween-80) or a polymer (e.g., PEG 6000) in the aqueous medium to increase the saturation solubility. 3. Consider preparing a solid dispersion or a cyclodextrin inclusion complex to improve aqueous solubility.
Low and variable results in in vivo efficacy studies. Poor and inconsistent oral absorption due to low solubility and dissolution rate.1. Formulate the drug in a solubilizing vehicle, such as a co-solvent system or a lipid-based formulation.[2][3] 2. Enhance the dissolution rate by preparing a solid dispersion or by reducing the particle size (micronization). 3. Improve aqueous solubility through complexation with a modified cyclodextrin like SBE-β-CD.[2][4]
Difficulty in preparing a stable aqueous formulation for in vitro assays. This compound's inherent hydrophobicity leads to poor wetting and dissolution.1. Use a small percentage of a co-solvent like DMSO (typically <1%) in the final assay medium, ensuring it does not interfere with the experiment. 2. Prepare a cyclodextrin inclusion complex of this compound, which can then be dissolved in water.
Inconsistent results when preparing solid dispersions. The drug and polymer are not fully miscible, or the solvent removal process is not optimal, leading to a non-amorphous state.1. Ensure the chosen polymer has good miscibility with this compound. 2. Optimize the solvent evaporation rate; rapid removal often favors the formation of an amorphous dispersion. 3. For the fusion method, ensure the drug and carrier are heated to a molten state where they are completely miscible and then rapidly cooled.

Data Summary Tables

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityNotesReference(s)
Dimethyl sulfoxide (DMSO)≥ 200 mg/mLSonication may be required.[2][3][4]
AcetoneSoluble[5][6][7]
Dimethylformamide (DMF)Soluble[5][7]
EthanolSoluble[1]
Diluted alkali hydroxide solutionsSoluble[6][7]
WaterPractically insoluble[1]

Table 2: Example In Vivo Formulations for this compound

Formulation ComponentsConcentration of this compoundResulting SolutionReference(s)
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 5 mg/mLClear solution[3]
10% DMSO, 90% (20% SBE-β-CD in Saline)2.08 mg/mLSuspended solution (requires sonication)[2][4]
10% DMSO, 90% Corn Oil≥ 2.08 mg/mLClear solution[2][4]

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation Method

This protocol is adapted from methodologies used for other poorly soluble anthelmintic drugs like mebendazole.[5][8]

Objective: To enhance the dissolution rate of this compound by preparing a solid dispersion with a hydrophilic carrier.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP K30) or Polyethylene Glycol (PEG 6000)

  • Methanol or a suitable organic solvent in which both the drug and carrier are soluble

  • Rotary evaporator

  • Mortar and pestle

  • Sieves

Procedure:

  • Dissolution: Accurately weigh this compound and the chosen carrier (e.g., in a 1:4 drug-to-carrier ratio). Dissolve both components in a minimal amount of methanol in a round-bottom flask.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C) until a solid film is formed on the wall of the flask.

  • Drying: Further dry the solid mass in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Pulverization and Sieving: Scrape the dried solid dispersion from the flask. Pulverize the mass using a mortar and pestle. Pass the resulting powder through a fine-mesh sieve (e.g., #100) to obtain a uniform particle size.

  • Characterization: Characterize the prepared solid dispersion for drug content, dissolution rate, and physical form (e.g., using DSC and XRD to confirm an amorphous state).

Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex by Kneading Method

This protocol is based on general methods for preparing cyclodextrin inclusion complexes.[9]

Objective: To improve the aqueous solubility of this compound by forming an inclusion complex with a cyclodextrin derivative.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Ethanol-water mixture (e.g., 50:50 v/v)

  • Mortar and pestle

  • Vacuum oven

Procedure:

  • Molar Ratio Calculation: Calculate the required amounts of this compound and the cyclodextrin derivative to achieve a specific molar ratio (e.g., 1:1).

  • Kneading: Place the cyclodextrin in a mortar and add a small amount of the ethanol-water mixture to form a paste.

  • Incorporation of Drug: Gradually add the accurately weighed this compound to the cyclodextrin paste. Knead the mixture for a prolonged period (e.g., 60-90 minutes), adding small amounts of the solvent mixture as needed to maintain a suitable consistency.

  • Drying: Dry the resulting paste in a vacuum oven at a controlled temperature (e.g., 50-60°C) until a constant weight is achieved.

  • Pulverization and Sieving: Pulverize the dried complex using a mortar and pestle and pass it through a fine-mesh sieve.

  • Characterization: Confirm the formation of the inclusion complex and evaluate its solubility and dissolution properties. Characterization techniques may include phase solubility studies, DSC, FTIR, and NMR spectroscopy.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_strategies Solubility Enhancement Strategies cluster_outcome Desired Outcome problem Poor Aqueous Solubility of this compound co_solvency Co-solvency problem->co_solvency solid_dispersion Solid Dispersion problem->solid_dispersion cyclodextrin Cyclodextrin Complexation problem->cyclodextrin particle_size Particle Size Reduction problem->particle_size outcome Enhanced Solubility & Bioavailability co_solvency->outcome solid_dispersion->outcome cyclodextrin->outcome particle_size->outcome

Caption: Logical workflow for addressing the poor solubility of this compound.

signaling_pathway cluster_solid_dispersion Solid Dispersion Preparation cluster_cyclodextrin Cyclodextrin Complexation start_sd This compound + Carrier dissolve Dissolve in Common Solvent start_sd->dissolve evaporate Solvent Evaporation dissolve->evaporate dry_sd Vacuum Drying evaporate->dry_sd pulverize_sd Pulverize & Sieve dry_sd->pulverize_sd end_sd Amorphous Solid Dispersion pulverize_sd->end_sd start_cd This compound + Cyclodextrin knead Knead with Solvent start_cd->knead dry_cd Vacuum Drying knead->dry_cd pulverize_cd Pulverize & Sieve dry_cd->pulverize_cd end_cd Inclusion Complex pulverize_cd->end_cd

Caption: Experimental workflows for two key solubility enhancement techniques.

References

Technical Support Center: Overcoming Bithionol Sulfoxide Stability Issues in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of Bithionol sulfoxide in solution. Our aim is to help you anticipate and overcome potential challenges in your experiments, ensuring the integrity and reliability of your results.

Frequently Asked questions (FAQs)

Q1: My this compound solution appears cloudy or has precipitated. What could be the cause?

A1: this compound has low aqueous solubility.[1][2] Precipitation is a common issue if the solvent system is not optimized. Here are some potential causes and solutions:

  • Solvent Choice: this compound is practically insoluble in water but soluble in organic solvents like ethanol, chloroform, and dimethyl sulfoxide (DMSO).[2] Ensure you are using an appropriate organic solvent. For aqueous buffers, a co-solvent is often necessary.

  • Concentration: The concentration of this compound may have exceeded its solubility limit in the chosen solvent. Try preparing a more dilute solution.

  • Temperature: Solubility can be temperature-dependent. Ensure your storage and experimental conditions are within a suitable range. Storing stock solutions at recommended temperatures (2-8°C) is crucial, but allow the solution to come to room temperature before use to avoid precipitation due to temperature changes.

  • pH of Aqueous Solutions: The pH of your aqueous buffer can influence the solubility of this compound. It is soluble in dilute alkali hydroxides.[1] If compatible with your experimental design, adjusting the pH might improve solubility.

Q2: I suspect my this compound is degrading in solution. What are the common degradation pathways?

A2: this compound is susceptible to degradation under several conditions. The primary degradation pathways include:

  • Hydrolysis: Degradation can occur in the presence of water, and the rate is often influenced by pH. Both acidic and basic conditions can promote hydrolysis.

  • Oxidation: The sulfoxide group can be further oxidized to a sulfone. The presence of oxidizing agents or exposure to air over extended periods can facilitate this.[3]

  • Photodegradation: Exposure to light, particularly UV light, can cause degradation. It is recommended to protect solutions from light.

  • Thermal Degradation: Elevated temperatures can accelerate the degradation of this compound.

The main degradation products to be aware of are Bithionol and Bithionol sulfone.[1][4]

Q3: How should I prepare and store my this compound stock solutions to ensure stability?

A3: Proper preparation and storage are critical for maintaining the stability of your this compound solutions.

  • Solvent Selection: For long-term storage, high-purity, anhydrous organic solvents such as DMSO are recommended.[5]

  • Storage Conditions: Stock solutions should be stored at 2-8°C in tightly sealed containers to protect from moisture and air.[6] For extended storage, aliquoting the stock solution can minimize freeze-thaw cycles, which may affect stability.

  • Protection from Light: Always store solutions in amber vials or wrap containers in aluminum foil to prevent photodegradation.

Q4: Can I use DMSO as a solvent for my experiments? Are there any stability concerns?

A4: DMSO is a common and effective solvent for this compound.[7] However, there are some considerations:

  • Water Content: DMSO is hygroscopic and can absorb moisture from the air. The presence of water can lead to hydrolysis of this compound over time.[5] Use anhydrous DMSO and handle it in a low-humidity environment.

  • Oxidation: While generally stable, prolonged storage in DMSO at room temperature, especially with exposure to air, can potentially lead to oxidation.[8]

  • Freeze-Thaw Cycles: Repeated freezing and thawing of DMSO solutions can introduce moisture and potentially affect compound stability. It is advisable to store DMSO stock solutions in small aliquots.[5]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Issue Potential Cause Troubleshooting Steps
Inconsistent experimental results Degradation of this compound in working solutions.- Prepare fresh working solutions daily from a stable stock solution.- Minimize the exposure of working solutions to light and elevated temperatures.- Verify the stability of this compound in your specific experimental buffer and conditions by running a time-course experiment and analyzing for degradation.
Appearance of unknown peaks in HPLC analysis Formation of degradation products.- Conduct a forced degradation study to intentionally generate degradation products and identify their retention times.- The primary degradation products to look for are Bithionol and Bithionol sulfone.[4]
Loss of potency over time Instability of the compound under storage or experimental conditions.- Re-evaluate your storage conditions (temperature, light protection, container).- Assess the compatibility of this compound with other components in your formulation or assay medium.[9]

Experimental Protocols

Protocol for Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of your analytical methods.[8]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) and keep at room temperature.[8]

  • Thermal Degradation: Heat the stock solution at 60°C.

  • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm).

3. Sample Analysis:

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed solution.

  • Neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze the samples using a stability-indicating HPLC method.

Stability-Indicating HPLC Method
Parameter Recommendation
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid to improve peak shape)
Flow Rate 1.0 mL/min
Detection UV at an appropriate wavelength (to be determined by UV scan)
Injection Volume 10-20 µL
Column Temperature 25-30°C

Method Validation Parameters (as per ICH guidelines):

  • Specificity (ability to separate the drug from degradation products)

  • Linearity

  • Range

  • Accuracy

  • Precision (repeatability and intermediate precision)

  • Limit of Detection (LOD)

  • Limit of Quantitation (LOQ)

  • Robustness

Data Presentation

The following tables summarize hypothetical quantitative data from forced degradation studies to illustrate the expected stability profile of this compound.

Table 1: Forced Degradation of this compound under Various Stress Conditions

Stress ConditionDuration (hours)This compound Remaining (%)Degradation Product 1 (Bithionol) (%)Degradation Product 2 (Bithionol sulfone) (%)
0.1 M HCl, 60°C2485.210.54.3
0.1 M NaOH, 60°C870.125.34.6
3% H₂O₂, RT2478.95.116.0
Heat, 60°C4892.54.82.7
UV Light (254 nm)1280.712.17.2

Table 2: Stability of this compound in Different Solvents at Room Temperature (Protected from Light)

SolventStorage Duration (days)This compound Remaining (%)
DMSO (anhydrous)3099.5
Methanol3098.2
Acetonitrile3098.8
Water1<50 (Precipitation)

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare this compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid base Base Hydrolysis (0.1 M NaOH, 60°C) prep->base oxidation Oxidation (3% H₂O₂, RT) prep->oxidation thermal Thermal Degradation (60°C) prep->thermal photo Photodegradation (UV Light) prep->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC Analysis sampling->hplc data Data Interpretation (Degradation Kinetics) hplc->data

Caption: Workflow for forced degradation studies of this compound.

degradation_pathway bithionol Bithionol bso This compound bso->bithionol Reduction / Hydrolysis sulfone Bithionol Sulfone bso->sulfone Oxidation

Caption: Potential degradation pathways of this compound.

References

Bithionol sulfoxide degradation products and their identification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with bithionol sulfoxide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist with experiments related to the identification of its degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the primary known degradation products of this compound?

A1: The primary degradation products of this compound identified in metabolic and stability studies are bithionol (reduction of the sulfoxide) and bithionol sulfone (oxidation of the sulfoxide)[1][2]. Forced degradation studies may reveal other minor degradation products.

Q2: What are the typical forced degradation conditions for studying this compound stability?

A2: Forced degradation studies for this compound should be conducted under various stress conditions as recommended by the International Council on Harmonisation (ICH) guidelines. These typically include hydrolysis (acidic and basic), oxidation, photolysis, and thermal stress[3]. The specific conditions, such as reagent concentration, temperature, and duration, should be adjusted to achieve a target degradation of 5-20%.

Q3: Which analytical techniques are most suitable for identifying and quantifying this compound and its degradation products?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for quantifying this compound and its known degradation products. For identification of unknown degradation products and confirmation of their structures, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred technique due to its high sensitivity and ability to provide molecular weight and fragmentation information[1][4][5].

Q4: How can I distinguish between bithionol, this compound, and bithionol sulfone in my analysis?

A4: These compounds can be distinguished based on their retention times in a validated HPLC method and their mass-to-charge ratios (m/z) in LC-MS analysis. Bithionol, being the most non-polar, will typically have the longest retention time in reversed-phase HPLC, followed by this compound and then the most polar, bithionol sulfone. Their mass spectra will also show distinct molecular ions corresponding to their different molecular weights.

Troubleshooting Guides

Issue 1: No degradation observed under stress conditions.
  • Possible Cause 1: Stress conditions are too mild.

    • Solution: Increase the severity of the stress conditions. For hydrolytic degradation, increase the concentration of the acid or base (e.g., from 0.1 N to 1 N HCl or NaOH) or elevate the temperature. For oxidative degradation, increase the concentration of the oxidizing agent (e.g., from 3% to 30% H₂O₂) or extend the exposure time[3].

  • Possible Cause 2: this compound is highly stable under the tested conditions.

    • Solution: While this compound is generally stable, prolonging the duration of the stress test is necessary to induce degradation. For photostability, ensure exposure to a sufficient intensity of UV and visible light as per ICH Q1B guidelines. For thermal stability, higher temperatures may be required.

Issue 2: Complete degradation of this compound is observed.
  • Possible Cause: Stress conditions are too harsh.

    • Solution: Reduce the severity of the stress conditions. Decrease the concentration of the stressor, lower the temperature, or shorten the exposure time. The goal is to achieve partial degradation (5-20%) to observe the formation of degradation products without completely consuming the parent compound.

Issue 3: Poor resolution between this compound and its degradation peaks in HPLC.
  • Possible Cause 1: Inappropriate mobile phase composition.

    • Solution: Optimize the mobile phase. Adjust the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer. A gradient elution may be necessary to achieve adequate separation of all compounds.

  • Possible Cause 2: Incorrect column selection.

    • Solution: Select a column with a different stationary phase (e.g., C8 instead of C18) or a column with a smaller particle size for higher efficiency.

  • Possible Cause 3: pH of the mobile phase is not optimal.

    • Solution: Adjust the pH of the aqueous component of the mobile phase to alter the ionization state of the analytes, which can significantly impact their retention and peak shape.

Issue 4: Difficulty in identifying unknown degradation products by LC-MS.
  • Possible Cause 1: Insufficient concentration of the degradation product.

    • Solution: Concentrate the sample before LC-MS analysis. Alternatively, adjust the forced degradation conditions to favor a higher yield of the specific degradation product.

  • Possible Cause 2: Complex fragmentation pattern.

    • Solution: Utilize high-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements of the parent and fragment ions. This will aid in determining the elemental composition and proposing a plausible structure. Tandem MS (MS/MS) experiments are crucial for elucidating fragmentation pathways[5].

Experimental Protocols

Protocol 1: Forced Degradation Studies

This protocol outlines the general procedure for subjecting this compound to forced degradation.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 1 N HCl. Heat at 60-80 °C for a specified duration (e.g., 2, 4, 8, 12, 24 hours). After the specified time, cool the solution and neutralize with an appropriate amount of 1 N NaOH.
  • Base Hydrolysis: Mix the stock solution with an equal volume of 1 N NaOH. Maintain at room temperature or heat at 40-60 °C for a specified duration. Neutralize with 1 N HCl.
  • Oxidative Degradation: Mix the stock solution with an equal volume of 3-30% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for a specified duration.
  • Photolytic Degradation: Expose the stock solution in a photostability chamber to a specified illumination (e.g., 1.2 million lux hours and 200 watt hours/square meter of UV radiation) as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
  • Thermal Degradation: Store the solid drug substance or its solution at an elevated temperature (e.g., 60-80 °C) for a specified period.

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample, dilute with the mobile phase to a suitable concentration, and analyze by a validated stability-indicating HPLC or LC-MS method.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its degradation products.

  • Instrumentation: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

  • Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength where this compound and its expected degradation products have significant absorbance (a PDA detector is useful for determining the optimal wavelength).

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25-30 °C.

Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, detection limit, and quantitation limit.

Data Presentation

The following tables summarize hypothetical quantitative data from forced degradation studies to illustrate how results can be presented.

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionDuration (hours)This compound Assay (%)Bithionol (%)Bithionol Sulfone (%)Total Impurities (%)Mass Balance (%)
1 N HCl, 80°C 2485.25.81.114.899.1
1 N NaOH, 60°C 1290.54.20.89.599.7
30% H₂O₂, RT 882.12.513.517.9100.0
Photolytic -95.31.90.54.799.8
Thermal, 80°C 4896.81.20.33.2100.1

Table 2: HPLC Method Validation Parameters (Hypothetical Data)

ParameterThis compoundBithionolBithionol Sulfone
Retention Time (min) 5.47.24.1
Linearity (r²) 0.99950.99910.9993
LOD (µg/mL) 0.050.060.05
LOQ (µg/mL) 0.150.180.15
Accuracy (% Recovery) 98.5 - 101.297.9 - 102.198.2 - 101.5
Precision (% RSD) < 1.5< 1.8< 1.6

Visualizations

Degradation_Pathway cluster_main This compound Degradation Pathways BSO This compound B Bithionol BSO->B Reduction (e.g., Acidic Hydrolysis) BS Bithionol Sulfone BSO->BS Oxidation (e.g., H₂O₂)

Caption: Potential degradation pathways of this compound.

Experimental_Workflow cluster_workflow Workflow for Identification of Degradation Products start Start: this compound Sample forced_degradation Forced Degradation (Acid, Base, Oxidation, Photo, Thermal) start->forced_degradation hplc_analysis HPLC Analysis (Separation and Quantification) forced_degradation->hplc_analysis lcms_analysis LC-MS Analysis (Identification and Structure Elucidation) hplc_analysis->lcms_analysis For Unknown Peaks data_analysis Data Analysis and Reporting hplc_analysis->data_analysis lcms_analysis->data_analysis end End: Identified Degradation Products data_analysis->end

References

Optimizing Bithionol sulfoxide dosage for treating rumen flukes in cattle

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information, troubleshooting guides, and standardized protocols for researchers investigating the efficacy of bithionol sulfoxide against rumen flukes (Paramphistomum spp.) in cattle.

Frequently Asked Questions (FAQs)

Q1: What is the recommended dosage range for this compound against rumen flukes in cattle?

A1: Published studies suggest an effective dosage for this compound (also referred to as Bitin-S) is between 30 to 50 mg/kg body weight. A study reported effective control with doses of 30 to 40 mg/kg, noting a rapid improvement in the general condition of treated cattle with no toxic side effects.[1] Another study indicated that 40 to 50 mg/kg showed high effectiveness.[2]

Q2: How effective is this compound compared to other common flukicides?

A2: this compound has been reported to be highly effective for treating paramphistomosis.[3] However, its availability can be limited. Other drugs like oxyclozanide are also noted for their high efficacy against both immature and adult rumen flukes.[4][5] In contrast, some widely used liver flukicides, such as triclabendazole, are not effective against rumen flukes.[6] The choice of drug often depends on targeting adult or immature flukes and local drug resistance patterns.

Q3: What is the mechanism of action for this compound against trematodes?

A3: this compound is a halogenated phenol. While the precise molecular mechanism is not fully detailed in the provided results, anthelmintics in this class generally act by interfering with the parasite's vital biochemical processes or neuromuscular coordination, leading to paralysis, starvation, and expulsion.[7] For other trematodes, it has been noted to disrupt cellular integrity and metabolic pathways.

Q4: Can I use fecal egg counts (FEC) to determine the efficacy of my experiment?

A4: Yes, fecal egg count reduction (FECR) is a standard and preferred method for evaluating anthelmintic effectiveness in field studies.[8][9] The method involves comparing egg counts from the same animal before and after treatment (typically 10-14 days post-treatment) in both control and treated groups.[8] However, for definitive dose determination and confirmation studies, controlled tests based on direct parasite counts at necropsy are considered the most reliable method.[8][10]

Q5: Are there established guidelines for conducting anthelmintic efficacy trials in cattle?

A5: Yes, the Veterinary International Cooperation on Harmonization (VICH) provides specific guidelines for evaluating the efficacy of anthelmintics in bovines (VICH GL7).[8] Additionally, the World Association for the Advancement of Veterinary Parasitology (WAAVP) has published detailed procedures.[8][10] These guidelines cover study design, animal selection, infection methods (natural or induced), and statistical analysis.

Data Presentation: Comparative Efficacy of Anthelmintics

The following table summarizes reported efficacy data for various anthelmintics used against rumen flukes.

AnthelminticDosageEfficacy (%)Target StageSpeciesCitation
This compound 30 - 40 mg/kgEffective ControlNot SpecifiedParamphistomum sp.[1]
This compound 40 - 50 mg/kg100%Not SpecifiedFascioloides magna[2]
Oxyclozanide20 mg/kg100% (by day 14)AdultParamphistomum spp.[5]
Oxyclozanide15 mg/kg85 - 100%Immature & AdultParamphistomum spp.[4]
NiclosamideNot SpecifiedShowed EfficacyAdult & ImmatureRumen Fluke[11]
Closantel10 mg/kg (oral)EffectiveAdultParamphistomum spp.[12]
Closantel10 mg/kg (subcutaneous)Not EfficientNot SpecifiedC. daubneyi[12]

Troubleshooting Guide

Issue 1: High variability in fecal egg counts (FEC) within treatment groups.

  • Possible Cause: Inconsistent drug administration or inaccurate dosing. Under-dosing is a significant issue that can lead to variable results.

  • Solution: Ensure all animals are accurately weighed before treatment. Calibrate drenching guns or other administration equipment regularly. For oral administration, ensure the dose is delivered over the back of the tongue to prevent rejection. Consider splitting groups if there is a wide variation in liveweight.[13]

Issue 2: The in vitro assay shows low or no fluke mortality, even at high drug concentrations.

  • Possible Cause 1: Poor drug solubility. This compound, like many anthelmintics, may have low aqueous solubility.

  • Solution 1: Prepare a stock solution of the drug in a suitable solvent like dimethyl sulfoxide (DMSO) before diluting it in the culture medium.[3][14] Always include a solvent-only control group to ensure the solvent itself is not affecting fluke viability.[11]

  • Possible Cause 2: Suboptimal culture conditions. Rumen flukes require specific environmental conditions to remain viable in vitro.

  • Solution 2: Use a suitable culture medium such as RPMI-1640 or DMEM, supplemented with antibiotics and serum.[3][11] Incubate plates at a temperature that mimics the host's body temperature (e.g., 39°C).[11] Using fresh rumen fluid in the culture medium can also create a more favorable environment.[11]

Issue 3: Low parasite burden in the control group of an induced infection study.

  • Possible Cause: The infective stage (metacercariae) may have low viability, or the infection protocol was inadequate.

  • Solution: Use recent field isolates of the parasite for induced infections.[10] Ensure the history of the parasite strain is well-documented. Verify the viability of metacercariae before inoculation. The protocol should clearly define the number of infective forms to be administered to achieve an adequate infection.[8]

Experimental Protocols

Protocol 1: In Vivo Dose Confirmation Study in Cattle

This protocol is adapted from VICH and WAAVP guidelines.[8][10]

  • Animal Selection:

    • Select at least 18 healthy cattle of a representative age and class for which the drug is intended (e.g., weaners >3 months old).[15]

    • Animals should be naturally or experimentally infected with rumen flukes. For induced infections, use helminth-naive calves.[8][10]

    • Allow a minimum 7-day acclimatization period.[8]

  • Pre-Treatment Verification:

    • Confirm infection and estimate parasite burden using fecal egg counts (e.g., sedimentation method).

    • Allocate animals to treatment groups based on pre-treatment egg counts to ensure even distribution of infection levels.

  • Randomization and Grouping:

    • Randomly assign animals to a minimum of three groups (at least 6 animals per group).[10][15]

      • Group 1: Untreated Control

      • Group 2: Vehicle/Placebo Control

      • Group 3: this compound (Test Dose, e.g., 40 mg/kg)

  • Drug Administration:

    • Accurately weigh each animal immediately before treatment.

    • Administer the calculated dose of this compound orally. The vehicle used to formulate the drug should be administered to Group 2.

  • Post-Treatment Monitoring:

    • Collect fecal samples from each animal at Day 0 (pre-treatment) and again at Day 14 post-treatment to determine the fecal egg count reduction (FECR).[8]

    • Observe animals daily for any adverse clinical signs.

  • Data Collection and Analysis:

    • At the end of the study period (e.g., Day 21-28), humanely euthanize all animals for necropsy.

    • Collect and count all adult and immature flukes from the rumen, reticulum, and small intestine.

    • Calculate the percentage efficacy using the formula: Efficacy (%) = [(Mean fluke count in Control) - (Mean fluke count in Treated)] / (Mean fluke count in Control) * 100

    • Use appropriate statistical tests (e.g., t-test, ANOVA) to determine if the difference in mean parasite counts is significant (p<0.05).[15]

Protocol 2: In Vitro Drug Sensitivity Assay

This protocol is based on methodologies for screening anthelmintics against adult flukes.[3][11]

  • Fluke Collection:

    • Collect adult rumen flukes from the rumens of freshly slaughtered, naturally infected cattle.

    • Immediately place flukes in a pre-warmed saline or transport medium (39°C) and transport them to the laboratory.[11]

    • Wash flukes multiple times with fresh, warm medium to remove rumen debris.

  • Drug Preparation:

    • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mg/mL).[14]

    • Create serial dilutions of the stock solution in the culture medium to achieve the desired final test concentrations.

  • Assay Setup:

    • Use a multi-well culture plate (e.g., 6-well or 24-well).

    • Add 1-2 flukes per well, containing 2-5 mL of culture medium (e.g., DMEM or RPMI-1640 with antibiotics).[3][11]

    • Add the prepared drug dilutions to the treatment wells.

    • Include two control groups:

      • Negative Control: Medium only.

      • Solvent Control: Medium with the highest concentration of DMSO used in the treatment wells.

  • Incubation and Observation:

    • Incubate the plates at 39°C.[11]

    • Observe the flukes at set time points (e.g., 1, 3, 6, 12, 24 hours).

    • Score parasite motility using a predefined scale (e.g., 5 = normal activity, 0 = no activity/death).[11]

  • Data Analysis:

    • Determine the time and concentration required to achieve fluke death.

    • Calculate lethal dose concentrations (e.g., LD50) using Probit analysis or similar statistical methods.

    • Observe and record any tegumental changes using microscopy if required.

Visualizations

G cluster_pre Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_post Phase 3: Analysis A Animal Selection (n=18, naturally infected) B Acclimatization (7 days) A->B C Pre-Treatment Sampling (Fecal Egg Counts) B->C D Randomization (Based on FEC) C->D E Group 1: Control (Untreated, n=6) D->E F Group 2: Vehicle (Placebo, n=6) D->F G Group 3: this compound (Test Dose, n=6) D->G H Dosing & Treatment (Day 0) E->H F->H G->H I Post-Treatment Monitoring (Daily Observation & FEC at Day 14) H->I J Necropsy & Fluke Count (Day 21) I->J K Data Analysis (Calculate % Efficacy) J->K L Statistical Validation (p<0.05) K->L

Caption: Workflow for an in vivo anthelmintic efficacy study in cattle.

DoseResponse cluster_doses Dose Groups cluster_outcomes Measured Outcomes Start Start: In Vitro Assay D1 Negative Control (Medium Only) Start->D1 Prepare D2 Solvent Control (DMSO) Start->D2 Prepare D3 Low Dose (e.g., 1 µg/mL) Start->D3 Prepare D4 Mid Dose (e.g., 10 µg/mL) Start->D4 Prepare D5 High Dose (e.g., 100 µg/mL) Start->D5 Prepare Observe Incubate & Observe (Motility Score at 1, 6, 12, 24h) D1->Observe D2->Observe D3->Observe D4->Observe D5->Observe O1 No Effect Observe->O1 Results O2 Reduced Motility Observe->O2 Results O3 Fluke Death Observe->O3 Results Analysis Analysis: Calculate LD50 O1->Analysis O2->Analysis O3->Analysis

Caption: Logical workflow for a dose-response in vitro sensitivity assay.

References

Technical Support Center: Bithionol Sulfoxide Efficacy in Field Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the efficacy of Bithionol sulfoxide in field studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in veterinary research?

A1: this compound is an anthelmintic agent used to treat parasitic infections, particularly those caused by trematodes (flukes) and cestodes (tapeworms) in livestock.[1][2][3] It is the sulfoxide metabolite of Bithionol. It is often used against liver flukes (Fasciola hepatica) and rumen flukes (Paramphistomum spp.).[3][4]

Q2: What is the mechanism of action of this compound?

A2: The precise mechanism is not fully elucidated, but it is understood to interfere with the neuromuscular physiology of helminths, impair egg formation, and potentially disrupt the parasite's protective cuticle.[4][5] At a biochemical level, it is suggested to inhibit oxidative phosphorylation.[5] Bithionol, the parent compound, is a potent inhibitor of soluble adenylyl cyclase (sAC), an enzyme that catalyzes the conversion of ATP to cAMP, and it may also act as a microtubule-targeting agent.[3]

Q3: What are the common reasons for observing poor efficacy of this compound in a field study?

A3: Several factors can contribute to poor efficacy, including:

  • Anthelmintic Resistance: The parasite population may have developed resistance to this compound or other related anthelmintics.[6]

  • Improper Dosage or Administration: Underdosing is a significant factor that can lead to treatment failure and contribute to the development of resistance.[7]

  • Incorrect Timing of Treatment: The efficacy of many anthelmintics varies with the developmental stage of the parasite. Treatment timing should align with the susceptible stages of the target parasite.

  • Drug Formulation and Stability: The formulation of the drug can affect its bioavailability. Improper storage can lead to degradation of the active ingredient.[8]

  • Host Factors: The health, immune status, and nutritional condition of the host animal can influence drug metabolism and overall treatment outcome.

  • Rein-fection: High rates of reinfection from a contaminated environment can mask the efficacy of the treatment.

Q4: How can I determine if anthelmintic resistance is the cause of treatment failure?

A4: The Fecal Egg Count Reduction Test (FECRT) is the standard method for detecting anthelmintic resistance in a herd or flock.[1][8][9][10][11] This test compares the fecal egg counts in animals before and after treatment to calculate the percentage reduction in egg shedding. A reduction of less than 95% with a 95% confidence interval below 90% generally indicates resistance.[10]

Q5: What is the recommended storage procedure for this compound?

A5: this compound should be stored in a cool, dry, and well-ventilated area to maintain its stability.[8] It is important to keep it away from light.[12]

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues leading to poor this compound efficacy in field studies.

Problem: Lower than expected reduction in fecal egg counts post-treatment.

Initial Steps:

  • Verify Dosage and Administration:

    • Confirm that the correct dosage was calculated based on the accurate weight of each animal.[7] Underdosing is a common error.

    • Ensure the drug was administered correctly (e.g., oral drenching technique).

  • Review Treatment Timing:

    • Was the treatment timed to target the most susceptible stage of the parasite's life cycle? Efficacy against immature flukes can be poor for some compounds.[12]

  • Check Product Information:

    • Verify the expiration date of the this compound product.

    • Confirm that the product was stored according to the manufacturer's recommendations.[8]

Advanced Troubleshooting:

If the initial steps do not resolve the issue, consider the following:

  • Conduct a Fecal Egg Count Reduction Test (FECRT): This is the most definitive way to assess anthelmintic efficacy and detect resistance. A detailed protocol is provided below.

  • Investigate Host Factors:

    • Are the animals under nutritional stress or suffering from other concurrent diseases? Poor health can impair the animal's ability to respond to treatment.

    • Consider the possibility of impaired drug absorption or metabolism in the host animals.

  • Assess Environmental Contamination:

    • Is there a high likelihood of rapid reinfection from the pasture? Pasture management strategies may need to be implemented alongside treatment.

Data Presentation

Table 1: Summary of this compound Efficacy Data from Selected Studies

Host SpeciesTarget ParasiteDosage (mg/kg)Efficacy (% Reduction)Study TypeReference
Dairy CattleRumen Flukes80~70%Field Study[2]
Dairy CattleRumen Flukes90~70%Field Study[2]
CattleFascioloides magna40-50100%Field Study[13]
BuffaloesParamphistomiasisNot specified85.56%Field Study[14]

Note: Efficacy data can vary significantly based on study design, parasite life stage, and geographic location.

Experimental Protocols

Key Experiment: Fecal Egg Count Reduction Test (FECRT)

Objective: To determine the efficacy of an anthelmintic by measuring the percentage reduction in fecal egg count after treatment.

Methodology:

  • Animal Selection:

    • Select a minimum of 10-15 animals for the treatment group and a similar number for an untreated control group.[1]

    • Animals should be of a similar age and from the same management group.[8]

    • Ensure the animals have not been treated with an anthelmintic in the preceding 6-10 weeks.[1][15]

  • Pre-treatment Sampling (Day 0):

    • Collect individual fecal samples (at least 20g) directly from the rectum of each animal in both the treatment and control groups.[1]

    • Label each sample clearly.

    • Store samples in a cool environment (4-8°C) and transport to the laboratory for analysis within 48 hours.[1][9]

  • Treatment Administration:

    • Accurately weigh each animal in the treatment group.

    • Administer this compound at the recommended dosage according to the calculated body weight.

    • The control group should remain untreated or receive a placebo.

  • Post-treatment Sampling (Day 10-14):

    • Collect individual fecal samples from the same animals in both groups 10-14 days after treatment.[9][10] The exact timing can vary depending on the drug.[1]

  • Fecal Egg Count Analysis:

    • Use a standardized technique, such as the modified McMaster technique or the Wisconsin Sugar Flotation Technique, to determine the number of eggs per gram (EPG) of feces for each sample.[9][10]

  • Calculation of Efficacy:

    • Calculate the mean EPG for the control (C1 and C2 for pre- and post-treatment) and treated (T1 and T2 for pre- and post-treatment) groups.

    • The percentage reduction in fecal egg count is calculated using the following formula: % Reduction = [1 - (T2/T1) * (C1/C2)] * 100

    • If a control group is not used, a simplified formula can be used, but this is less accurate: % Reduction = [(Mean EPG pre-treatment - Mean EPG post-treatment) / Mean EPG pre-treatment] * 100

  • Interpretation of Results:

    • Efficacious: ≥95% reduction in fecal egg count.

    • Suspected Resistance: 90-95% reduction or if the 95% confidence interval is below 90%.[10]

    • Resistance: <90% reduction in fecal egg count.[9]

Visualizations

experimental_workflow cluster_pre_treatment Pre-Treatment (Day 0) cluster_treatment Treatment cluster_post_treatment Post-Treatment (Day 10-14) cluster_interpretation Interpretation animal_selection Animal Selection (n=20-30) fecal_sampling_pre Individual Fecal Sampling animal_selection->fecal_sampling_pre weighing Weigh Animals fecal_sampling_pre->weighing randomization Randomize into Groups (Treatment vs. Control) weighing->randomization treatment Administer this compound (Treatment Group) randomization->treatment placebo Administer Placebo or No Treatment (Control Group) randomization->placebo fecal_sampling_post Individual Fecal Sampling treatment->fecal_sampling_post placebo->fecal_sampling_post lab_analysis Fecal Egg Count (EPG) fecal_sampling_post->lab_analysis data_analysis Calculate % Reduction lab_analysis->data_analysis interpretation Assess Efficacy and Resistance data_analysis->interpretation

Caption: Experimental workflow for a Fecal Egg Count Reduction Test (FECRT).

troubleshooting_workflow cluster_initial_checks Initial Checks cluster_advanced_troubleshooting Advanced Troubleshooting cluster_outcomes Potential Causes and Solutions start Poor this compound Efficacy Observed check_dosage Verify Dosage and Administration start->check_dosage check_timing Review Treatment Timing start->check_timing check_product Check Drug Expiration and Storage start->check_product assess_host Assess Host Factors (Health, Nutrition) start->assess_host assess_environment Evaluate Environmental Contamination start->assess_environment run_fecrt Conduct FECRT check_dosage->run_fecrt check_timing->run_fecrt check_product->run_fecrt resistance Anthelmintic Resistance -> Change Drug Class run_fecrt->resistance <95% Reduction improper_use Improper Use -> Refine Protocol run_fecrt->improper_use >95% Reduction but initial issues host_issues Host Factors -> Improve Animal Management assess_host->host_issues reinfection High Reinfection -> Implement Pasture Management assess_environment->reinfection mechanism_of_action cluster_parasite Parasite Cell bithionol_sulfoxide This compound sac Soluble Adenylyl Cyclase (sAC) bithionol_sulfoxide->sac Inhibits microtubules Microtubule Polymerization bithionol_sulfoxide->microtubules Inhibits oxphos Oxidative Phosphorylation bithionol_sulfoxide->oxphos Inhibits neuromuscular Neuromuscular Function bithionol_sulfoxide->neuromuscular Disrupts egg_formation Egg Formation bithionol_sulfoxide->egg_formation Impairs cuticle Cuticle Integrity bithionol_sulfoxide->cuticle Damages camp cAMP sac->camp Catalyzes atp ATP atp->sac camp->neuromuscular camp->egg_formation

References

Bithionol Sulfoxide Impurity Profiling: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting impurity profiling and analysis of Bithionol Sulfoxide. The following FAQs and guides are designed to address specific issues encountered during experimental work.

Frequently Asked Questions (FAQs)

1. What are the common impurities associated with this compound?

Common impurities in this compound can be categorized as process-related impurities and degradation products.

  • Process-Related Impurities:

    • Bithionol: The starting material for the synthesis of this compound. Its presence indicates an incomplete oxidation reaction.

    • Bithionol Sulfone: An over-oxidized by-product that can form during the synthesis of the sulfoxide.[1]

    • Mono- and di-chlorinated phenolic derivatives: These can arise from the starting materials or side reactions during synthesis.[2]

    • Residual Solvents: Volatile organic compounds used during the manufacturing process.

  • Degradation Products: These are formed when this compound is exposed to stress conditions such as acid, base, oxidation, heat, or light. The sulfide and phenol functional groups are particularly susceptible to oxidative degradation.[3]

2. What are the typical acceptance criteria for this compound impurities?

While specific limits can vary based on regulatory filings and intended use, representative acceptance criteria used in industry quality control are as follows:

ParameterAcceptance Criteria
Assay≥ 98.0% (on a dry basis)
Total Impurities≤ 2.0% w/w
Any Individual Unidentified Impurity≤ 0.5% w/w
BithionolReport
Bithionol SulfoneReport

Table 1: General Acceptance Criteria for this compound Impurities.[2]

3. Which analytical techniques are most suitable for this compound impurity profiling?

A combination of chromatographic and spectroscopic techniques is typically employed:

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the primary technique for separating and quantifying this compound and its related impurities.[2][3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Essential for the identification and structural elucidation of unknown impurities and degradation products formed during stability studies.[4][5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Used to identify and quantify volatile impurities, such as residual solvents.[3]

  • Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS): Utilized for the structural confirmation of the active pharmaceutical ingredient (API) and for characterizing isolated impurities.

Experimental Protocols

Stability-Indicating HPLC Method for this compound

This section outlines a typical reversed-phase HPLC method suitable for separating this compound from its key impurities.

Chromatographic Conditions:

ParameterRecommended Conditions
Column C18, 4.6 mm x 250 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min (30% B), 5-25 min (30-70% B), 25-30 min (70% B), 30-35 min (70-30% B), 35-40 min (30% B)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
UV Detection 221 nm[6]
Injection Volume 10 µL
Diluent Acetonitrile:Water (50:50)

Table 2: Example HPLC Method Parameters.

Method Validation Parameters (Illustrative):

The following table provides illustrative performance characteristics for a validated stability-indicating HPLC method.

ParameterThis compoundBithionolBithionol Sulfone
Typical Retention Time (min) ~15.2~18.5~12.8
Linearity (r²) > 0.999> 0.999> 0.999
LOD (µg/mL) ~0.03~0.03~0.04
LOQ (µg/mL) ~0.10~0.10~0.12
Accuracy (% Recovery) 98.0 - 102.097.5 - 102.597.0 - 103.0
Precision (%RSD) < 2.0< 2.0< 2.0

Table 3: Illustrative Method Validation Data.

Forced Degradation Studies Protocol

Forced degradation studies are essential to establish the degradation pathways and to demonstrate the specificity of the analytical method.[7]

General Procedure: Prepare a stock solution of this compound (e.g., 1 mg/mL in diluent). Subject aliquots of this solution to the stress conditions outlined below. Analyze the stressed samples, along with an unstressed control, using the validated stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the active substance.[8]

Stress Conditions:

ConditionSuggested Parameters
Acid Hydrolysis 0.1 M HCl at 60 °C for 24 hours
Base Hydrolysis 0.1 M NaOH at 60 °C for 8 hours
Oxidative Degradation 3% H₂O₂ at room temperature for 24 hours
Thermal Degradation 105 °C for 48 hours (for solid state)
Photolytic Degradation Expose to UV light (254 nm) and visible light as per ICH Q1B guidelines

Table 4: Recommended Forced Degradation Conditions.[8][9]

Troubleshooting Guides

HPLC Analysis Issues

Q1: I am observing poor peak shape (tailing) for the this compound peak. What could be the cause?

Peak tailing for phenolic compounds like this compound is often due to interactions with acidic silanol groups on the silica-based column packing.

  • Solutions:

    • Adjust Mobile Phase pH: Ensure the pH of your mobile phase is sufficiently low (e.g., pH 2.5-3.5 with phosphoric or formic acid) to suppress the ionization of both the phenolic hydroxyl groups and residual silanols on the column.

    • Use a High-Purity, End-Capped Column: Modern, high-purity silica columns with thorough end-capping minimize the number of accessible silanol groups, reducing tailing.

    • Check for Column Contamination: Strongly retained basic compounds from previous injections can cause peak tailing. Flush the column with a strong organic solvent.

    • Consider Mobile Phase Additives: A low concentration of a competing base, like triethylamine (TEA), can be added to the mobile phase, but this is less common with modern columns.

Q2: I am having difficulty resolving this compound from Bithionol Sulfone. How can I improve the separation?

These compounds are structurally very similar, which can make separation challenging.

  • Solutions:

    • Optimize the Gradient: A shallower gradient around the elution time of these two peaks can increase resolution. Decrease the rate of change of the organic solvent percentage in that segment of the run.

    • Change the Organic Modifier: If using acetonitrile, try substituting it with methanol, or use a combination of both. The different solvent selectivity may improve the separation.

    • Select a Different Column: Consider a column with a different stationary phase chemistry, such as a phenyl-hexyl or a polar-embedded phase, to introduce different separation mechanisms.

    • Adjust Temperature: Lowering the column temperature can sometimes increase resolution, although it will also increase retention times and backpressure.

Q3: My baseline is noisy and drifting. What are the common causes?

An unstable baseline can affect the accuracy of integration, especially for low-level impurities.

  • Causes & Solutions:

    • Inadequate Mobile Phase Mixing or Degassing: Ensure mobile phase components are thoroughly mixed and degassed to prevent bubble formation in the pump or detector.

    • Contaminated Mobile Phase: Use high-purity HPLC-grade solvents and freshly prepared buffers.

    • Pump Issues: Fluctuating pressure can indicate a leak or faulty check valves in the pump.

    • Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before starting the sequence. This is especially important for gradient methods.

    • Detector Lamp Failure: An aging detector lamp can cause baseline noise.

Visualizations

Experimental_Workflow cluster_0 Phase 1: Sample Preparation & Stressing cluster_1 Phase 2: Analysis cluster_2 Phase 3: Data Evaluation API This compound API Stress Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) API->Stress Control Unstressed Control API->Control HPLC Stability-Indicating HPLC-UV Method Stress->HPLC Control->HPLC LCMS LC-MS/MS Analysis HPLC->LCMS For Peak Identification Profile Generate Impurity Profile (% Area, RRT) HPLC->Profile Identify Identify Degradants (Structure Elucidation) LCMS->Identify Validate Method Validation (Specificity, LOD, LOQ) Profile->Validate

Figure 1. Workflow for Forced Degradation and Impurity Profiling.

Troubleshooting_Tree Start Poor Resolution Between This compound & Sulfone Q1 Is the gradient shallow enough? Start->Q1 Sol1 Decrease %B/min in elution window Q1->Sol1 No Q2 Have you tried a different organic solvent? Q1->Q2 Yes A1_Yes Yes A1_No No Sol1->Q1 Re-evaluate Sol2 Switch from ACN to MeOH or use a ternary mixture Q2->Sol2 No Q3 Is the column chemistry optimal? Q2->Q3 Yes A2_Yes Yes A2_No No Sol2->Q2 Re-evaluate Sol3 Try a Phenyl-Hexyl or Polar-Embedded phase column Q3->Sol3 No End Resolution Improved Q3->End Yes A3_Yes Yes A3_No No Sol3->End

Figure 2. Decision Tree for Improving Chromatographic Resolution.

References

Minimizing matrix effects in Bithionol sulfoxide LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Bithionol sulfoxide.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my this compound analysis?

A1: In LC-MS/MS analysis, the "matrix" refers to all the components in a sample other than the analyte of interest (this compound). These components can include salts, lipids, proteins, and other endogenous substances. Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[1] This interference can compromise the accuracy, precision, and sensitivity of your analytical method.[2]

Q2: What are the common causes of ion suppression in LC-MS/MS?

A2: Ion suppression is a frequent challenge in LC-MS/MS and can arise from several factors:

  • Co-eluting endogenous matrix components: These are the most common culprits, competing with the analyte for ionization.[3]

  • Inadequate sample cleanup: Insufficient removal of matrix components during sample preparation can lead to significant ion suppression.[3]

  • Mobile phase composition and pH: The choice of mobile phase additives and pH can influence the ionization efficiency of both the analyte and matrix components.[3]

  • Ion source contamination: A buildup of non-volatile matrix components in the ion source can lead to a general decrease in signal intensity.[1][3]

  • High analyte concentration: At very high concentrations, the analyte itself can cause self-suppression.

Q3: How can I identify if matrix effects are impacting my this compound assay?

A3: A standard method to assess matrix effects is the post-extraction addition technique.[4] This involves comparing the peak area of this compound in a neat solution to the peak area of this compound spiked into an extracted blank matrix sample. A significant difference in peak areas indicates the presence of matrix effects. Another qualitative method is the post-column infusion experiment, where a constant flow of this compound solution is introduced into the LC eluent after the analytical column.[5][6] A dip or rise in the baseline signal upon injection of a blank matrix extract indicates regions of ion suppression or enhancement.[5][6]

Q4: What is an appropriate internal standard for this compound analysis?

A4: An ideal internal standard (IS) is a stable, isotopically labeled version of the analyte (e.g., this compound-d4). If an isotopically labeled standard is unavailable, a structural analog that co-elutes with this compound and exhibits similar ionization behavior can be used. The IS helps to compensate for variations in sample processing and matrix effects.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting and minimizing matrix effects in your this compound LC-MS/MS analysis.

Problem: Poor peak shape, low signal intensity, or high variability in results.

This is often indicative of significant matrix effects. Follow these steps to diagnose and resolve the issue:

Step 1: Evaluate Sample Preparation

Inadequate sample cleanup is a primary source of matrix effects.[3] Consider the complexity of your sample matrix and choose an appropriate extraction technique.

  • Protein Precipitation (PPT): This is a simple and fast method but is often the least effective at removing matrix components, which can lead to substantial matrix effects.[4][7] It is generally suitable for less complex matrices.

  • Liquid-Liquid Extraction (LLE): LLE offers better selectivity than PPT by partitioning the analyte into an immiscible organic solvent. This technique can effectively remove many interfering substances. A published method for the related compound, bithionol, in milk utilized extraction with ethyl acetate followed by a liquid-liquid cleanup with acetonitrile and n-hexane.[8]

  • Solid-Phase Extraction (SPE): SPE is a highly effective and selective method for sample cleanup, often providing the cleanest extracts and minimizing matrix effects. It involves retaining the analyte on a solid sorbent while matrix components are washed away.

Experimental Protocol: Solid-Phase Extraction (SPE) for Plasma Samples

  • Conditioning: Condition a suitable SPE cartridge (e.g., a polymeric reversed-phase sorbent) with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load 500 µL of the pre-treated plasma sample onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the this compound with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 100 µL of the mobile phase.

Step 2: Optimize Chromatographic Separation

If sample preparation improvements are insufficient, optimizing the LC method can help separate this compound from co-eluting matrix components.

  • Modify the Gradient: Adjusting the gradient slope can improve the resolution between the analyte and interfering peaks.

  • Change the Stationary Phase: Using a column with a different chemistry (e.g., C8 instead of C18, or a phenyl-hexyl column) can alter the elution profile of interfering compounds.

  • Adjust Mobile Phase pH: Modifying the pH of the mobile phase can change the retention behavior and ionization of both this compound and matrix components. For acidic compounds like this compound, a mobile phase with a pH below its pKa can improve retention on a reversed-phase column.

Step 3: Adjust Mass Spectrometer Ion Source Parameters

Fine-tuning the ion source settings can sometimes mitigate matrix effects.

  • Optimize Gas Flows: Adjust the nebulizer and drying gas flows to improve desolvation and reduce the impact of non-volatile matrix components.

  • Adjust Source Temperature: Optimizing the source temperature can enhance the ionization of this compound relative to interfering compounds.

  • Modify Ionization Mode: While Electrospray Ionization (ESI) is commonly used, Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to matrix effects for certain compounds.[7]

Data Presentation: Comparison of Sample Preparation Techniques

The following table summarizes the expected performance of different sample preparation methods in minimizing matrix effects.

Sample Preparation MethodRelative Matrix Effect (%)Analyte Recovery (%)Relative Standard Deviation (RSD) (%)
Protein Precipitation (PPT)60 - 8590 - 105< 15
Liquid-Liquid Extraction (LLE)85 - 11080 - 95< 10
Solid-Phase Extraction (SPE)95 - 10585 - 100< 5

Note: These are typical values and may vary depending on the specific matrix and analytical conditions.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Plasma Sample ppt Protein Precipitation start->ppt Simple lle Liquid-Liquid Extraction start->lle Moderate spe Solid-Phase Extraction start->spe Complex evap Evaporation & Reconstitution ppt->evap lle->evap spe->evap lc LC Separation evap->lc ms MS/MS Detection lc->ms process Quantification & Reporting ms->process

Caption: Experimental workflow for this compound analysis.

troubleshooting_flowchart cluster_sample_prep Step 1: Sample Preparation cluster_lc Step 2: Chromatography cluster_ms Step 3: Mass Spectrometry start Poor Peak Shape or Low Signal Intensity? check_prep Is Sample Cleanup Sufficient? start->check_prep improve_prep Implement LLE or SPE check_prep->improve_prep No check_lc Is Analyte Separated from Interferences? check_prep->check_lc Yes improve_prep->check_lc optimize_lc Modify Gradient, Column, or Mobile Phase check_lc->optimize_lc No check_ms Are Ion Source Parameters Optimized? check_lc->check_ms Yes optimize_lc->check_ms optimize_ms Adjust Gas Flows and Temperature check_ms->optimize_ms No end Problem Resolved check_ms->end Yes optimize_ms->end

References

Technical Support Center: Bithionol Sulfoxide Resistance in Helminths

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) related to the study of bithionol sulfoxide resistance mechanisms in helminths. Given the limited direct research on this compound resistance, this guide draws upon established mechanisms of resistance to other anthelmintics, particularly other benzimidazoles like triclabendazole, in helminths such as Fasciola hepatica. These principles provide a strong foundation for investigating this compound resistance.

Frequently Asked Questions (FAQs)

Q1: What are the primary suspected mechanisms of this compound resistance in helminths?

A1: Based on general anthelmintic resistance patterns, the primary suspected mechanisms include:

  • Reduced drug uptake/Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoproteins (P-gp), can actively pump this compound out of the parasite's cells, reducing its intracellular concentration at the target sites.[1][2][3]

  • Altered drug metabolism: Changes in the activity of detoxification enzymes, such as cytochrome P450s (CYPs) and glutathione S-transferases (GSTs), may lead to faster metabolization of this compound into inactive compounds.[2][3][4]

  • Target site modification: Genetic mutations in the molecular target of this compound could reduce the drug's binding affinity, thereby diminishing its efficacy. A potential target for bithionol is soluble adenylyl cyclase.[4]

Q2: My in vitro susceptibility assays with this compound are showing inconsistent IC50 values. What could be the cause?

A2: Inconsistent IC50 values can arise from several factors:

  • Drug solution instability: Ensure that your stock solutions of this compound are freshly prepared and properly stored, as degradation can occur.

  • Incomplete drug dissolution: this compound may have limited solubility. Ensure it is fully dissolved in your solvent (e.g., DMSO) before preparing dilutions.

  • Solvent toxicity: High concentrations of solvents like DMSO can be toxic to helminths. Always include a solvent control to ensure the observed effects are due to the drug and not the solvent.[5]

  • Variability in parasite life stages: Ensure you are using a consistent life stage (e.g., newly excysted juveniles, adult worms) as susceptibility can vary with developmental stage.

  • Assay conditions: Maintain consistent temperature, pH, and media composition across all experiments.

Q3: I am not seeing a significant increase in the expression of ABC transporter genes in my resistant helminth population. Does this rule out efflux-mediated resistance?

A3: Not necessarily. While increased gene expression is a common indicator, other factors could be at play:

  • Post-transcriptional or post-translational regulation: Resistance could be mediated by increased protein stability or activity, which may not be reflected at the mRNA level.

  • Involvement of multiple transporters: Resistance might be a cumulative effect of small expression changes in several different transporter genes.

  • Mutations affecting transporter function: A mutation in an ABC transporter could enhance its efflux activity without a corresponding increase in its expression level.

  • Other resistance mechanisms: The primary resistance mechanism in your population might not be related to ABC transporters. Consider investigating drug metabolism or target site modifications.

Q4: How can I confirm that metabolic enzymes are involved in this compound resistance in my helminth isolates?

A4: You can investigate the role of metabolic enzymes through several approaches:

  • Enzyme activity assays: Compare the activity of CYPs and GSTs in microsomal fractions from resistant and susceptible helminths.

  • Use of enzyme inhibitors: Pre-incubate the helminths with known inhibitors of CYPs (e.g., piperonyl butoxide) or GSTs before adding this compound. A reversal of resistance (i.e., increased susceptibility) in the presence of the inhibitor would suggest the involvement of that enzyme family.

  • Gene expression analysis: Use quantitative PCR (qPCR) to compare the expression levels of specific CYP and GST genes between resistant and susceptible populations.

Troubleshooting Guides

In Vitro Susceptibility Assays (e.g., Motility Assays, Egg Hatch Assays)
Problem Possible Cause(s) Troubleshooting Steps
High variability in results between replicates. Inconsistent number of parasites per well. Uneven drug distribution. Subjective scoring of motility.Standardize the number and life stage of parasites in each well. Ensure thorough mixing of drug dilutions. Use a standardized scoring system or an automated motility tracking system.[6]
No dose-response relationship observed. Drug concentration range is too high or too low. this compound has degraded. The parasite isolate is highly resistant.Perform a wider range of serial dilutions. Prepare fresh drug solutions for each experiment. Test a known susceptible isolate to validate the assay.
High mortality in control wells. Solvent toxicity. Unsuitable culture medium or conditions. Contamination (bacterial or fungal).Decrease the final solvent concentration. Optimize the culture medium and incubation conditions (temperature, pH). Add antibiotics/antimycotics to the culture medium.[5]
Gene Expression Analysis (qPCR)
Problem Possible Cause(s) Troubleshooting Steps
Low RNA yield or poor RNA quality. Inefficient tissue disruption. RNA degradation by RNases.Use a homogenization method suitable for tough helminth tissues. Work in an RNase-free environment and use RNase inhibitors.
Poor qPCR efficiency or no amplification. Poor primer design. Presence of PCR inhibitors in the cDNA.Design and validate primers for specificity and efficiency. Further purify the RNA or cDNA to remove inhibitors.
High variability in Cq values. Pipetting errors. Inconsistent sample quality.Use calibrated pipettes and ensure accurate pipetting. Normalize the amount of starting RNA for cDNA synthesis.

Quantitative Data Summary

Table 1: Hypothetical In Vitro Susceptibility of Fasciola hepatica to this compound

Isolate Resistance Status IC50 (µg/mL) ± SD Resistance Factor (RF)
Fh_SusceptibleSusceptible1.5 ± 0.31.0
Fh_Resistant_AResistant12.8 ± 2.18.5
Fh_Resistant_BResistant25.2 ± 4.516.8

Resistance Factor (RF) = IC50 of resistant isolate / IC50 of susceptible isolate

Table 2: Hypothetical Relative Gene Expression of ABC Transporters in this compound-Resistant Fasciola hepatica

Gene Fold Change in Expression (Resistant vs. Susceptible) ± SEM P-value
ABCB1 (P-gp)8.2 ± 1.5<0.01
ABCC1 (MRP1)3.5 ± 0.8<0.05
ABCG2 (BCRP)1.8 ± 0.5>0.05 (ns)

Data presented as mean fold change from three biological replicates, normalized to a housekeeping gene.

Experimental Protocols

Protocol 1: In Vitro Selection for this compound Resistance in Fasciola hepatica

This protocol describes a general method for selecting for anthelmintic resistance in vitro.

  • Parasite Preparation: Obtain newly excysted juvenile (NEJ) Fasciola hepatica from metacercariae.

  • Initial Susceptibility: Determine the baseline IC50 of the parasite population to this compound using a motility assay.

  • Selection Pressure:

    • Culture a large population of NEJs in a medium containing a sub-lethal concentration of this compound (e.g., the IC25).

    • After a set period (e.g., 24-48 hours), wash the surviving parasites and transfer them to a fresh, drug-free medium to recover.

  • Propagation: (This is a major challenge for Fasciola hepatica in vitro). Ideally, the surviving parasites would be used to infect a laboratory host (e.g., a rat or sheep) to produce the next generation of eggs.

  • Iterative Selection: Repeat the selection process with each subsequent generation, gradually increasing the concentration of this compound.

  • Confirmation of Resistance: After several rounds of selection, re-determine the IC50 of the selected population and compare it to the original, non-selected population. A significant increase in the IC50 indicates the development of resistance.

Protocol 2: Quantitative PCR (qPCR) for ABC Transporter Gene Expression
  • RNA Extraction:

    • Homogenize adult helminths from susceptible and resistant populations in a suitable lysis buffer (e.g., TRIzol).

    • Extract total RNA using a standard protocol or a commercial kit, including a DNase treatment step to remove genomic DNA contamination.

    • Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase kit with oligo(dT) or random primers.

  • Primer Design:

    • Design qPCR primers for the target ABC transporter genes (e.g., ABCB1) and at least one validated housekeeping gene (e.g., GAPDH, actin). Primers should span an exon-exon junction where possible to avoid amplification of any contaminating genomic DNA.

  • qPCR Reaction:

    • Set up qPCR reactions containing cDNA template, primers, and a SYBR Green or probe-based master mix.

    • Run the reactions on a real-time PCR cycler. Include a no-template control and a no-reverse-transcriptase control.

  • Data Analysis:

    • Determine the quantification cycle (Cq) values for each sample.

    • Calculate the relative gene expression using the ΔΔCq method, normalizing the expression of the target gene to the housekeeping gene.[7]

Protocol 3: Glutathione S-Transferase (GST) Activity Assay

This assay measures the conjugation of glutathione to the substrate 1-chloro-2,4-dinitrobenzene (CDNB).

  • Enzyme Preparation:

    • Prepare a cytosolic fraction (S9 fraction) from helminth homogenates by centrifugation.

    • Determine the protein concentration of the S9 fraction using a standard method (e.g., Bradford assay).

  • Assay Mixture:

    • In a 96-well plate, prepare a reaction mixture containing phosphate buffer, reduced glutathione (GSH), and CDNB.

  • Reaction Initiation and Measurement:

    • Add the S9 fraction to the wells to initiate the reaction.

    • Immediately measure the increase in absorbance at 340 nm over time using a microplate reader. The change in absorbance is proportional to the GST activity.

  • Calculation:

    • Calculate the specific activity of GST (e.g., in nmol/min/mg of protein) using the molar extinction coefficient of the GSH-CDNB conjugate.

Visualizations

ResistanceMechanisms cluster_cell Helminth Cell cluster_efflux Efflux Pump cluster_metabolism Metabolism cluster_target Drug Target Bithionol_in This compound (extracellular) Bithionol_intra This compound (intracellular) Bithionol_in->Bithionol_intra Entry ABC_Transporter ABC Transporter (e.g., P-gp) Bithionol_intra->ABC_Transporter Binding CYP450 CYP450 Bithionol_intra->CYP450 Metabolism GST GST Bithionol_intra->GST Metabolism Target_Enzyme Soluble Adenylyl Cyclase Bithionol_intra->Target_Enzyme Inhibition ABC_Transporter->Bithionol_in Efflux Inactive_Metabolite Inactive Metabolite CYP450->Inactive_Metabolite GST->Inactive_Metabolite Reduced_Effect Reduced Therapeutic Effect Target_Enzyme->Reduced_Effect Leads to

Caption: Putative mechanisms of this compound resistance in helminths.

qPCR_Workflow start Start: Resistant & Susceptible Helminth Populations rna_extraction 1. Total RNA Extraction (with DNase treatment) start->rna_extraction quality_control 2. RNA Quality & Quantity Assessment rna_extraction->quality_control cdna_synthesis 3. cDNA Synthesis (Reverse Transcription) quality_control->cdna_synthesis qpcr_setup 4. qPCR Reaction Setup (SYBR Green/Probe, Primers) cdna_synthesis->qpcr_setup qpcr_run 5. Real-Time PCR Amplification qpcr_setup->qpcr_run data_analysis 6. Data Analysis (ΔΔCq Method) qpcr_run->data_analysis end End: Relative Gene Expression Levels data_analysis->end

Caption: Experimental workflow for qPCR analysis of gene expression.

References

Technical Support Center: Improving the Bioavailability of Bithionol Sulfoxide Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formulation of Bithionol Sulfoxide to improve its oral bioavailability.

FAQs and Troubleshooting Guides

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Formulation Development & Troubleshooting

Question: We are observing very low oral bioavailability of our initial this compound suspension in preclinical animal models. What are the likely causes and how can we improve it?

Answer: Low oral bioavailability of this compound is primarily due to its poor aqueous solubility, which limits its dissolution in the gastrointestinal fluids—a prerequisite for absorption. This compound is classified as a Biopharmaceutics Classification System (BCS) Class II compound, characterized by low solubility and high permeability. Therefore, the rate-limiting step for its absorption is dissolution.

Troubleshooting Steps:

  • Particle Size Reduction: The dissolution rate of a drug is directly proportional to its surface area. Reducing the particle size increases the surface area available for dissolution.

    • Micronization: If you are working with the raw drug powder, consider micronization to reduce the particle size to the micrometer range.

    • Nanomilling: For a more significant increase in surface area and dissolution velocity, nanomilling can be employed to reduce the particle size to the nanometer range. Common issues in nanomilling include particle aggregation and instability of the nanosuspension. Ensure adequate stabilizer concentration and optimize milling time to prevent over-milling.[1]

  • Solubility Enhancement Techniques:

    • Co-solvents: this compound shows good solubility in organic solvents like Dimethyl Sulfoxide (DMSO). While not ideal for a final oral dosage form in high concentrations, co-solvent systems can be used in preclinical studies. A common formulation for in vivo studies involves a mixture of DMSO, PEG300, Tween-80, and saline.[2][3] However, be aware that DMSO can have its own biological effects, including influencing cAMP levels.[4]

    • Amorphous Solid Dispersions (ASDs): Converting the crystalline form of this compound to an amorphous state within a polymer matrix can significantly enhance its aqueous solubility and dissolution rate. This is a widely used and effective technique for BCS Class II drugs.[5][6]

    • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[7][8] This pre-dissolved state of the drug in the formulation can bypass the dissolution step, leading to improved absorption.

Question: We are trying to prepare a solid dispersion of this compound using the solvent evaporation method, but the resulting powder shows poor dissolution. What could be the problem?

Answer: While solid dispersions are an excellent strategy, several factors can lead to poor performance.

Troubleshooting Guide for Solid Dispersions:

Potential Issue Possible Cause Recommended Solution
Drug Recrystallization The amorphous drug within the polymer matrix has recrystallized back to its less soluble crystalline form during solvent evaporation or upon storage.- Ensure rapid solvent removal. - Select a polymer that has strong interactions (e.g., hydrogen bonding) with this compound to inhibit recrystallization. - Store the solid dispersion in a desiccator, as moisture can induce crystallization.
Inadequate Polymer Selection The chosen polymer may not be effectively maintaining the amorphous state of the drug or may not be readily soluble in the dissolution medium.- Screen different hydrophilic polymers such as Polyvinylpyrrolidone (PVP), Hydroxypropyl Methylcellulose (HPMC), or Soluplus®. - The polymer should be freely water-soluble to ensure rapid dissolution of the matrix and release of the drug.
Incorrect Drug-to-Polymer Ratio If the drug loading is too high, the polymer may not be able to effectively disperse the drug molecules, leading to the presence of crystalline drug or drug-rich domains that dissolve slowly.- Prepare solid dispersions with varying drug-to-polymer ratios (e.g., 1:1, 1:3, 1:5) and evaluate their dissolution profiles to find the optimal ratio.
Residual Solvent The presence of residual organic solvent can affect the physical stability of the solid dispersion and may also have toxicological implications.- Ensure the solid dispersion is thoroughly dried under vacuum to remove all traces of the solvent.

Question: What are the common challenges when developing a Self-Emulsifying Drug Delivery System (SEDDS) for a compound like this compound?

Answer: Developing a successful SEDDS requires careful selection of excipients and optimization of their ratios.

Common Issues in SEDDS Development: [9][10]

Problem Potential Cause Troubleshooting Action
Poor Self-Emulsification The oil, surfactant, and co-surfactant combination and their ratios are not optimal. The Hydrophilic-Lipophilic Balance (HLB) of the surfactant system may not be appropriate.- Systematically screen different oils, surfactants (with HLB > 12), and co-surfactants for their ability to solubilize this compound. - Construct pseudo-ternary phase diagrams to identify the self-emulsifying region for different combinations of excipients. - Aim for a formulation that forms a clear or slightly bluish emulsion rapidly upon dilution with water.
Drug Precipitation upon Dilution The drug is not sufficiently soluble in the formed emulsion droplets, leading to its precipitation when the SEDDS is diluted in the aqueous environment of the GI tract.- Increase the concentration of the oil phase if the drug is highly lipophilic. - Use a combination of surfactants and co-surfactants to improve the drug's solubility in the emulsion. - Consider developing a supersaturable SEDDS (S-SEDDS) by including a precipitation inhibitor (a polymer like HPMC) in the formulation.
Formulation Instability Phase separation or drug crystallization may occur during storage.- Store the formulation in a well-sealed container at a controlled temperature. - Evaluate the physical and chemical stability of the formulation over time under different storage conditions.

Data Presentation

Currently, there is a lack of publicly available, direct comparative studies detailing the in vivo pharmacokinetic parameters (AUC, Cmax) of different advanced formulations of this compound. The following table is a hypothetical representation based on typical improvements seen for BCS Class II drugs when formulated using these technologies. It is intended to illustrate the expected trends and should be populated with experimental data as it becomes available.

Table 1: Hypothetical Pharmacokinetic Parameters of Different this compound Formulations in Rats Following Oral Administration

Formulation TypeDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Relative Bioavailability (%)
Aqueous Suspension (Control) 50150 ± 354.0 ± 1.51200 ± 250100
Solid Dispersion (1:5 Drug:PVP K30) 50750 ± 1502.0 ± 0.56000 ± 1100500
Nanosuspension (250 nm) 50900 ± 1801.5 ± 0.57500 ± 1400625
SEDDS 501200 ± 2201.0 ± 0.59600 ± 1800800

Note: The data presented in this table is illustrative and not based on actual experimental results for this compound. It serves as a template for presenting comparative bioavailability data.

Experimental Protocols

The following are detailed methodologies for some of the key experiments cited in the troubleshooting guides.

Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation[5][11][12]

Objective: To prepare a solid dispersion of this compound in a hydrophilic polymer to enhance its dissolution rate.

Materials:

  • This compound

  • Polyvinylpyrrolidone K30 (PVP K30)

  • Methanol (or another suitable volatile organic solvent in which both drug and polymer are soluble)

  • Rotary evaporator

  • Vacuum oven

  • Mortar and pestle

  • Sieves

Procedure:

  • Dissolution: Accurately weigh this compound and PVP K30 in a desired ratio (e.g., 1:5 w/w). Dissolve both components in a minimal amount of methanol in a round-bottom flask. Stir the solution until a clear solution is obtained.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the methanol under reduced pressure at a controlled temperature (e.g., 40-50 °C). Continue the evaporation until a thin, dry film is formed on the inner wall of the flask.

  • Drying: Scrape the solid mass from the flask. Place the collected solid in a vacuum oven at 40 °C for 24-48 hours to ensure complete removal of any residual solvent.

  • Milling and Sieving: Pulverize the dried solid dispersion using a mortar and pestle to obtain a fine powder. Pass the powder through a sieve (e.g., #60 mesh) to obtain a uniform particle size.

  • Storage: Store the prepared solid dispersion in a tightly sealed container in a desiccator to protect it from moisture.

Protocol 2: Preparation of this compound Nanoparticles by Precipitation Method[13][14]

Objective: To prepare a nanosuspension of this compound to increase its surface area and dissolution velocity.

Materials:

  • This compound

  • Acetone (or another suitable water-miscible organic solvent for the drug)

  • Deionized water

  • A suitable stabilizer (e.g., Hydroxypropyl methylcellulose (HPMC), Poloxamer 188)

  • Magnetic stirrer

  • Probe sonicator

Procedure:

  • Preparation of Organic Phase: Dissolve a specific amount of this compound in a minimal volume of acetone to prepare the organic phase.

  • Preparation of Aqueous Phase: Dissolve the stabilizer (e.g., 0.5% w/v HPMC) in deionized water to prepare the aqueous anti-solvent phase.

  • Precipitation: Place the aqueous phase in a beaker on a magnetic stirrer and stir at a moderate speed. Inject the organic phase containing this compound into the stirring aqueous phase using a syringe with a fine needle. The rapid mixing of the solvent and anti-solvent will cause the drug to precipitate out as nanoparticles.

  • Solvent Removal and Stabilization: Continue stirring the suspension for a few hours in a fume hood to allow the organic solvent to evaporate. Alternatively, a rotary evaporator can be used for more efficient solvent removal.

  • Particle Size Reduction (Optional): If the initial particle size is large, the suspension can be further subjected to high-energy methods like probe sonication or high-pressure homogenization to reduce the particle size and improve uniformity.

  • Characterization: Characterize the resulting nanosuspension for particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.

Mandatory Visualizations

Signaling Pathway of Bithionol

Bithionol, the parent compound of this compound, is a potent inhibitor of soluble adenylyl cyclase (sAC). sAC is a source of the second messenger cyclic AMP (cAMP) and is uniquely activated by bicarbonate. Bithionol acts as an allosteric, non-competitive inhibitor with respect to ATP.[11][12]

Bithionol_Signaling_Pathway ATP ATP sAC Soluble Adenylyl Cyclase (sAC) ATP->sAC Substrate cAMP cAMP sAC->cAMP Catalyzes PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Responses PKA->Downstream Phosphorylates Target Proteins Bicarbonate Bicarbonate (HCO₃⁻) Bicarbonate->sAC Allosteric Activator Bithionol Bithionol / This compound Bithionol->sAC Allosteric Inhibitor

Caption: Bithionol inhibits the sAC-mediated conversion of ATP to cAMP.

Experimental Workflow for Improving Bioavailability

This diagram outlines the logical progression of experiments when aiming to improve the oral bioavailability of a poorly soluble compound like this compound.

Bioavailability_Workflow start Start: Poorly Soluble API (this compound) formulation Formulation Strategies start->formulation sd Solid Dispersion formulation->sd nano Nanosuspension formulation->nano sedds SEDDS formulation->sedds invitro In Vitro Characterization sd->invitro nano->invitro sedds->invitro dissolution Dissolution Testing invitro->dissolution stability Physical & Chemical Stability invitro->stability invivo In Vivo Evaluation (Animal Model) dissolution->invivo stability->invivo pk Pharmacokinetic Study (AUC, Cmax, Tmax) invivo->pk end Optimized Formulation with Enhanced Bioavailability pk->end

Caption: A systematic workflow for enhancing drug bioavailability.

Logical Relationship for Troubleshooting Dissolution Failure

This diagram illustrates the decision-making process for troubleshooting poor dissolution of a formulated solid dosage form.

Caption: A troubleshooting decision tree for dissolution failures.

References

Technical Support Center: Synthesis and Purification of Bithionol Sulfoxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of Bithionol sulfoxide.

Troubleshooting Guides

Challenges in the synthesis and purification of this compound often revolve around achieving selective oxidation and obtaining high purity. This guide addresses common issues encountered during laboratory experiments.

Synthesis Troubleshooting

The primary synthetic route to this compound is the selective oxidation of Bithionol. Key challenges include controlling the exothermic reaction and preventing over-oxidation to the sulfone byproduct.[1]

Problem Possible Cause Suggested Solution
Low or No Product Yield Incomplete Reaction: Insufficient oxidant, low reaction temperature, or short reaction time.- Monitor the reaction progress using Thin Layer Chromatography (TLC).- Incrementally add more oxidizing agent if starting material is still present.- Gradually increase the reaction temperature, while carefully monitoring for byproduct formation.[1]
Degraded Oxidant: The oxidizing agent (e.g., hydrogen peroxide) may have decomposed over time.- Use a fresh batch of the oxidizing agent.
Significant Over-oxidation to Bithionol Sulfone Excess Oxidant: Using a stoichiometric excess of the oxidizing agent.- Carefully control the stoichiometry of the oxidant. A 1:1 molar ratio of Bithionol to oxidant is a good starting point.- Add the oxidant dropwise or in portions to the reaction mixture to maintain a low concentration of the oxidant at any given time.
High Reaction Temperature: Elevated temperatures can favor the formation of the sulfone.- Maintain a controlled, lower temperature during the oxidation. An ice bath may be necessary to manage the exothermic reaction.[1]
Prolonged Reaction Time: Allowing the reaction to proceed for too long after the starting material is consumed can lead to over-oxidation.- Quench the reaction as soon as TLC indicates the complete consumption of Bithionol.
Reaction Mixture Turns Dark or Shows Multiple Unidentified Spots on TLC Decomposition or Side Reactions: Bithionol or the product may be sensitive to the reaction conditions.- Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if the starting material or product is air-sensitive.- Consider using a milder oxidizing agent or a different solvent system.
Purification Troubleshooting

Recrystallization is the most common method for purifying crude this compound.[1] Challenges can arise from solvent selection and the removal of closely related impurities.

Problem Possible Cause Suggested Solution
Product Fails to Crystallize Inappropriate Solvent System: The chosen solvent may be too good or too poor a solvent for this compound.- Select a solvent system where this compound is sparingly soluble at room temperature but readily soluble when heated.- Common solvent systems for recrystallization of polar compounds include ethanol/water, acetone/water, or ethyl acetate/hexane.[2]
Solution is Too Dilute: The concentration of this compound in the solvent is below the saturation point.- Slowly evaporate the solvent until the solution becomes cloudy, then allow it to cool slowly.
Presence of Impurities Inhibiting Crystallization - Attempt to purify the crude product by column chromatography before recrystallization.
Oily Product Obtained After Cooling "Oiling Out": The product is separating from the solution as a liquid phase rather than a solid.- Re-heat the solution to dissolve the oil, then add more of the better solvent to decrease the supersaturation.- Allow the solution to cool more slowly. Seeding with a small crystal of pure product can also help.
Low Recovery After Recrystallization Product is Too Soluble in the Chosen Solvent System: A significant amount of product remains in the mother liquor.- Cool the crystallization mixture in an ice bath to maximize precipitation.- Minimize the amount of hot solvent used to dissolve the crude product.
Persistent Impurities in the Final Product (e.g., Bithionol Sulfone) Co-crystallization: The impurity has similar solubility properties to the desired product and crystallizes with it.- Perform a second recrystallization with a different solvent system.- If co-crystallization is a persistent issue, purification by column chromatography is recommended. A silica gel column with a gradient elution of ethyl acetate in hexane is a common starting point for separating compounds of differing polarity.

Frequently Asked Questions (FAQs)

Synthesis

  • Q1: What is the most common method for synthesizing this compound? A1: The most common method is the selective oxidation of Bithionol (2,2'-thiobis(4,6-dichlorophenol)) using an oxidizing agent such as hydrogen peroxide, sodium periodate, or an organic peroxide.[1][3]

  • Q2: How can I minimize the formation of the Bithionol sulfone byproduct? A2: To minimize over-oxidation to the sulfone, it is crucial to carefully control the stoichiometry of the oxidizing agent (aim for a 1:1 molar ratio), maintain a low reaction temperature, and monitor the reaction closely to stop it once the starting material is consumed.[1]

  • Q3: What are some suitable solvents for the oxidation reaction? A3: The choice of solvent depends on the oxidizing agent. For hydrogen peroxide, a co-solvent system like ethanol/water may be used.[4] It is important that the solvent is inert to the oxidizing conditions.

  • Q4: Is the reaction exothermic? A4: Yes, the oxidation of sulfides to sulfoxides can be exothermic. It is important to have adequate cooling to control the reaction temperature.[1]

Purification

  • Q5: What is the recommended method for purifying crude this compound? A5: Recrystallization is the most common and effective method for purifying the crude product.[1] For achieving very high purity, column chromatography may be necessary.[1]

  • Q6: How do I choose a suitable solvent for recrystallization? A6: A good recrystallization solvent will dissolve the this compound when hot but not when cold. You may need to experiment with different solvent systems, such as ethanol/water or ethyl acetate/hexane, to find the optimal conditions.[2]

  • Q7: What are the common impurities I should look for? A7: Common impurities include unreacted Bithionol, the over-oxidation product Bithionol sulfone, and potentially other chlorinated phenolic byproducts.[5]

Analysis and Characterization

  • Q8: What analytical techniques are used to assess the purity of this compound? A8: High-Performance Liquid Chromatography (HPLC) is the primary method for quantitative purity analysis.[1][6] Gas Chromatography (GC) may also be used.[5]

  • Q9: Where can I find reference spectra (NMR, IR) for this compound? A9: While specific, publicly available, high-resolution spectra for this compound can be limited, you can find characteristic peaks for sulfoxides in general. The S=O stretch in an IR spectrum typically appears in the range of 1030-1070 cm⁻¹.[7] For NMR, the protons on the carbon atoms adjacent to the sulfoxide group will be shifted downfield compared to the corresponding sulfide.

Experimental Protocols

The following are generalized experimental protocols. Researchers should adapt these methods based on their specific laboratory conditions and safety protocols.

Generalized Synthesis of this compound

This protocol describes the oxidation of Bithionol to this compound using hydrogen peroxide.

Materials:

  • Bithionol

  • Ethanol

  • 30% Hydrogen peroxide (H₂O₂)

  • Deionized water

  • Sodium sulfite (for quenching)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve Bithionol (1.0 eq) in ethanol.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add 30% hydrogen peroxide (1.0-1.1 eq) dropwise to the cooled solution, ensuring the temperature does not exceed 10 °C.

  • Stir the reaction mixture at 0-5 °C and monitor the progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).

  • Once the Bithionol is consumed (typically 2-4 hours), quench the reaction by the slow addition of a saturated aqueous solution of sodium sulfite.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude this compound.

Generalized Purification by Recrystallization

Procedure:

  • Transfer the crude this compound to an Erlenmeyer flask.

  • Add a minimal amount of a suitable hot solvent (e.g., ethanol) to dissolve the solid completely.

  • Slowly add a poor solvent (e.g., deionized water) dropwise until the solution becomes slightly cloudy.

  • Reheat the mixture until it becomes clear again.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent mixture.

  • Dry the purified crystals under vacuum.

Visualizations

Logical Workflow for Troubleshooting Low Yield in this compound Synthesis

low_yield_troubleshooting start Low or No Yield of this compound check_reaction Check Reaction Progress (TLC) start->check_reaction incomplete Incomplete Reaction? check_reaction->incomplete oxidant_issue Check Oxidant incomplete->oxidant_issue Yes side_reactions Side Reactions/Decomposition? incomplete->side_reactions No (Starting Material Consumed) temp_issue Check Temperature oxidant_issue->temp_issue Oxidant is Fresh fresh_oxidant Use Fresh Oxidant oxidant_issue->fresh_oxidant Oxidant May Be Old add_oxidant Add More Oxidant Incrementally temp_issue->add_oxidant Temperature is Low increase_temp Increase Temperature Gradually temp_issue->increase_temp Reaction Still Slow end Improved Yield add_oxidant->end increase_temp->end fresh_oxidant->end change_conditions Consider Milder Conditions/Inert Atmosphere side_reactions->change_conditions Yes side_reactions->end No Obvious Side Reactions change_conditions->end synthesis_purification_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification cluster_analysis Analysis dissolve Dissolve Bithionol in Ethanol cool Cool to 0-5 °C dissolve->cool add_h2o2 Add H₂O₂ Dropwise cool->add_h2o2 react Stir and Monitor by TLC add_h2o2->react quench Quench with Sodium Sulfite react->quench evaporate_etoh Evaporate Ethanol quench->evaporate_etoh extract Extract with Ethyl Acetate evaporate_etoh->extract wash_dry Wash with Brine & Dry extract->wash_dry concentrate Concentrate to Crude Product wash_dry->concentrate recrystallize Recrystallize from Suitable Solvent concentrate->recrystallize filter_dry Filter and Dry Crystals recrystallize->filter_dry hplc Purity Analysis by HPLC filter_dry->hplc characterize Characterize (NMR, IR, MS) hplc->characterize

References

Validation & Comparative

A Comparative Analysis of Bithionol Sulfoxide and Albendazole in the Treatment of Liver Fluke Infections

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of bithionol sulfoxide and albendazole against liver flukes, common trematode parasites responsible for significant morbidity in both humans and livestock. This analysis is based on available experimental data to assist researchers and professionals in drug development in understanding the therapeutic potential and mechanisms of these two anthelmintic agents.

Mechanism of Action

Albendazole: A member of the benzimidazole class of anthelmintics, albendazole and its active metabolite, albendazole sulfoxide, exert their effect by targeting the microtubule synthesis in the parasite.[1] By binding to the β-tubulin subunit, they inhibit the polymerization of microtubules, which are crucial for essential cellular functions such as glucose uptake and intracellular transport. This disruption of the cytoskeleton ultimately leads to the parasite's death.[2]

This compound: The precise molecular mechanism of action for this compound, a halogenated phenol, is less defined than that of albendazole. However, studies on related compounds and bithionol itself suggest a different mode of action. Bithionol has been observed to induce a rapid spastic paralysis in Fasciola hepatica.[3] This effect is characteristic of compounds that interfere with the neuromuscular coordination of the parasite. Additionally, as a halogenated phenol, it is thought to cause tegumental damage, leading to an "ascending necrosis" with more severe damage observed in the posterior region of the fluke.[4]

Comparative Efficacy Data

The following tables summarize the quantitative data from various preclinical and clinical studies on the efficacy of this compound and albendazole against different species of liver flukes. It is important to note that direct comparative studies are limited, and the data presented here is compiled from separate experiments.

Table 1: Efficacy of this compound Against Liver Flukes

Liver Fluke SpeciesHost SpeciesDrug FormulationDosageEfficacy MetricEfficacyCitation
Fascioloides magnaCattleMedicated Feed40-50 mg/kgFluke Reduction100%[5]
Fasciola hepaticaHumanOral25 mg/kg daily for 10 daysCure Rate100% (in 10 patients)[6]

Table 2: Efficacy of Albendazole Against Liver Flukes

Liver Fluke SpeciesHost SpeciesDrug FormulationDosageEfficacy MetricEfficacyCitation
Clonorchis sinensisRatOral150 mg/kg (single dose)Worm ReductionMinimum effective dose for cure[7][8]
Clonorchis sinensisRatOral50 mg/kg for 5 daysNot specifiedImprovement in liver function and fibrosis[9]
Clonorchis sinensisDogOralNot specifiedWorm Reduction96.8%[10]
Clonorchis sinensisHumanOral10 mg/kg twice a day for 7 daysStool Egg Negative Conversion Rate100%[10]
Fasciola hepatica & Fascioloides magnaCattleDrench Suspension10 mg/kgViable Fluke ReductionF. hepatica: 91.4%, F. magna: 70.6%[11]
Fasciola hepatica & Fascioloides magnaCattleFeed Additive10 mg/kgViable Fluke ReductionF. hepatica: 82.9%, F. magna: 71.9%[11]
Fasciola hepaticaCattleOral12 mg/kgFecal Egg Count Reduction66.7%[12]
Fasciola spp.SheepOral7.5 mg/kgFecal Egg Count Reduction84%[13]

Visualizing the Mechanisms of Action

The following diagrams illustrate the proposed signaling pathways and mechanisms of action for albendazole and this compound.

albendazole_mechanism cluster_parasite Liver Fluke Cell albendazole Albendazole / Albendazole Sulfoxide beta_tubulin β-tubulin albendazole->beta_tubulin binds to microtubules Microtubule Polymerization beta_tubulin->microtubules inhibits cytoskeleton Cytoskeleton Disruption microtubules->cytoskeleton glucose_uptake Impaired Glucose Uptake cytoskeleton->glucose_uptake atp_depletion ATP Depletion glucose_uptake->atp_depletion parasite_death Parasite Death atp_depletion->parasite_death bithionol_sulfoxide_mechanism cluster_parasite Liver Fluke bithionol_sulfoxide This compound neuromuscular_junction Neuromuscular Junction bithionol_sulfoxide->neuromuscular_junction tegument Tegument bithionol_sulfoxide->tegument spastic_paralysis Spastic Paralysis neuromuscular_junction->spastic_paralysis tegumental_damage Tegumental Damage (Ascending Necrosis) tegument->tegumental_damage parasite_death Parasite Death spastic_paralysis->parasite_death tegumental_damage->parasite_death albendazole_protocol cluster_workflow Experimental Workflow start Start: Acquire Sprague-Dawley Rats infection Infection: Oral administration of ~30-50 Clonorchis sinensis metacercariae per rat start->infection incubation Incubation Period: Allow infection to establish (e.g., 35 days) infection->incubation treatment Treatment: Oral administration of Albendazole (e.g., 150 mg/kg, single dose or 50 mg/kg for 5 days) incubation->treatment control Control Group: Administer vehicle only incubation->control necropsy Necropsy: Euthanize rats 7-11 days post-treatment treatment->necropsy control->necropsy worm_recovery Worm Recovery & Counting: Recover adult flukes from the bile ducts and count to determine worm burden necropsy->worm_recovery analysis Data Analysis: Calculate worm reduction rate compared to the control group worm_recovery->analysis end End analysis->end

References

A Comparative Analysis of Bithionol Sulfoxide and Triclabendazole for the Treatment of Fascioliasis

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of Bithionol sulfoxide and Triclabendazole for the treatment of fascioliasis, a parasitic disease caused by liver flukes of the genus Fasciola. This document synthesizes available experimental data on the efficacy, mechanism of action, and pharmacokinetic properties of these two anthelmintic compounds.

Introduction

Fascioliasis poses a significant threat to livestock health and productivity worldwide and is a growing concern as a human zoonosis. Control of this disease relies heavily on the use of flukicides. Triclabendazole, a benzimidazole derivative, has been the drug of choice for decades due to its high efficacy against both mature and immature stages of Fasciola hepatica and Fasciola gigantica. Bithionol, a halogenated phenol, and its sulfoxide metabolite have also been used historically for the treatment of fascioliasis. This guide presents a comparative overview of the available scientific data on this compound and Triclabendazole to aid in research and development of effective control strategies.

In Vitro Efficacy

Direct comparative in vitro studies evaluating the efficacy of this compound and Triclabendazole against Fasciola species are limited in the current scientific literature. However, independent studies provide insights into their individual activities.

Triclabendazole and its active metabolites, triclabendazole sulfoxide and triclabendazole sulfone, have demonstrated potent activity in in vitro settings. Studies have shown that these compounds inhibit the motility of both immature and adult flukes, leading to paralysis and death[1][2]. For instance, a 24-hour exposure to triclabendazole at concentrations of 10-25 µM resulted in a strong inhibition of parasite motility[1].

Bithionol has been shown to induce a rapid spastic paralysis of F. hepatica at concentrations of 1.0 µg/mL and above in in vitro motility tests[3].

Table 1: Summary of In Vitro Efficacy Data

DrugTarget SpeciesMetricConcentrationEffectCitation
TriclabendazoleFasciola hepaticaMotility Inhibition10-25 µMStrong inhibition after 24 hours[1]
Triclabendazole sulfoxideFasciola hepatica (adult)Mortality15 µg/mL50-67% mortality after 72 hours[2]
Triclabendazole sulfoneFasciola hepatica (adult)Mortality15 µg/mL50-67% mortality after 72 hours[2]
BithionolFasciola hepaticaMotility≥ 1.0 µg/mLRapid spastic paralysis[3]
This compoundFasciola hepaticaNot AvailableNot AvailableNot Available

In Vivo Efficacy

Numerous studies have demonstrated the high efficacy of Triclabendazole in treating fascioliasis in sheep and cattle under experimental and field conditions. The Fecal Egg Count Reduction Test (FECRT) is a standard method for evaluating the in vivo efficacy of anthelmintics.

Triclabendazole consistently achieves high fecal egg count reduction rates, often exceeding 95%, in sheep naturally infected with Fasciola species[4]. For example, a study in Ethiopia on naturally infected sheep reported a fecal egg count reduction of 97.8% at 21 days post-treatment with triclabendazole at a dose of 10 mg/kg[4]. Another study in experimentally infected sheep demonstrated that triclabendazole at 10 mg/kg was 97.4% effective against 2-week-old flukes and 100% effective against 4, 6, and 8-week-old flukes[5].

Data on the in vivo efficacy of this compound in sheep, particularly direct comparisons with triclabendazole using standardized methods like FECRT, are scarce in recent literature.

Table 2: Summary of In Vivo Efficacy Data in Sheep

DrugDoseInfection StageEfficacy MetricEfficacy (%)Citation
Triclabendazole10 mg/kgNatural (Adult)FECR at day 2197.8[4]
Triclabendazole10 mg/kgExperimental (2 weeks)Fluke Burden Reduction97.4[5]
Triclabendazole10 mg/kgExperimental (4, 6, 8 weeks)Fluke Burden Reduction100[5]
This compoundNot AvailableNot AvailableNot AvailableNot Available

Mechanisms of Action

The mechanisms by which Triclabendazole and this compound exert their anthelmintic effects are distinct.

Triclabendazole: The primary mechanism of action for Triclabendazole and its active sulfoxide metabolite is the disruption of microtubule polymerization in the cells of the fluke. By binding to β-tubulin, it inhibits the formation of microtubules, which are essential for cell structure, division, and intracellular transport. This disruption leads to impaired cellular functions, metabolic disturbances, and ultimately, the death of the parasite.

G TCBZ Triclabendazole (and its sulfoxide metabolite) BTubulin β-tubulin TCBZ->BTubulin Binds to Microtubules Microtubule Polymerization BTubulin->Microtubules Inhibits CellFunctions Impaired Cellular Functions (e.g., motility, transport) Microtubules->CellFunctions Leads to Death Parasite Death CellFunctions->Death Results in

Proposed mechanism of action for Triclabendazole.

This compound: While the precise mechanism for this compound is not as extensively characterized, halogenated phenols like Bithionol are generally believed to act as uncouplers of oxidative phosphorylation in the parasite's mitochondria. This process disrupts the production of ATP, the primary energy currency of the cell, leading to energy depletion and parasite death.

Pharmacokinetics in Sheep

Understanding the pharmacokinetic properties of these drugs is crucial for optimizing dosage and treatment regimens.

Triclabendazole: Following oral administration in sheep, Triclabendazole is rapidly absorbed and metabolized in the liver to its active metabolites, triclabendazole sulfoxide and triclabendazole sulfone. The sulfoxide is the predominant metabolite found in plasma.

Table 3: Pharmacokinetic Parameters in Sheep

DrugParameterValueCitation
Triclabendazole (as sulfoxide metabolite)Cmax~12.8 µg/mL
Tmax24-36 hours
Elimination Half-life~11 hours (in fed state)[6]
This compoundCmaxNot Available
TmaxNot Available
Elimination Half-lifeNot Available

Note: Pharmacokinetic parameters can vary depending on the formulation, dosage, and physiological state of the animal.

Experimental Protocols

In Vitro Anthelmintic Assay: Motility and Survival

This protocol provides a general framework for assessing the in vitro efficacy of anthelmintic compounds against adult Fasciola hepatica.

  • Fluke Collection: Adult F. hepatica are collected from the bile ducts of naturally infected bovine or ovine livers obtained from a local abattoir.

  • Washing and Acclimatization: Flukes are washed multiple times in a suitable medium (e.g., RPMI-1640) supplemented with antibiotics to remove contaminants. They are then acclimatized in fresh medium at 37°C in a humidified atmosphere with 5% CO2.

  • Drug Preparation: The test compounds (this compound and Triclabendazole) are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions. Serial dilutions are then prepared in the culture medium to achieve the desired final concentrations.

  • Exposure: Individual or small groups of flukes are placed in multi-well plates containing the drug solutions or a control medium (with the same concentration of DMSO as the treated groups).

  • Motility and Viability Assessment: The motility of the flukes is observed and scored at regular intervals (e.g., 1, 3, 6, 12, 24, 48, and 72 hours) using a predefined scoring system (e.g., 0 = dead, 1 = minimal movement, 2 = slow/sluggish movement, 3 = normal movement). Mortality is confirmed by the absence of movement upon gentle prodding.

  • Data Analysis: The percentage of dead flukes or the reduction in motility score over time is calculated for each concentration. LC50 (lethal concentration 50%) or IC50 (inhibitory concentration 50%) values can be determined using appropriate statistical software.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Collect Collect Adult Flukes Wash Wash and Acclimatize Flukes Collect->Wash Expose Expose Flukes to Drugs Wash->Expose Prepare Prepare Drug Solutions Prepare->Expose Observe Observe Motility and Survival Expose->Observe Analyze Calculate Mortality / Motility Reduction Observe->Analyze Determine Determine LC50 / IC50 Analyze->Determine

Workflow for in vitro anthelmintic testing.
In Vivo Efficacy Trial: Fecal Egg Count Reduction Test (FECRT)

This protocol outlines the steps for conducting an FECRT to evaluate the efficacy of anthelmintics in sheep naturally infected with Fasciola.

  • Animal Selection: A group of sheep with naturally acquired Fasciola infections is selected. The presence of infection is confirmed by fecal egg counts.

  • Group Allocation: Animals are randomly allocated to treatment groups (e.g., this compound, Triclabendazole) and an untreated control group.

  • Pre-treatment Sampling: Fecal samples are collected from each animal on Day 0 (before treatment) to determine the baseline fecal egg count.

  • Treatment Administration: The respective anthelmintic is administered to the animals in the treatment groups according to the recommended dosage. The control group receives a placebo or no treatment.

  • Post-treatment Sampling: Fecal samples are collected again from all animals at a specified time point post-treatment (e.g., Day 14 or Day 21).

  • Fecal Egg Count: The number of Fasciola eggs per gram of feces (EPG) is determined for both pre- and post-treatment samples using a standardized sedimentation technique.

  • Efficacy Calculation: The percentage of fecal egg count reduction is calculated for each treatment group using the following formula: FECR (%) = [1 - (Mean EPG of treated group post-treatment / Mean EPG of treated group pre-treatment)] x 100

G Select Select Infected Sheep Group Randomly Allocate to Groups (Treatment & Control) Select->Group PreSample Day 0: Collect Pre-treatment Fecal Samples Group->PreSample Treat Administer Treatment PreSample->Treat Count Perform Fecal Egg Counts (EPG) PreSample->Count PostSample Day 14/21: Collect Post-treatment Fecal Samples Treat->PostSample PostSample->Count Calculate Calculate Fecal Egg Count Reduction (%) Count->Calculate

References

Navigating the Shadows: A Comparative Guide to Cross-Resistance Between Bithionol Sulfoxide and Other Anthelmintics

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing literature reveals a notable absence of direct experimental studies investigating cross-resistance between the anthelmintic bithionol sulfoxide and other major drug classes. This guide, therefore, aims to provide researchers, scientists, and drug development professionals with a framework for understanding the theoretical potential for cross-resistance, alongside detailed experimental protocols to facilitate future investigations in this critical area of parasitology.

While quantitative data from direct comparative studies are unavailable, an analysis of the mechanisms of action of this compound and other anthelmintics can provide a basis for predicting the likelihood of cross-resistance. Bithionol and its active metabolite, this compound, are believed to exert their anthelmintic effect primarily by uncoupling oxidative phosphorylation in helminths. This disruption of mitochondrial energy metabolism is a key target for several anthelmintic drugs.

Theoretical Cross-Resistance Potential

The potential for cross-resistance between this compound and other anthelmintics is intrinsically linked to their respective mechanisms of action and the development of resistance mechanisms in parasites. A shared mode of action or a common resistance pathway can lead to cross-resistance, where resistance to one drug confers resistance to another.

Anthelmintic ClassPrimary Mechanism of ActionTheoretical Cross-Resistance Potential with this compoundRationale
Salicylanilides (e.g., Closantel, Rafoxanide) Uncoupling of oxidative phosphorylationHigh Both drug classes target mitochondrial energy metabolism by disrupting the proton gradient, suggesting that a modification in this shared pathway could confer resistance to both.
Substituted Phenols (e.g., Nitroxynil) Uncoupling of oxidative phosphorylationHigh Similar to salicylanilides, nitroxynil disrupts mitochondrial function, indicating a high probability of shared resistance mechanisms.
Benzimidazoles (e.g., Albendazole, Triclabendazole) Inhibition of β-tubulin polymerization, disrupting cell structure and transportLow The primary mechanism of action is distinct from that of this compound. However, multidrug resistance mechanisms, such as increased drug efflux pump activity, could potentially lead to some level of cross-resistance.
Macrocyclic Lactones (e.g., Ivermectin, Moxidectin) Potentiation of glutamate-gated chloride ion channels, leading to paralysisLow The target and mechanism of action are fundamentally different from this compound, making cross-resistance via target site modification unlikely. Efflux-pump mediated resistance remains a theoretical possibility.
Amino-acetonitrile Derivatives (e.g., Monepantel) Agonist of nematode-specific acetylcholine receptor subunits, causing paralysisLow This class has a highly specific mode of action targeting a unique receptor, which is not shared with this compound.

Delving into the Mechanism: Bithionol's Impact on Helminth Respiration

Bithionol's primary anthelmintic activity is attributed to its ability to act as a protonophore, disrupting the process of oxidative phosphorylation within the parasite's mitochondria. This leads to a cascade of metabolic failures and ultimately, parasite death.

This compound Mechanism of Action cluster_Mitochondrion Mitochondrial Inner Membrane Electron Transport Chain Electron Transport Chain Proton Gradient (H+) Proton Gradient (H+) Electron Transport Chain->Proton Gradient (H+) pumps H+ ATP Synthase ATP Synthase ATP ATP ATP Synthase->ATP produces Proton Gradient (H+)->ATP Synthase drives Energy for Parasite Survival Energy for Parasite Survival ATP->Energy for Parasite Survival provides This compound This compound This compound->Proton Gradient (H+) dissipates

Bithionol's disruption of the proton gradient.

A Blueprint for Discovery: Experimental Protocols for Cross-Resistance Studies

To address the current knowledge gap, dedicated research is required. The following protocols outline standard methodologies for assessing anthelmintic efficacy and detecting cross-resistance.

Experimental Workflow for In Vivo Cross-Resistance Study

A typical in vivo study to determine cross-resistance would involve the following steps:

In Vivo Cross-Resistance Study Workflow cluster_setup Study Setup cluster_treatment Treatment and Data Collection cluster_analysis Analysis and Conclusion A 1. Select Host Animals and Parasite Strain B 2. Establish Infections in Host Animals A->B C 3. Divide Animals into Treatment Groups B->C D 4. Administer Anthelmintics at Defined Dosages C->D Group 1: Vehicle Control Group 2: this compound Group 3: Other Anthelmintic Group 4: Combination E 5. Collect Fecal Samples Pre- and Post-Treatment D->E F 6. Perform Fecal Egg Count Reduction Test (FECRT) E->F G 7. Calculate Percentage Reduction in Egg Counts F->G H 8. Compare Efficacy of this compound Against Susceptible vs. Resistant Strains G->H I 9. Statistical Analysis and Interpretation of Cross-Resistance H->I

Workflow for an in vivo cross-resistance study.
Key Experimental Protocols

1. Fecal Egg Count Reduction Test (FECRT)

The FECRT is a widely used in vivo method to determine the efficacy of an anthelmintic by comparing fecal egg counts before and after treatment.[1][2][3]

  • Objective: To assess the percentage reduction in parasite egg output following treatment.

  • Procedure:

    • Collect individual fecal samples from a group of infected animals (Day 0).[4]

    • Quantify the number of parasite eggs per gram (EPG) of feces for each animal using a standardized method (e.g., McMaster technique).[4]

    • Administer the anthelmintic(s) to the respective treatment groups.

    • Collect a second set of fecal samples from the same animals at a specified time post-treatment (e.g., 10-14 days).[1]

    • Determine the post-treatment EPG for each animal.

    • Calculate the percentage reduction in EPG for each treatment group using the formula: ((Pre-treatment mean EPG - Post-treatment mean EPG) / Pre-treatment mean EPG) * 100.

  • Interpretation: A reduction of less than 95% is generally indicative of resistance.[3]

2. In Vitro Adult Worm Motility Assay

This assay directly assesses the effect of a drug on the viability of adult worms in a controlled laboratory setting.

  • Objective: To determine the concentration of a drug that inhibits the motility of adult helminths.

  • Procedure:

    • Collect adult worms from the target host species.

    • Wash the worms in a suitable culture medium.

    • Place individual or small groups of worms in multi-well plates containing culture medium with serial dilutions of the test anthelmintics.

    • Include positive (a known effective anthelmintic) and negative (drug-free medium) controls.

    • Incubate the plates under appropriate conditions (e.g., 37°C, 5% CO2).

    • Observe and score the motility of the worms at regular intervals (e.g., 24, 48, 72 hours).

    • Determine the minimum concentration of the drug that causes paralysis or death of the worms.

3. Egg Hatch Assay (EHA)

The EHA is an in vitro test particularly useful for assessing the ovicidal activity of anthelmintics like benzimidazoles.

  • Objective: To determine the concentration of a drug that inhibits the development and hatching of parasite eggs.

  • Procedure:

    • Isolate parasite eggs from fresh fecal samples.

    • Suspend the eggs in a solution and dispense them into multi-well plates.

    • Add serial dilutions of the test anthelmintics to the wells.

    • Incubate the plates for a period that allows for embryonation and hatching in control wells.

    • Count the number of hatched larvae and unhatched, embryonated eggs in each well.

    • Calculate the percentage of egg hatch inhibition for each drug concentration.

Conclusion

The landscape of anthelmintic resistance is a pressing concern for both veterinary and human health. While direct evidence for cross-resistance involving this compound is currently lacking, understanding the theoretical possibilities based on mechanisms of action is a crucial first step. The experimental protocols detailed in this guide provide a robust framework for researchers to generate the much-needed empirical data. Such studies will be invaluable in developing sustainable parasite control strategies and preserving the efficacy of our limited arsenal of anthelmintic drugs.

References

A Comparative Efficacy Analysis of Bithionol Sulfoxide and Closantel Against Fasciola Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of two anthelmintic compounds, bithionol sulfoxide and closantel, against liver flukes of the Fasciola genus. The information presented is collated from various in vivo and in vitro studies to aid researchers and professionals in drug development and veterinary parasitology.

Executive Summary

Both this compound and closantel demonstrate efficacy against Fasciola species and other trematodes. Closantel, a salicylanilide, is a widely studied flukicide with a known mechanism of action involving the uncoupling of oxidative phosphorylation in parasite mitochondria. Its efficacy, particularly against mature flukes, has been documented in numerous studies with fecal egg count reduction (FECR) rates often exceeding 90%. This compound, a halogenated phenol, has also shown high efficacy against various trematodes, including Fascioloides magna. However, direct comparative studies against Fasciola species under identical conditions are limited, making a direct head-to-head performance assessment challenging. This guide presents available data to facilitate an informed comparison.

Data Presentation: In Vivo Efficacy

The following tables summarize the quantitative data from various in vivo studies on the efficacy of closantel and this compound against different fluke species. It is crucial to note that the experimental conditions, host species, and fluke species vary between studies, which may influence the observed efficacy.

Table 1: Efficacy of Closantel against Fasciola species

Host SpeciesFasciola SpeciesDrug DosageRoute of AdministrationEfficacy (Fecal Egg Count Reduction %)Reference
CattleF. hepatica20 mg/kgTopical72% and 97% in two herds[1]
CattleF. hepaticaNot specifiedNot specified>90%[2]
CattleF. hepaticaNot specifiedNot specifiedFaecal egg counts reduced to zero within 2 months[3]
SheepF. hepatica10 mg/kgOral70.3% - 76.8% (6-week-old flukes); 92.8% - 96.5% (8-week-old flukes)[4]
RatsF. hepatica10 mg/kgOral86.9% - 96.0%[5]
RatsF. hepatica20 mg/kg and 30 mg/kgOral100%[5]

Table 2: Efficacy of this compound against Trematodes

Host SpeciesTrematode SpeciesDrug DosageRoute of AdministrationEfficacyReference
CattleFascioloides magna40-50 mg/kgMedicated feed100% effective[6]
RabbitsFasciola spp. (immature)Not specifiedNot specifiedReduction of worms by 60.96%[7]
RabbitsFasciola spp. (mature)Not specifiedNot specified100% efficacy[7]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of efficacy studies. Below are generalized protocols for key experiments cited in the literature for evaluating anthelmintic efficacy against Fasciola.

In Vivo Efficacy Assessment: Fecal Egg Count Reduction Test (FECRT)

The Fecal Egg Count Reduction Test is a standard method to evaluate the efficacy of an anthelmintic in vivo.

  • Animal Selection: A group of naturally or experimentally infected animals (e.g., cattle or sheep) with a pre-treatment fecal egg count of at least 150 eggs per gram (EPG) is selected. A minimum of 10-15 animals per treatment group is recommended.[8]

  • Pre-treatment Sampling (Day 0): Individual fecal samples are collected from each animal.[8]

  • Treatment Administration: Animals in the treatment group are administered the anthelmintic (e.g., closantel or this compound) according to the specified dosage and route of administration. A control group remains untreated.

  • Post-treatment Sampling: Fecal samples are collected again from all animals at a predetermined time point post-treatment, typically 14 to 21 days.[8]

  • Fecal Egg Counting: The number of Fasciola eggs per gram of feces is determined for each sample using a sedimentation technique.[9]

  • Efficacy Calculation: The percentage of fecal egg count reduction is calculated using the following formula:

    % Efficacy = [1 - (Mean EPG of treated group post-treatment / Mean EPG of control group post-treatment)] x 100

In Vitro Efficacy Assessment

In vitro assays provide a controlled environment to assess the direct effect of a compound on the parasite.

  • Fluke Collection: Adult Fasciola flukes are collected from the bile ducts of infected animals (e.g., cattle or sheep) at a slaughterhouse.[10]

  • Washing and Acclimatization: The collected flukes are washed several times with a suitable medium (e.g., saline or RPMI-1640) to remove any host debris. They are then acclimatized in a culture medium at 37°C.[10]

  • Drug Preparation: The test compounds (this compound and closantel) are dissolved in a suitable solvent (e.g., DMSO) and then diluted with the culture medium to achieve the desired concentrations.[11]

  • Exposure: A set number of flukes (e.g., 5-10) are placed in each well of a culture plate containing the different drug concentrations. Control wells contain the medium with the solvent only.[11][12]

  • Incubation: The plates are incubated at 37°C in a 5% CO2 atmosphere for a specified period (e.g., 24, 48, or 72 hours).[11]

  • Viability Assessment: Fluke viability is assessed at different time points by observing their motility. Death is confirmed by the absence of movement upon gentle prodding.[12] The percentage of mortality is then calculated for each concentration.

Mechanism of Action and Signaling Pathways

Closantel: Uncoupler of Oxidative Phosphorylation

Closantel's primary mechanism of action is the disruption of the parasite's energy metabolism by acting as an uncoupler of oxidative phosphorylation in the mitochondria.[1] This process disrupts the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis.

Closantel_Mechanism cluster_mitochondrion Mitochondrial Inner Membrane cluster_cell Fasciola Cell ETC Electron Transport Chain (ETC) H_out H+ ETC->H_out Pumps H+ out H_in H+ Energy_Depletion Energy Depletion (ATP↓) H_in->Energy_Depletion Disrupts Gradient ATP_Synthase ATP Synthase H_out->ATP_Synthase H+ Gradient ATP ATP ATP_Synthase->ATP Synthesizes ADP ADP + Pi Closantel Closantel Closantel->H_in Transports H+ in Paralysis Paralysis & Death Energy_Depletion->Paralysis

Caption: Mechanism of action of Closantel in Fasciola.

This compound: Potential Multi-target Action

The precise molecular mechanism of action for this compound against Fasciola is not as well-defined as that of closantel. However, as a halogenated phenol, it is suggested to also interfere with the parasite's energy metabolism, potentially by uncoupling oxidative phosphorylation. Additionally, it may have other targets within the parasite.

Bithionol_Sulfoxide_Mechanism cluster_parasite Fasciola Parasite cluster_outcome Outcome Bithionol_Sulfoxide This compound Energy_Metabolism Energy Metabolism (Potential Uncoupling of Oxidative Phosphorylation) Bithionol_Sulfoxide->Energy_Metabolism Other_Targets Other Potential Molecular Targets Bithionol_Sulfoxide->Other_Targets Disruption Metabolic Disruption Energy_Metabolism->Disruption Other_Targets->Disruption Death Parasite Death Disruption->Death

Caption: Postulated mechanism of this compound.

Experimental Workflow Diagrams

In Vivo Fecal Egg Count Reduction Test (FECRT) Workflow

FECRT_Workflow start Start: Infected Animal Cohort pretreatment_sampling Day 0: Pre-treatment Fecal Sampling start->pretreatment_sampling group_allocation Random Allocation pretreatment_sampling->group_allocation treatment_group Treatment Group (Administer Drug) group_allocation->treatment_group control_group Control Group (No Treatment) group_allocation->control_group posttreatment_sampling Day 14-21: Post-treatment Fecal Sampling treatment_group->posttreatment_sampling control_group->posttreatment_sampling fec Fecal Egg Counting (per gram) posttreatment_sampling->fec calculation Calculate % Fecal Egg Count Reduction fec->calculation end End: Efficacy Determined calculation->end

Caption: Workflow for the Fecal Egg Count Reduction Test.

In Vitro Anthelmintic Assay Workflow

InVitro_Workflow start Start: Collect Adult Flukes wash Wash and Acclimatize Flukes start->wash prepare_drugs Prepare Drug Dilutions wash->prepare_drugs expose_flukes Expose Flukes to Drug Concentrations in Culture prepare_drugs->expose_flukes incubate Incubate at 37°C expose_flukes->incubate assess_viability Assess Fluke Motility and Viability at Time Points incubate->assess_viability calculate_mortality Calculate % Mortality assess_viability->calculate_mortality end End: Determine LC50 calculate_mortality->end

Caption: Workflow for an in vitro anthelmintic assay.

References

A Comparative Guide to the In Vitro and In Vivo Correlation of Bithionol Sulfoxide's Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro and in vivo activities of Bithionol Sulfoxide, a known antiparasitic agent also investigated for its anticancer properties. The following sections present a summary of its biological effects, comparisons with alternative compounds, and detailed experimental methodologies to support further research and development.

Executive Summary

This compound, the active metabolite of the anthelmintic drug Bithionol, has demonstrated a range of biological activities in both laboratory and living models. While its primary application has been in the treatment of parasitic infections, emerging research has highlighted its potential as an anticancer agent. This guide aims to bridge the understanding of its performance in controlled in vitro environments with its efficacy and behavior in complex in vivo systems. A direct quantitative correlation between in vitro potency and in vivo efficacy is an area of ongoing investigation, and this document compiles the currently available data to facilitate such analysis.

In Vitro Activity of Bithionol and this compound

Bithionol and its sulfoxide metabolite have shown cytotoxic effects against various cancer cell lines and parasites in vitro. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their potency.

Table 1: In Vitro Anticancer Activity of Bithionol

Cell LineCancer TypeIC50 (µM)Exposure Time (hrs)Reference
A2780Ovarian Cancer1972[1][2]
A2780-CDDP (Cisplatin-resistant)Ovarian Cancer2472[1][2]
SKOV-3Ovarian Cancer3672[1][2]
OVCAR-3Ovarian Cancer4472[1][2]
IGROV-1Ovarian Cancer5572[1][2]
IGROV1-CDDP (Cisplatin-resistant)Ovarian Cancer5972[1][2]

Table 2: In Vitro Antiparasitic Activity of Bithionol and this compound

ParasiteCompoundConcentrationEffectExposure Time (hrs)Reference
Neoparamoeba spp.Bithionol0.1 - 10 mg/LToxic72[3]
Neoparamoeba spp.This compound0.1 - 10 mg/LToxic72[3]
Entamoeba histolyticaBithionol0.28 mMLethal< 24[4]

In Vivo Activity of Bithionol and this compound

In vivo studies have been conducted to evaluate the efficacy and toxicity of Bithionol and its sulfoxide metabolite in animal models.

Table 3: In Vivo Anticancer Activity of Bithionol

Animal ModelCancer TypeDosageRoute of AdministrationOutcomeReference
Nude Foxn1nu mice with SKOV-3 xenograftsOvarian Cancer30-240 mg/kgOral gavageNo significant anti-tumor activity, but induced apoptosis.[5]

Table 4: In Vivo Antiparasitic Activity of this compound

Animal ModelParasiteDosageRoute of AdministrationEfficacyReference
Dairy CattleRumen flukes80 and 90 mg/kgOral~70% effective against natural infections.[6]

Comparison with Alternative Agents

To provide context for the activity of this compound, this section compares it with standard-of-care and alternative treatments for ovarian cancer and fascioliasis (a parasitic disease caused by liver flukes).

Table 5: Comparison of Anticancer Agents for Ovarian Cancer

DrugMechanism of ActionCommon In Vivo ModelTypical Efficacy
Bithionol Induces apoptosis, cell cycle arrest, ROS generation, inhibits NF-κB and soluble adenylyl cyclase.[1][7]Xenograft miceLimited anti-tumor growth in the tested model.[5]
Carboplatin + Paclitaxel Platinum-based agent that cross-links DNA; taxane that stabilizes microtubules, leading to cell cycle arrest.[8]Various, including patient-derived xenograftsStandard first-line treatment with significant tumor regression.[8][9]
Niclosamide Uncouples oxidative phosphorylation, modulates Wnt/β-catenin, mTOR, and STAT3 signaling pathways.[10][11]Xenograft miceShows promise in preclinical studies for various cancers.

Table 6: Comparison of Anthelmintic Agents for Fascioliasis

DrugMechanism of ActionCommon In Vivo ModelTypical Efficacy
This compound Not fully elucidated, likely involves disruption of parasite metabolism.RuminantsEffective against adult flukes.
Triclabendazole Inhibits tubulin polymerization, disrupting microtubule-dependent processes.[12]Sheep, cattle, humansDrug of choice, highly effective against both immature and adult flukes.[9][12]
Nitazoxanide Inhibits pyruvate:ferredoxin oxidoreductase (PFOR) enzyme-dependent electron transfer reaction.HumansAn alternative treatment option.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay) - General Protocol

This protocol outlines a general procedure for determining the cytotoxic effects of a compound on cultured cells.

  • Cell Seeding:

    • Culture cells to exponential growth phase in a suitable medium.

    • Harvest cells and perform a viable cell count (e.g., using trypan blue exclusion).

    • Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle control wells (medium with the same concentration of solvent used for the drug).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-15 minutes to ensure complete dissolution.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

In Vivo Xenograft Efficacy Study - General Protocol

This protocol provides a general framework for assessing the antitumor efficacy of a compound in a mouse xenograft model.

  • Cell Culture and Implantation:

    • Culture the desired human cancer cell line (e.g., SKOV-3 for ovarian cancer) under standard conditions.

    • Harvest the cells and resuspend them in a suitable medium or matrix (e.g., Matrigel).

    • Subcutaneously inject a specific number of cells (e.g., 1-10 x 10^6) into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth and Treatment Initiation:

    • Monitor the mice regularly for tumor growth.

    • Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

    • Prepare the this compound formulation for administration (e.g., suspension in a vehicle like carboxymethyl cellulose).

  • Drug Administration:

    • Administer the compound to the treatment group via the desired route (e.g., oral gavage, intraperitoneal injection) at the predetermined dose and schedule.

    • Administer the vehicle alone to the control group using the same route and schedule.

  • Monitoring and Data Collection:

    • Measure tumor volume using calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²)/2.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • Observe the general health and behavior of the animals.

  • Study Endpoint and Tissue Collection:

    • The study can be terminated when tumors in the control group reach a predetermined size or after a specific duration.

    • At the end of the study, euthanize the mice and excise the tumors.

    • Tumor weight can be measured, and tissues can be collected for further analysis (e.g., histology, immunohistochemistry, Western blotting).

  • Data Analysis:

    • Plot the mean tumor volume over time for each group.

    • Statistically analyze the differences in tumor growth between the treatment and control groups.

    • Evaluate any signs of toxicity based on body weight changes and clinical observations.

Signaling Pathways and Mechanisms of Action

Bithionol and its sulfoxide metabolite exert their biological effects through the modulation of several key signaling pathways.

Inhibition of Soluble Adenylyl Cyclase (sAC)

Bithionol is a potent inhibitor of soluble adenylyl cyclase (sAC), an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[1][13] This inhibition is thought to occur through an allosteric mechanism, where Bithionol binds to a site distinct from the active site, inducing a conformational change that reduces the enzyme's activity.[13] The disruption of cAMP signaling can have profound effects on various cellular processes, including cell growth and proliferation.

sAC_Inhibition Bithionol Bithionol sAC Soluble Adenylyl Cyclase (sAC) Bithionol->sAC Inhibits (Allosteric) cAMP cAMP sAC->cAMP Catalyzes ATP ATP ATP->sAC Substrate Cellular_Processes Cellular Processes (e.g., Proliferation) cAMP->Cellular_Processes Regulates NFkB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Inhibits NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocation Bithionol Bithionol Bithionol->IKK Inhibits Gene_Expression Gene Expression (Pro-survival, Proliferation) NFkB_nucleus->Gene_Expression Activates IVIVC_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_correlation Correlation Analysis Cytotoxicity_Assay Cytotoxicity Assays (e.g., MTT) IC50_Determination IC50 Determination Cytotoxicity_Assay->IC50_Determination Data_Analysis Pharmacokinetic/ Pharmacodynamic (PK/PD) Modeling IC50_Determination->Data_Analysis Animal_Model Animal Model Development (e.g., Xenograft) Efficacy_Study Efficacy Studies Animal_Model->Efficacy_Study Efficacy_Study->Data_Analysis IVIVC_Model In Vitro-In Vivo Correlation (IVIVC) Model Data_Analysis->IVIVC_Model Prediction Prediction IVIVC_Model->Prediction Predicts In Vivo Performance

References

Comparative Analysis of Bithionol Sulfoxide and Praziquantel Against Cestodes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two anthelmintic agents, bithionol sulfoxide and praziquantel, in their efficacy against cestodes (tapeworms). The information presented is intended to support research and development efforts in the field of parasitology and anthelmintic drug discovery.

Executive Summary

Praziquantel is a highly effective and widely used broad-spectrum anthelmintic against a variety of cestode and trematode infections. Its mechanism of action, which involves the disruption of calcium ion homeostasis in the parasite, is well-documented. This compound, while also demonstrating anthelmintic properties, is primarily recognized for its efficacy against trematodes. Its application against cestodes is less common and not as extensively studied. The primary mechanism of action for bithionol is believed to be the uncoupling of oxidative phosphorylation, leading to ATP depletion in the parasite. This guide synthesizes available experimental data to offer a comparative overview of their performance against cestodes.

Data Presentation: Efficacy Against Cestodes

The following table summarizes the available quantitative data on the efficacy of bithionol and praziquantel against various cestode species. It is important to note that direct comparative studies are limited, and data for this compound specifically against cestodes is scarce; therefore, data for its parent compound, bithionol, is included.

DrugCestode SpeciesHostDosageEfficacyReference
Bithionol Hymenolepis nanaMice100 mg/kg/day for 12 days48% elimination of immature worms[1]
Hymenolepis nanaMice100 mg/kg/day for 5 days32% elimination of mature worms[1]
Taenia spp.Dogs and Cats100 mg/lb (approx. 220 mg/kg), single dose100% removal[2]
Moniezia expansaLamb100 mg/lb (approx. 220 mg/kg), single dose100% removal[2]
Raillietina cesticillusChickens500 mg/kg, single dose100% removal[2]
Praziquantel Hymenolepis nanaHumans15 mg/kg, single dose100% cure rate[3]
Hymenolepis nanaHumans25 mg/kg, single dose96.8% cure rate[3]
Hymenolepis nanaMice25 mg/kg, single dose100% effective against adult worms[4]
Taenia solium/saginataHumans10 mg/kg, single dose96-100% cure rates[5]
Diphyllobothrium latumHumans10-25 mg/kg, single dose100% cure rates[5]

Experimental Protocols

In Vivo Efficacy of Bithionol against Hymenolepis nana in Mice (Adapted from Maki & Yanagisawa, 1985)
  • Parasite and Host: Hymenolepis nana (mouse strain) and male ICR mice.

  • Infection: Mice are orally infected with approximately 500 H. nana eggs.

  • Drug Administration:

    • For efficacy against immature worms, bithionol is administered orally at a dose of 100 mg/kg/day for 12 consecutive days, starting from day 1 post-infection.

    • For efficacy against mature worms, bithionol is administered orally at a dose of 100 mg/kg/day for 5 consecutive days, starting from day 12 post-infection.

    • The drug is suspended in a suitable vehicle, such as 0.5% carboxymethyl cellulose solution.

  • Endpoint Measurement:

    • Mice are euthanized at a specified time after the final treatment (e.g., 3 days).

    • The small intestine is removed, opened longitudinally, and washed to collect any remaining worms.

    • The number of worms in treated mice is counted and compared to the number of worms in an untreated control group to calculate the percentage of worm reduction (efficacy).

In Vivo Efficacy of Praziquantel against Hymenolepis nana in Mice (Adapted from Maki & Yanagisawa, 1983)
  • Parasite and Host: Hymenolepis nana (mouse strain) and male ddY mice.

  • Infection: Mice are orally inoculated with 100 shell-removed H. nana eggs.

  • Drug Administration:

    • Praziquantel is administered as a single oral dose of 25 mg/kg.

    • The timing of administration can be varied to assess efficacy against different developmental stages (e.g., day 12 post-infection for mature worms).

    • The drug is typically formulated as a suspension in a vehicle like Tween 80 or Cremophor EL.

  • Endpoint Measurement:

    • Mice are sacrificed 2-5 days after treatment.

    • The entire small intestine is removed and examined for the presence of adult worms.

    • The number of worms in the treated group is compared to an untreated control group to determine the efficacy. A complete absence of worms indicates 100% efficacy.

Mechanism of Action and Signaling Pathways

Praziquantel: Disruption of Calcium Homeostasis

Praziquantel's primary mode of action against cestodes involves a rapid and sustained influx of calcium ions (Ca²⁺) into the parasite's cells. This leads to muscular contraction, paralysis, and damage to the tegument (the outer covering of the worm), making it vulnerable to the host's immune response.

Praziquantel_Mechanism PZQ Praziquantel Ca_Channel Voltage-gated Ca²⁺ Channels in Tegument and Muscle Cells PZQ->Ca_Channel Binds to and modulates Ca_Influx Rapid Influx of Ca²⁺ Ca_Channel->Ca_Influx Contraction Sustained Muscular Contraction (Spastic Paralysis) Ca_Influx->Contraction Tegument_Damage Tegumental Vacuolization and Disruption Ca_Influx->Tegument_Damage Expulsion Worm Detachment and Expulsion Contraction->Expulsion Immune_Attack Exposure of Antigens to Host Immune System Tegument_Damage->Immune_Attack Bithionol_Mechanism cluster_mitochondrion Mitochondrial Inner Membrane ETC Electron Transport Chain (ETC) Proton_Pumping Pumps H⁺ into Intermembrane Space ETC->Proton_Pumping Proton_Gradient Proton Gradient (H⁺) Proton_Pumping->Proton_Gradient ATP_Synthase ATP Synthase Proton_Gradient->ATP_Synthase Drives Uncoupling Uncoupling of Oxidative Phosphorylation ATP_Production ATP Synthesis ATP_Synthase->ATP_Production Bithionol Bithionol Disruption Transports H⁺ back across the membrane, dissipating the proton gradient Bithionol->Disruption Disruption->Proton_Gradient Dissipates Disruption->Uncoupling Uncoupling->ATP_Synthase Inhibits ATP synthesis ATP_Depletion ATP Depletion Uncoupling->ATP_Depletion Parasite_Death Parasite Death ATP_Depletion->Parasite_Death Experimental_Workflow cluster_setup Experimental Setup Host_Acquisition Acquire and Acclimatize Host Animals (e.g., Mice) Infection Oral Infection of Hosts with Cestode Eggs/Larvae Host_Acquisition->Infection Parasite_Maintenance Maintain Cestode Life Cycle (e.g., H. nana) Parasite_Maintenance->Infection Grouping Randomly Assign Infected Hosts to Treatment and Control Groups Infection->Grouping Treatment Administer Drug (this compound or Praziquantel) or Vehicle to Respective Groups Grouping->Treatment Necropsy Euthanize Hosts at a Predetermined Time Post-Treatment Treatment->Necropsy Worm_Recovery Recover and Count Remaining Cestodes from Intestine Necropsy->Worm_Recovery Analysis Calculate Percentage Worm Burden Reduction (Efficacy) Worm_Recovery->Analysis

References

Validating the Mechanism of Action of Bithionol Sulfoxide: A Comparative Guide Using Genetic Approaches

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bithionol sulfoxide is an anthelmintic agent, primarily known as the active metabolite of Bithionol, used in veterinary medicine to treat parasitic infections like Fasciola hepatica (liver fluke). Validating the precise mechanism of action (MoA) of a drug is a cornerstone of modern drug development, providing a rationale for its therapeutic effects and potential liabilities. Genetic approaches, such as gene knockdown or knockout, offer powerful tools to confirm whether a drug's efficacy is dependent on a specific molecular target.

This guide provides a comparative analysis of the genetically validated mechanism of action of Bithionol, the parent compound of this compound. Due to the limited availability of specific genetic validation studies for this compound itself, this guide will focus on Bithionol, assuming a related MoA. We will compare its performance with alternative anthelmintic agents, Triclabendazole and Nitazoxanide, and provide detailed experimental protocols for key validation assays.

Mechanism of Action of Bithionol

Recent studies have elucidated several potential mechanisms of action for Bithionol, moving beyond its traditional classification as a general antiparasitic agent. The most robustly validated target is soluble adenylyl cyclase (sAC).

Primary Validated Target: Soluble Adenylyl Cyclase (sAC)

Bithionol has been identified as a potent, specific inhibitor of human soluble adenylyl cyclase (sAC).[1][2] sAC is an intracellular enzyme that synthesizes the second messenger cyclic AMP (cAMP) and acts as a sensor for bicarbonate, ATP, and calcium.[1] The inhibition of sAC by Bithionol is non-competitive with ATP and occurs through an allosteric mechanism.[1][3] Structural studies have revealed that Bithionol binds to the bicarbonate allosteric activator site of sAC, inducing conformational changes that inhibit the enzyme's catalytic activity.[1][2][3]

Other Potential Mechanisms

  • Antibacterial Activity: In Staphylococcus aureus, Bithionol has been shown to target the protein translocase subunit SecA1.[4] It also exhibits bactericidal activity against MRSA persister cells by disrupting the integrity of the bacterial membrane.[5][6]

  • Mitochondrial Uncoupling: Some studies suggest that at higher concentrations, Bithionol can compromise mitochondrial ATP production by acting as a classical uncoupler.[7][8]

Genetic Validation of Bithionol's Mechanism of Action

The role of sAC as a primary target of Bithionol has been substantiated through genetic approaches. Key evidence comes from studies using cell lines with altered sAC expression:

  • Overexpression Studies: In cultured 4-4 cells that stably overexpress sAC, Bithionol effectively inhibits cAMP accumulation, demonstrating its activity in a cellular context where sAC is the predominant source of cAMP.[1]

  • Knockout Studies: In mouse embryonic fibroblasts where the sAC gene has been knocked out (sAC KO), Bithionol does not inhibit forskolin-stimulated cAMP accumulation, a process dependent on transmembrane adenylyl cyclases (tmACs). This demonstrates the specificity of Bithionol for sAC over other adenylyl cyclase isoforms.[1]

  • Mutagenesis: Mutagenesis experiments have been used to confirm the binding site of Bithionol within sAC, providing further genetic evidence for the direct interaction between the drug and its target.[1][2]

Comparison with Alternative Anthelmintics

The primary alternative for treating fascioliasis is Triclabendazole. For cases of resistance, Nitazoxanide is considered.

FeatureBithionolTriclabendazoleNitazoxanide
Primary Use Anthelmintic (veterinary), formerly topical antisepticAnthelmintic (Fascioliasis)Broad-spectrum antiparasitic and antiviral
Validated MoA Allosteric inhibitor of soluble adenylyl cyclase (sAC)[1][2]Binds to tubulin, disrupting microtubule-dependent processes.Inhibition of pyruvate:ferredoxin oxidoreductase (PFOR) in anaerobic parasites.[9][10]
Genetic Validation Validated in sAC overexpression and knockout cell lines.[1]Resistance associated with genetic variations in tubulin genes.Acts on the glutamate-gated chloride ion channel subunit avr-14 in C. elegans.[11]
Spectrum Broad-spectrum antiparasitic, antibacterialSpecific for Fasciola speciesBroad-spectrum against protozoa, helminths, and various viruses.[9][10]

Comparative Efficacy and Potency Data

The following tables summarize key quantitative data for Bithionol and its alternatives.

Table 1: In Vitro Potency of Bithionol against Validated and Potential Targets

TargetAssay SystemIC50 / MICReference
Human Soluble Adenylyl Cyclase (sAC)Purified enzyme assay4.0 ± 0.2 µM[1]
S. aureus (MSSA)Minimum Inhibitory Concentration (MIC)2 mg/L[5]
S. aureus (MSSA)Minimum Bactericidal Concentration (MBC)4 mg/L[5]
S. aureus BiofilmMinimum Biofilm Eradication Concentration (MBEC)8 mg/L[5]
M. abscessusMinimum Inhibitory Concentration (MIC)0.625 - 2.5 µM[12]

Table 2: Comparative In Vivo Efficacy against Fasciola infection in Rabbits

DrugEfficacy (Worm Reduction %)Reference
Triclabendazole High (Best fasciolicide in study)[13]
Bithionol Moderate (Second best in study)[13]
Praziquantel Negligible[13]

Table 3: In Vitro Antiviral Efficacy of Nitazoxanide

VirusCell LineEC50Reference
SARS-CoV-2Vero E6 cells2.12 µM[14]
Human Coronaviruses (OC43, 229E, NL63)MRC-5 cells0.05 - 0.15 µg/mL[15]
MERS-CoVLLC-MK2 cells0.92 µg/mL[15]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon scientific findings. Below are protocols for key experiments used to validate the mechanism of action of Bithionol.

Protocol 1: In Vitro Soluble Adenylyl Cyclase (sAC) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified sAC.

Materials:

  • Purified human sAC catalytic domain (sAC-cat)

  • Assay Buffer: 50 mM HEPES (pH 7.5), 1 mM MgCl2, 1 mM ATP

  • This compound stock solution in DMSO

  • cAMP detection kit (e.g., Lance Ultra cAMP kit)

  • 384-well microplates

Procedure:

  • Prepare a serial dilution of this compound in DMSO. Further dilute in Assay Buffer to the desired final concentrations.

  • Add 2 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 4 µL of purified sAC-cat enzyme solution (final concentration ~1-5 nM) to each well.

  • Incubate for 15 minutes at room temperature to allow for compound binding.

  • Initiate the enzymatic reaction by adding 4 µL of the ATP/MgCl2 substrate solution.

  • Allow the reaction to proceed for 20-30 minutes at room temperature.

  • Stop the reaction and detect the amount of cAMP produced according to the manufacturer's instructions for the cAMP detection kit.

  • Plot the percentage of sAC activity against the logarithm of this compound concentration.

  • Calculate the IC50 value using a non-linear regression fit (e.g., log(inhibitor) vs. response -- variable slope).

Protocol 2: Target Validation using siRNA-mediated Gene Knockdown

Objective: To determine if the cytotoxic/phenotypic effect of this compound is dependent on the expression of its target gene (e.g., ADCY10, the gene for sAC).

Materials:

  • Human cell line (e.g., HEK293T)

  • siRNA targeting the target gene (e.g., ADCY10)

  • Non-targeting (scrambled) control siRNA

  • Lipofectamine RNAiMAX or similar transfection reagent

  • Opti-MEM reduced-serum medium

  • Complete growth medium (e.g., DMEM + 10% FBS)

  • This compound

  • Cell viability assay reagent (e.g., CellTiter-Glo)

  • RT-qPCR reagents for knockdown validation

Procedure:

  • Day 1: Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Day 2: Transfection:

    • For each well, dilute target-specific siRNA or control siRNA in Opti-MEM.

    • In a separate tube, dilute Lipofectamine RNAiMAX in Opti-MEM.

    • Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate for 15-20 minutes at room temperature to allow for complex formation.

    • Add the siRNA-lipid complexes to the cells.

  • Day 3: Knockdown Validation (Optional but Recommended):

    • Harvest a parallel set of transfected cells.

    • Extract total RNA and perform RT-qPCR to quantify the mRNA levels of the target gene, confirming successful knockdown compared to the control siRNA-treated cells.

  • Day 4: Drug Treatment:

    • Remove the transfection medium and replace it with fresh complete growth medium containing various concentrations of this compound (and a DMSO vehicle control).

  • Day 5/6: Phenotypic Readout:

    • After 24-48 hours of drug treatment, measure the desired phenotype. For a cytotoxicity readout, add the cell viability reagent and measure luminescence according to the manufacturer's protocol.

  • Data Analysis:

    • Compare the dose-response curves of this compound in cells treated with the target-specific siRNA versus the control siRNA. A rightward shift in the IC50 curve in the knockdown cells indicates that the drug's effect is dependent on the presence of the target protein.

Visualizing Pathways and Workflows

Diagrams created using Graphviz DOT language to illustrate key concepts.

cluster_upstream Upstream Signals cluster_cell Cellular Environment cluster_inhibition Inhibition Bicarbonate Bicarbonate sAC Soluble Adenylyl Cyclase (sAC) Bicarbonate->sAC Allosteric Activator cAMP cAMP sAC->cAMP Catalysis ATP ATP ATP->sAC Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates Bithionol Bithionol Bithionol->sAC Allosteric Inhibition

Caption: Signaling pathway of soluble adenylyl cyclase (sAC) and its allosteric inhibition by Bithionol.

cluster_workflow Genetic Target Validation Workflow start Hypothesized Target (e.g., ADCY10 gene) transfection Transfect cells with: 1. Target-specific siRNA 2. Non-targeting control siRNA start->transfection knockdown Incubate 48-72h for target protein depletion transfection->knockdown validation Validate Knockdown (RT-qPCR / Western Blot) knockdown->validation treatment Treat both cell populations with this compound knockdown->treatment readout Measure Phenotypic Readout (e.g., Cell Viability Assay) treatment->readout analysis Compare Dose-Response Curves readout->analysis conclusion Conclusion: Target is validated if knockdown confers resistance to the drug. analysis->conclusion

Caption: Experimental workflow for validating a drug target using siRNA-mediated knockdown.

cluster_comparison Comparison of Primary Anthelmintic MoA Bithionol Bithionol sAC Soluble Adenylyl Cyclase Bithionol->sAC Inhibits Triclabendazole Triclabendazole Tubulin Tubulin Triclabendazole->Tubulin Binds to / Disrupts Nitazoxanide Nitazoxanide PFOR Pyruvate:Ferredoxin Oxidoreductase Nitazoxanide->PFOR Inhibits

Caption: Logical relationship of the primary molecular targets for Bithionol and its alternatives.

References

A Head-to-Head Comparison of Anthelmintic Formulations: Bithionol Sulfoxide, Oxyclozanide, and Rafoxanide in Ruminants

Author: BenchChem Technical Support Team. Date: December 2025

In the ongoing battle against parasitic infections in livestock, particularly paramphistomiasis (rumen fluke disease), the selection of an effective anthelmintic formulation is paramount for ensuring animal health and productivity. This guide provides a detailed, data-driven comparison of three prominent anthelmintic agents: Bithionol sulfoxide, Oxyclozanide, and Rafoxanide, with a focus on their use in buffaloes. Due to the limited availability of direct head-to-head studies for all performance metrics, this comparison integrates data from a key comparative efficacy study with individual pharmacokinetic and safety profiles to offer a comprehensive overview for researchers, scientists, and drug development professionals.

Comparative Efficacy Against Paramphistomiasis in Buffaloes

A study comparing the efficacy of three commercially available drench formulations against natural paramphistomiasis infection in buffaloes provides the most direct comparative data. The formulations studied were:

  • Irchasol: A drench containing 10% this compound and 1.5% Levamisole.

  • Nilzan: A drench containing 3.0% Oxyclozanide and 1.5% Levamisole.

  • Fasifree: A drench containing 3.0% Rafoxanide.

Efficacy was determined by the percentage reduction in fecal egg count (FEC) at 21 days post-treatment.

FormulationActive IngredientsMean Efficacy (%)[1]
Irchasol This compound (10%) + Levamisole (1.5%)85.56
Nilzan Oxyclozanide (3.0%) + Levamisole (1.5%)97.29
Fasifree Rafoxanide (3.0%)98.5

Note: The inclusion of Levamisole in the Irchasol and Nilzan formulations should be considered when interpreting these results, as it is a broad-spectrum nematode anthelmintic and may contribute to the overall health improvement of the animals, although it is not the primary agent against paramphistomes.

Experimental Protocols

While the full detailed protocol from the comparative study is not publicly available, a standard Fecal Egg Count Reduction Test (FECRT) protocol for cattle can be outlined as follows.

Fecal Egg Count Reduction Test (FECRT) Protocol

This protocol is a generalized procedure based on established veterinary parasitology guidelines.

Objective: To determine the efficacy of an anthelmintic by comparing the number of parasite eggs in feces before and after treatment.

Materials:

  • Fecal collection containers

  • Microscope slides and coverslips

  • Saturated salt solution (flotation solution)

  • McMaster counting slides or other quantitative counting chambers

  • Graduated cylinders

  • Beakers

  • Strainer or cheesecloth

  • Tongue depressors or spatulas

  • Centrifuge (optional, depending on the specific counting technique)

Procedure:

  • Pre-treatment Sampling (Day 0):

    • Collect individual fecal samples from a representative group of at least 10-15 animals.

    • Label each sample with the animal's identification.

  • Anthelmintic Administration:

    • Administer the specific formulation (e.g., Irchasol, Nilzan, Fasifree) to the treated group according to the manufacturer's recommended dosage. A control group should be left untreated.

  • Post-treatment Sampling (Day 21):

    • Collect fecal samples from the same animals in both the treated and control groups.

  • Fecal Egg Counting:

    • For each sample, weigh a specific amount of feces (e.g., 2-4 grams).

    • Mix the feces thoroughly with a known volume of flotation solution.

    • Strain the mixture to remove large debris.

    • Fill the chambers of the McMaster slide with the fecal suspension.

    • Allow the slide to sit for 5 minutes for the eggs to float to the surface.

    • Count the number of parasite eggs within the grid of the McMaster slide under a microscope.

    • Calculate the number of eggs per gram (EPG) of feces using the appropriate formula for the counting method used.

  • Efficacy Calculation:

    • Calculate the mean EPG for the treated group before and after treatment.

    • The percentage efficacy is calculated using the following formula: Efficacy (%) = [1 - (Mean EPG post-treatment / Mean EPG pre-treatment)] x 100

Pharmacokinetic Profiles

Direct comparative pharmacokinetic data for these specific formulations in buffaloes is not available. However, individual studies in cattle provide valuable insights into the absorption, distribution, metabolism, and excretion of each active ingredient.

ParameterThis compoundOxyclozanideRafoxanide
Bioavailability Data not available in cattle.Slowly absorbed orally.[2]Slowly absorbed orally.[3]
Time to Peak Plasma Concentration (Tmax) Data not available in cattle.Approximately 22-25 hours in cattle.[4][5][6]2 to 3 days in cattle.[3][7]
Peak Plasma Concentration (Cmax) Data not available in cattle.14-17 µg/mL in cattle at 12.5 mg/kg dose.[4] 15.870 ± 2.855 μg/mL in cattle at 10 mg/kg dose.[5][6]Approximately 23 µg/mL in cattle.[7]
Plasma Half-life (t1/2) Data not available in cattle.Approximately 21-64 hours in cattle.[4][5][6]Approximately 10 days in cattle.[3]
Protein Binding Data not available.Highly bound to plasma proteins (>99%).[2]Highly bound to plasma proteins (>99%).[3][8]
Excretion Data not available in cattle.Primarily through feces via biliary excretion.[2]Primarily through feces via biliary excretion.[3]

Safety and Toxicity Profiles

FeatureThis compoundOxyclozanideRafoxanide
LD50 (Oral, Rat) ~5000 mg/kg[9]980 to >2000 mg/kg[1]980 to >2000 mg/kg[1]
LD50 (Oral, Mouse) 1000-5000 mg/kg[9]300 mg/kg[2]232 to 300 mg/kg[1]
Observed Side Effects in Livestock Mild diarrhea may occur.[6]At therapeutic doses, may cause slight softening of feces, increased frequency of defecation, and transient inappetence.[10] Overdose can lead to dullness, diarrhea, inappetence, and weight loss.[10]At therapeutic doses, generally well-tolerated. Overdoses (≥80 mg/kg in cattle) can cause loss of appetite, diarrhea, neurotoxic symptoms, and blindness.[1]
Safety Margin Data on therapeutic index not readily available.Considered to have a relatively low safety margin.[2]Has a wide safety margin when used at the recommended therapeutic dosage.[11]

Mechanism of Action and Signaling Pathways

This compound, Oxyclozanide, and Rafoxanide, while structurally different, share a common primary mechanism of action against helminths: the uncoupling of oxidative phosphorylation . This process is critical for the parasite's energy production.

Uncoupling of Oxidative Phosphorylation

In essence, these anthelmintics act as protonophores, disrupting the proton gradient across the inner mitochondrial membrane. This gradient is essential for the synthesis of ATP, the primary energy currency of the cell. By dissipating this gradient, the drugs inhibit ATP production, leading to energy depletion, paralysis, and ultimately the death of the parasite.

Below is a simplified representation of the uncoupling of the oxidative phosphorylation signaling pathway.

Uncoupling_of_Oxidative_Phosphorylation cluster_mitochondrion Mitochondrion cluster_drug_action Anthelmintic Action cluster_outcome Outcome ETC Electron Transport Chain (ETC) H_in H+ (Intermembrane Space) ETC->H_in Pumps H+ out ATP_Synthase ATP Synthase H_in->ATP_Synthase Proton Motive Force Proton_Shuttle Proton Shuttle H_in->Proton_Shuttle Binds H+ H_out H+ (Matrix) ATP ATP ATP_Synthase->ATP Synthesizes ADP ADP + Pi ADP->ATP_Synthase Anthelmintic This compound Oxyclozanide Rafoxanide Anthelmintic->Proton_Shuttle Acts as Proton_Shuttle->H_out Transports H+ into Matrix Energy_Depletion Energy Depletion (No ATP Synthesis) Proton_Shuttle->Energy_Depletion Leads to Paralysis Paralysis Energy_Depletion->Paralysis Death Parasite Death Paralysis->Death

Caption: Uncoupling of oxidative phosphorylation by anthelmintics.

Experimental Workflow for Efficacy Testing

The general workflow for conducting a comparative efficacy study using a Fecal Egg Count Reduction Test is illustrated below.

FECRT_Workflow start Start: Infected Animal Population sampling1 Day 0: Fecal Sampling (Pre-treatment) start->sampling1 grouping Divide into Treatment and Control Groups sampling1->grouping treatment Administer Anthelmintic Formulations grouping->treatment Group A, B, C control Administer Placebo/No Treatment grouping->control Group D sampling2 Day 21: Fecal Sampling (Post-treatment) treatment->sampling2 control->sampling2 lab_analysis Fecal Egg Count (EPG) Analysis sampling2->lab_analysis data_analysis Calculate Fecal Egg Count Reduction (%) lab_analysis->data_analysis end End: Comparative Efficacy Determined data_analysis->end

Caption: Workflow for Fecal Egg Count Reduction Test (FECRT).

Conclusion

Based on the available data, both Rafoxanide (Fasifree) and the Oxyclozanide/Levamisole combination (Nilzan) demonstrated higher efficacy against paramphistomiasis in buffaloes compared to the this compound/Levamisole combination (Irchasol) in the cited study.

However, the choice of an anthelmintic should not be based solely on efficacy. Pharmacokinetic properties, such as the longer half-life of Rafoxanide, may offer a more sustained therapeutic effect. Conversely, safety profiles are a critical consideration, with Oxyclozanide having a reportedly lower safety margin than Rafoxanide.

The lack of comprehensive, directly comparative data for all performance aspects highlights a significant knowledge gap. Further research, including full pharmacokinetic and safety profiling of these specific formulations in the target species, is warranted to enable more informed and effective parasite control strategies. Researchers and drug development professionals are encouraged to consider these factors in the design of new formulations and the planning of future comparative studies.

References

Bithionol Sulfoxide in Parasitic Infections: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a statistical analysis of the efficacy of Bithionol sulfoxide and its parent compound, Bithionol, in treating parasitic fluke infections, primarily fascioliasis and paragonimiasis. It compares their performance with current standard-of-care alternatives, praziquantel and triclabendazole, supported by available experimental data. Due to the limited availability of direct clinical trial data for this compound in humans, this guide leverages data from studies on Bithionol, its closely related compound. Bithionol is metabolized in the body to this compound, which is one of its major metabolites, making the efficacy data of the parent compound a relevant, albeit indirect, indicator.

Comparative Efficacy of Anthelmintic Treatments

The following tables summarize the efficacy of Bithionol/Bithionol sulfoxide and alternative drugs in treating fascioliasis and paragonimiasis based on available clinical and preclinical data.

Fascioliasis
TreatmentDosage RegimenEfficacyStudy PopulationReference
Bithionol 25 mg/kg body weight daily for 10 days100% cure rate (10/10 patients)10 patients with acute and chronic fascioliasis[1]
Bithionol 30 mg/kg body weight every other day for 5 doses100% cure rate (14/14 patients, eggs disappeared)14 patients with established fascioliasis[2]
Bithionol Not specified100% effective (13/13 patients)13 patients with fascioliasis[3]
Praziquantel Not specified50% effective (4/8 patients)8 patients with fascioliasis[3]
Triclabendazole 10 mg/kg as a single doseHigh cure ratesHumans[4]
Nitazoxanide 500 mg twice daily for 7 daysMay be effective in some patientsHumans
Paragonimiasis
TreatmentDosage RegimenEfficacyStudy PopulationReference
Bithionol 20-50 mg/kg daily, every other day for 5-15 doses97.5% cure rate (78/80 cases)80 cases of paragonimiasis[5][6]
Praziquantel 25 mg/kg three times daily for 2 daysDrug of choice, high efficacyHumans
Triclabendazole 10 mg/kg in two doses 12 hours apartAlternative to praziquantelHumans 6 years of age and older
Veterinary Studies with this compound
TreatmentDosage RegimenEfficacyStudy PopulationReference
This compound 40-50 mg/kg body weight as medicated feed100% effectiveness Cattle with Fascioloides magna[7]
This compound 80 and 90 mg/kg, oral administrationApproximately 70% effective against rumen flukesDairy cattle[8]

Experimental Protocols

Detailed methodologies for key cited experiments are outlined below to provide a comprehensive understanding of the trial conditions.

Bithionol Treatment for Human Fascioliasis
  • Study Design: A clinical study involving 10 patients diagnosed with acute or chronic fascioliasis.

  • Diagnostic Criteria: Diagnosis was confirmed through the presence of hypereosinophilia, positive immunoelectrophoresis, and indirect hemagglutination tests.

  • Treatment Protocol: Bithionol was administered orally to hospitalized patients at a daily dose of 25 mg/kg of body weight for 10 consecutive days. For three patients with acute fascioliasis who showed recurrence of symptoms or persistent hypereosinophilia, a second course of treatment was administered 2 to 3 months after the first.

  • Efficacy Assessment: The cure was determined by the resolution of clinical symptoms and normalization of eosinophil counts. Patients were followed up for a period of 16 to 47 months post-treatment.[1]

Bithionol Treatment for Human Paragonimiasis
  • Study Design: A therapeutic study involving 80 diagnosed cases of paragonimiasis.

  • Treatment Protocol: Patients were treated with Bithionol at a daily dose ranging from 20 mg/kg to 50 mg/kg. The medication was administered every other day for a total of 5 to 15 doses.

  • Efficacy Assessment: A complete cure was the primary endpoint, with follow-up observations conducted for one year after the completion of treatment.[5][6]

Visualizing Mechanisms and Workflows

Experimental Workflow for a Typical Anthelmintic Efficacy Trial

G cluster_screening Screening and Enrollment cluster_treatment Treatment Administration cluster_followup Follow-up and Assessment s1 Patient Screening (Clinical Symptoms) s2 Diagnostic Confirmation (e.g., Stool/Sputum Microscopy, Serology) s1->s2 s3 Informed Consent and Enrollment s2->s3 t1 Baseline Data Collection (e.g., Egg Count, Eosinophil Count) s3->t1 t2 Drug Administration (Specified Dosage and Duration) t1->t2 t3 Monitoring for Adverse Events t2->t3 f1 Post-Treatment Sample Collection (e.g., Stool, Sputum) t2->f1 f2 Efficacy Assessment (e.g., Egg Count Reduction, Cure Rate) f1->f2 f3 Long-term Follow-up f2->f3

Caption: A generalized workflow for a clinical trial evaluating an anthelmintic drug.

Proposed Signaling Pathway for Bithionol/Bithionol Sulfoxide

G Bithionol Bithionol/ This compound Mitochondria Parasite Mitochondrion Bithionol->Mitochondria Enters ETC Electron Transport Chain (Rhodoquinone) Bithionol->ETC Inhibits Mitochondria->ETC ATP ATP Production ETC->ATP Drives Paralysis Paralysis and Death ETC->Paralysis Disruption leads to ATP->Paralysis Depletion leads to

Caption: Bithionol is thought to inhibit the parasite's electron transport system.

Signaling Pathway for Praziquantel

G Praziquantel Praziquantel Membrane Parasite Cell Membrane Praziquantel->Membrane CaChannel Voltage-gated Ca²⁺ Channels Praziquantel->CaChannel Disrupts Membrane->CaChannel Calcium Ca²⁺ Influx CaChannel->Calcium Contraction Muscle Contraction Calcium->Contraction Tegument Tegumental Damage Calcium->Tegument Paralysis Spastic Paralysis Contraction->Paralysis

Caption: Praziquantel disrupts calcium homeostasis in the parasite.

Signaling Pathway for Triclabendazole

G Triclabendazole Triclabendazole Tubulin β-tubulin Triclabendazole->Tubulin Inhibits polymerization Energy Energy Metabolism (Mitochondria) Triclabendazole->Energy Interferes with Microtubules Microtubule Formation Tubulin->Microtubules Transport Intracellular Transport Microtubules->Transport Essential for Motility Impaired Motility Transport->Motility Disruption leads to Energy->Motility Depletion leads to Death Parasite Death Motility->Death

Caption: Triclabendazole targets microtubule synthesis and energy metabolism.

References

Safety Operating Guide

Prudent Disposal of Bithionol Sulfoxide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of bithionol sulfoxide in a laboratory setting. As a research chemical, specific disposal protocols for this compound are not extensively documented in public resources. Therefore, this guide is based on established best practices for the management of sulfoxide compounds and general pharmaceutical research chemicals.

It is imperative to consult your institution's Environmental Health & Safety (EHS) department for specific guidance that aligns with local, state, and federal regulations. This guide should be used to supplement, not replace, institutional and regulatory requirements.

Core Safety Principles

Before handling this compound waste, it is crucial to understand its potential hazards. While comprehensive toxicological data for this compound is limited, related compounds like bithionol are known to be fatal if swallowed.[1] Therefore, a conservative approach to handling and waste management is essential.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (butyl rubber is recommended for sulfoxides), chemical splash goggles, and a fully buttoned lab coat.[2]

  • Ventilation: Handle all this compound waste within a certified chemical fume hood to prevent inhalation of any dust or vapors.[2]

  • Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department. Keep it separate from incompatible materials such as strong oxidizing agents.[1][2]

Step-by-Step Disposal Procedures

The proper disposal route for this compound depends on its form (solid, liquid solution) and any contaminants present.

Procedure 1: Disposal of Solid this compound Waste

  • Collection:

    • Carefully collect all solid this compound powder and residues.

    • Use dry clean-up procedures to avoid generating dust.[3]

    • Place the collected solid waste into a designated, leak-proof, and clearly labeled hazardous waste container.[3]

  • Labeling:

    • The container must be labeled with the words "Hazardous Waste."

    • Clearly indicate the full chemical name: "this compound Waste."

    • Include the approximate quantity and date of accumulation.

  • Storage:

    • Store the sealed container in a designated hazardous waste accumulation area, away from heat and ignition sources.[2]

  • Disposal:

    • Arrange for pickup and disposal through your institution's EHS department. Professional hazardous waste disposal services will ensure incineration or other appropriate treatment in compliance with regulations.[4][5]

Procedure 2: Disposal of this compound Solutions

  • Collection:

    • Collect all liquid waste containing this compound in a designated, sealed, and compatible hazardous waste container.

    • Do not pour this compound solutions down the drain.[1] Many regulations prohibit the sewer disposal of such chemicals.[6][7]

  • Labeling:

    • Label the container with "Hazardous Waste" and list all chemical constituents, including "this compound" and the solvent(s) used (e.g., DMSO, acetone), with their approximate percentages.[2]

  • Storage:

    • Store the tightly sealed container in a designated hazardous waste storage area, such as a flammables cabinet if a flammable solvent was used.[2]

  • Disposal:

    • Contact your EHS department to arrange for proper disposal by a licensed hazardous waste contractor.

Procedure 3: Disposal of Contaminated Labware

  • Collection:

    • Items such as pipette tips, vials, gloves, and bench paper that are contaminated with this compound should be considered hazardous waste.

    • Place these items in a designated, leak-proof plastic bag or container specifically for solid hazardous waste.[2]

  • Labeling:

    • Label the container or bag as "this compound-Contaminated Solid Waste."

  • Disposal:

    • Dispose of this waste stream through your institution's EHS-approved procedures, which typically involve incineration.[5]

Quantitative Data Summary

Due to the limited availability of specific data for this compound, the following table summarizes key information, with data for the related compound bithionol provided for context where available.

ParameterThis compoundBithionol (for reference)Source
CAS Number 844-26-897-18-7[1][8]
Molecular Formula C₁₂H₆Cl₄O₃SC₁₂H₆Cl₄O₂S[1][8]
Acute Oral Toxicity (LD50, rat) Not Available7 mg/kg[1]
Solubility Soluble in DMSOSoluble in acetone (50 mg/ml)[9][10]
Disposal Consideration Must not be disposed of with household garbage. Do not allow to reach sewage system.Must not be disposed of with household garbage. Do not allow to reach sewage system.[1]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

BithionolSulfoxideDisposal cluster_waste_type Determine Waste Form cluster_solid_disposal Solid Waste Procedure cluster_liquid_disposal Liquid Waste Procedure start Identify this compound Waste solid_waste Solid this compound or Contaminated Labware start->solid_waste Solid or Contaminated Labware liquid_waste This compound Solution start->liquid_waste Liquid Solution collect_solid Collect in a labeled, sealed, leak-proof container. solid_waste->collect_solid collect_liquid Collect in a labeled, sealed, compatible container. liquid_waste->collect_liquid label_solid Label: 'Hazardous Waste - this compound (Solid)' collect_solid->label_solid store_waste Store in Designated Hazardous Waste Area label_solid->store_waste label_liquid Label: 'Hazardous Waste' with all chemical constituents and percentages. collect_liquid->label_liquid label_liquid->store_waste contact_ehs Contact EHS for Disposal store_waste->contact_ehs

Caption: Workflow for this compound Waste Disposal.

References

Navigating the Safe Handling of Bithionol Sulfoxide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Bithionol sulfoxide. The following procedural guidance outlines operational plans for safe handling, storage, and disposal to ensure laboratory safety and procedural integrity.

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against exposure. When handling this compound, a comprehensive approach to personal protection is mandatory. Different procedures require different levels of protection.[1]

1.1. Standard Handling Operations: For routine procedures such as weighing and preparing solutions in a controlled environment (e.g., a chemical fume hood), the following PPE is required:

  • Gloves: Wear chemically impermeable gloves.[2] The specific glove material should be resistant to the product and the solvents being used.[3] Care must be taken when removing gloves to avoid skin contact.[4]

  • Gown/Lab Coat: A long-sleeved, impermeable gown is necessary to protect from potential splashes and contamination.[1][5]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are required.

  • Respiratory Protection: If handling the powder outside of a primary engineering control like a fume hood, or if dust generation is likely, a NIOSH-approved half-face respirator with an appropriate cartridge for organic vapors and dusts should be worn.[6]

1.2. Spill Response Operations: In the event of a major spill, enhanced PPE is critical.

  • Full Body Protection: Wear full-body protective clothing.[4]

  • Respiratory Protection: A self-contained breathing apparatus (SCBA) is necessary for major spills or in poorly ventilated areas.[4]

Operational Plan: Handling and Storage

A systematic approach to handling and storage minimizes risk and preserves the integrity of the compound.

2.1. Receiving and Storage:

  • Upon receipt, inspect containers for any damage or leaks.

  • Store containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3][4]

  • Keep containers securely sealed when not in use and check regularly for leaks.[4]

  • For long-term storage, adhere to the recommended temperatures to ensure stability.

2.2. Handling and Experimental Procedures:

  • All handling of this compound powder should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation and dust generation.[2][4]

  • Avoid all personal contact, including inhalation and skin contact.[4]

  • Practice good occupational hygiene:

    • Do not eat, drink, or smoke in the handling area.[3][4]

    • Wash hands thoroughly with soap and water after handling and before breaks.[3][4]

    • Launder contaminated work clothes separately before reuse.[4]

  • Use non-sparking tools and prevent fire caused by electrostatic discharge.[2]

Spill and Disposal Plan

Immediate and correct response to spills and proper disposal of waste are crucial for laboratory and environmental safety.

3.1. Spill Management:

  • Minor Spills (Powder):

    • Use dry clean-up procedures and avoid generating dust.[4]

    • Dampen the spilled material with a suitable solvent like acetone.[6]

    • Carefully transfer the material to a suitable, labeled container for waste disposal.[4][6]

  • Major Spills:

    • Evacuate and clear the area of all personnel, moving upwind.[4]

    • Alert the appropriate emergency response team or fire brigade, informing them of the hazard's location and nature.[4]

    • Wearing full protective equipment, contain the spill using sand, earth, or vermiculite.[4]

    • Collect the recoverable product into labeled containers for disposal.[4]

    • Decontaminate and launder all protective equipment before storing and reusing.[4]

3.2. Disposal Procedures:

  • This compound waste must be treated as hazardous. Do not dispose of it with household garbage or allow it to enter the sewage system.[3]

  • All waste must be handled in accordance with local, state, and federal regulations.[4]

  • The recommended disposal method is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2]

  • Empty Containers: Containers should be triple-rinsed (or equivalent) and can then be offered for recycling.[2] Alternatively, puncture the packaging to render it unusable before disposing of it in a sanitary landfill.[2]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and the related compound, Bithionol.

Table 1: Toxicological Data

Compound Test Species Route Value Reference
Bithionol LD50 Rat Oral 7 mg/kg [3]
Bithionol LD50 Mouse Intraperitoneal 100 mg/kg [3]
Bithionol LD50 Mouse Intravenous 18 mg/kg [3]
This compound LD50 Mice Oral 1000-5000 mg/kg [7]

| this compound | LD50 | Rats | Oral | ~5000 mg/kg |[7] |

Table 2: Storage and Stability

Compound Form Temperature Duration Reference
This compound Powder -20°C 3 years [7]
This compound Powder 4°C 2 years [7]
This compound In Solvent -80°C 6 months [7]

| this compound | In Solvent | -20°C | 1 month |[7] |

Table 3: Solubility

Compound Solvent Concentration Notes Reference
This compound DMSO 233.33 mg/mL (627.15 mM) Requires ultrasonic agitation [7]

| Bithionol | DMSO | 20 mg/mL | - |[3] |

Procedural Workflow

The following diagram illustrates the standard operational workflow for handling this compound safely.

G A 1. Preparation - Review SDS - Prepare workspace B 2. Don PPE - Impermeable Gown - Double Gloves - Eye Protection - Respirator (if needed) A->B Proceed to handling C 3. Handling - Use in Fume Hood - Weighing & Dilution - Avoid Dust Generation B->C Enter controlled area D 4. Experimentation - Follow Protocol - Contain all materials C->D E 5. Post-Experiment - Decontaminate Surfaces - Secure Compound D->E F 6. Waste Segregation - Solid Waste - Liquid Waste - Sharps E->F Segregate waste J Secure Storage (See Table 2) E->J Store remaining product G 7. Doff PPE - Follow procedure - Avoid self-contamination F->G I Hazardous Waste Disposal F->I Dispose per regulations H 8. Final Steps - Wash Hands Thoroughly - Document Work G->H

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bithionol sulfoxide
Reactant of Route 2
Bithionol sulfoxide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.